molecular formula C8H18O B1317140 (S)-(+)-5-Methyl-1-heptanol CAS No. 57803-73-3

(S)-(+)-5-Methyl-1-heptanol

Cat. No.: B1317140
CAS No.: 57803-73-3
M. Wt: 130.23 g/mol
InChI Key: KFARNLMRENFOHE-QMMMGPOBSA-N
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Description

(S)-(+)-5-Methyl-1-heptanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(+)-5-Methyl-1-heptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-5-Methyl-1-heptanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-methylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFARNLMRENFOHE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60529161
Record name (5S)-5-Methylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57803-73-3
Record name (5S)-5-Methylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-(+)-5-Methyl-1-heptanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (S)-(+)-5-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol that serves as a versatile building block in organic synthesis, particularly in the development of complex molecules and pharmacologically active compounds. Its specific stereochemistry and the presence of both a primary alcohol and a chiral methyl-branched carbon chain make it a molecule of significant interest. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and safety considerations, offering a critical resource for researchers in organic chemistry and drug discovery.

Introduction: The Significance of Chirality and Methyl Branching

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. (S)-(+)-5-Methyl-1-heptanol is one such chiral molecule, with its stereocenter at the C5 position.[1] The "magic methyl" effect, a concept in medicinal chemistry, highlights how the addition of a methyl group can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties, including its binding affinity, metabolic stability, and solubility.[2] The specific (S)-configuration of 5-methyl-1-heptanol, combined with its primary alcohol functionality, makes it a valuable synthon for introducing a defined stereocenter and a lipophilic side chain in the synthesis of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.

Structural and General Properties
PropertyValueSource
Molecular Formula C₈H₁₈O[1][3][4][5][]
Molecular Weight 130.23 g/mol [1][3][4][5][][7]
IUPAC Name (5S)-5-methylheptan-1-ol[]
CAS Number 57803-73-3[][8]
Appearance Colorless to Almost colorless clear liquid
Physical State (at 20°C) Liquid
Thermal and Physical Properties
PropertyValueSource
Boiling Point 179.20 °C @ 760 mmHg (est.)84 °C @ 10 mmHg[9]
Flash Point 71 °C (160 °F) (est.)[9]
Density 0.83 g/cm³ (20/20)[]
Refractive Index 1.43
Water Solubility 1379 mg/L @ 25 °C (est.)[9]
logP (o/w) 2.820 (est.)[9]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is crucial for the structural confirmation of (S)-(+)-5-Methyl-1-heptanol. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl groups, the methylene groups, the methine proton at the chiral center, and the hydroxyl proton. The ¹³C NMR spectrum will display unique resonances for each of the eight carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-(+)-5-Methyl-1-heptanol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[10] Additional characteristic peaks will be observed for C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-methyl-1-heptanol will result in a molecular ion peak (M⁺) corresponding to its molecular weight.[5] The fragmentation pattern will provide further structural information.

Synthesis of (S)-(+)-5-Methyl-1-heptanol

The enantioselective synthesis of (S)-(+)-5-Methyl-1-heptanol is critical to ensure the desired stereochemical outcome in subsequent reactions. Several strategies can be employed:

Chiral Resolution

This classical method involves the separation of a racemic mixture of 5-methyl-1-heptanol. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common technique for achieving this separation.[1]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. One approach is the asymmetric reduction of a corresponding ketone using a chiral catalyst, such as a BINAP-Ru complex.[1]

Grignard Reaction Protocol

A common laboratory-scale synthesis involves the Grignard reaction. While the following is a general procedure for a related compound, it illustrates the principles that can be adapted for the synthesis of 5-methyl-1-heptanol.

Protocol: Synthesis of 4-Methyl-3-heptanol via Grignard Reaction

  • Materials: Dry magnesium shavings, dry ethyl ether, 2-bromopentane, propanal, 5% aqueous NaOH, MgSO₄.

  • Procedure:

    • In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add dry magnesium shavings and dry ethyl ether.

    • Initiate the Grignard reagent formation by adding a small amount of 2-bromopentane. If the reaction does not start, a crystal of iodine or a few drops of methyl iodide can be used as an initiator.

    • Once the reaction is initiated, add the remaining 2-bromopentane dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture for an additional 15 minutes.

    • Cool the reaction mixture and add a solution of propanal in dry ether dropwise.

    • After the addition, stir the mixture for another 15 minutes.

    • Hydrolyze the reaction mixture by carefully adding it to a mixture of ice and a saturated solution of ammonium chloride.

    • Separate the organic layer, wash it with 5% aqueous NaOH, and dry it over MgSO₄.

    • Isolate the product by evaporating the ether and distilling the residue.[11]

Grignard_Synthesis 2-bromopentane 2-bromopentane Grignard_Reagent Pentylmagnesium bromide 2-bromopentane->Grignard_Reagent + Mg, dry ether Mg Mg Mg->Grignard_Reagent Intermediate Intermediate Complex Grignard_Reagent->Intermediate + Propanal Propanal Propanal Propanal->Intermediate Workup Acidic Workup Intermediate->Workup Product (S)-(+)-5-Methyl-1-heptanol Workup->Product Chemical_Reactions cluster_starting_material Starting Material cluster_products Potential Products S_5_Methyl_1_heptanol (S)-(+)-5-Methyl-1-heptanol Aldehyde 5-Methylheptanal S_5_Methyl_1_heptanol->Aldehyde Mild Oxidation Ester Ester Derivative S_5_Methyl_1_heptanol->Ester Esterification Chloride 5-Methyl-1-heptyl chloride S_5_Methyl_1_heptanol->Chloride Substitution Carboxylic_Acid 5-Methylheptanoic Acid Aldehyde->Carboxylic_Acid Strong Oxidation

Caption: Key reactions of (S)-(+)-5-Methyl-1-heptanol.

Safety and Handling

(S)-(+)-5-Methyl-1-heptanol is a combustible liquid and should be handled with appropriate safety precautions.

Hazard Identification
  • Flammability: Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. [12]* Health Hazards: May cause skin and eye irritation. [13][14][15][16]May be harmful if inhaled or swallowed. [13][14]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate laboratory clothing. [13][16]* Ventilation: Use in a well-ventilated area or a chemical fume hood. [13][14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [12][13][14]

Conclusion

(S)-(+)-5-Methyl-1-heptanol is a chiral building block with significant potential in organic synthesis and drug discovery. Its well-defined stereochemistry and versatile reactivity make it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

  • 5-Methyl-1-heptanol | 7212-53-5 - Benchchem. (URL: )
  • 5-methyl-1-heptanol, 7212-53-5 - The Good Scents Company. (URL: [Link])

  • 5-Methyl-1-heptanol | C8H18O | CID 138963 - PubChem. (URL: [Link])

  • 5-methyl-1-heptanol - Stenutz. (URL: [Link])

  • 5-Methyl-1-heptanol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • 5-Methyl-1-heptanol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • 5-Methyl-1-heptanol - the NIST WebBook. (URL: [Link])

  • 1-Hexanol, 2-methyl - Organic Syntheses Procedure. (URL: [Link])

  • I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone - Jay Ponder Lab. (URL: [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])

Sources

A Comprehensive Technical Guide to (S)-(+)-5-Methyl-1-heptanol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis. It provides a comprehensive overview of (S)-(+)-5-Methyl-1-heptanol (CAS No. 57803-73-3), a valuable chiral building block. The following sections will delve into its chemical and physical properties, enantioselective synthesis strategies, rigorous analytical characterization, and its critical applications, particularly in the pharmaceutical industry. The methodologies and insights presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Significance of Chiral Alcohols in Modern Chemistry

Chiral molecules are fundamental to biological systems, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2] (S)-(+)-5-Methyl-1-heptanol, a chiral primary alcohol, represents a key intermediate in the synthesis of complex, enantiomerically pure molecules.[3][4] Its utility stems from the stereocenter at the C5 position, which can impart specific three-dimensional arrangements crucial for molecular recognition and biological activity in target compounds.[5][] The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects, making chiral building blocks like (S)-(+)-5-Methyl-1-heptanol indispensable.[1][3][4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of (S)-(+)-5-Methyl-1-heptanol is paramount for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of (S)-(+)-5-Methyl-1-heptanol

PropertyValueSource
CAS Number 57803-73-3[7]
Molecular Formula C₈H₁₈O[7][8][9][10][11][12]
Molecular Weight 130.23 g/mol [7][8][13][]
Appearance Colorless to almost colorless clear liquid
Boiling Point 84 °C at 10 mmHg
Flash Point 71 °C
Specific Gravity (20/20) 0.83
Refractive Index 1.43
Purity (GC) >97.0%

Spectroscopic methods are essential for the structural confirmation and purity assessment of (S)-(+)-5-Methyl-1-heptanol.[15]

Table 2: Spectroscopic Data Interpretation

TechniqueExpected Features
¹H NMR Signals corresponding to the different proton environments in the molecule, including the hydroxyl proton, the protons on the carbon bearing the hydroxyl group, the methine proton at the chiral center, and the various methylene and methyl protons.
¹³C NMR Resonances for the eight distinct carbon atoms in the structure, with chemical shifts indicative of their bonding environment (e.g., the carbon attached to the hydroxyl group will be downfield).
GC-MS A molecular ion peak corresponding to the molecular weight (130.23) and a fragmentation pattern characteristic of a primary alcohol with a branched alkyl chain.[8][11]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional group, and C-H stretching and bending vibrations in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.[8]

Enantioselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure alcohols is a critical challenge in organic chemistry.[16] Several strategies can be employed to obtain (S)-(+)-5-Methyl-1-heptanol with high enantiomeric excess.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific stereoisomer directly.[1] Two prominent approaches are:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral moiety that is attached to a prochiral substrate to direct a subsequent stereoselective reaction.[16] After the desired stereocenter is created, the auxiliary is removed.

  • Catalytic Asymmetric Reduction: The reduction of a prochiral ketone, 5-methylheptan-1-al, using a chiral catalyst can afford the desired (S)-enantiomer. Engineered ketoreductases (KREDs) have shown great promise in the highly enantiospecific reduction of prochiral ketones to their corresponding chiral alcohols.[17]

Chiral Resolution of Racemic Mixtures

When a racemic mixture of 5-methyl-1-heptanol is synthesized, the enantiomers must be separated.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[15][18] The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[15]

Experimental Protocol: Chiral Resolution of 5-Methyl-1-heptanol via Preparative Chiral HPLC

Objective: To separate the (S) and (R) enantiomers from a racemic mixture of 5-methyl-1-heptanol.

Materials:

  • Racemic 5-methyl-1-heptanol

  • HPLC-grade hexanes

  • HPLC-grade isopropanol

  • Preparative chiral HPLC system with a suitable chiral stationary phase column (e.g., cellulose or amylose-based)

Methodology:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of racemic 5-methyl-1-heptanol in the mobile phase.

    • Inject the sample onto an analytical chiral HPLC column.

    • Screen different mobile phase compositions (e.g., varying ratios of hexanes/isopropanol) to achieve baseline separation of the two enantiomer peaks.

    • Optimize the flow rate and temperature to improve resolution and reduce run time.

  • Scale-Up to Preparative HPLC:

    • Once optimal conditions are determined, switch to a preparative column with the same stationary phase.

    • Prepare a concentrated solution of the racemic mixture in the mobile phase.

    • Perform multiple injections, collecting the fractions corresponding to each enantiomer peak.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using analytical chiral HPLC to confirm their enantiomeric purity.

    • Pool the fractions containing the pure (S)-(+)-5-Methyl-1-heptanol.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified enantiomer.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of (S)-(+)-5-Methyl-1-heptanol.

Structural Elucidation

As previously mentioned, NMR (¹H and ¹³C), GC-MS, and IR spectroscopy are the primary tools for confirming the molecular structure.

Enantiomeric Purity Determination

The determination of enantiomeric excess (e.e.) is critical for applications in drug development.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining enantiomeric purity.[18] By integrating the peak areas of the two enantiomers, the e.e. can be calculated.

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase to separate the enantiomers, which are then detected.

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral shift reagent can induce different chemical shifts for the protons in each enantiomer, allowing for their quantification by NMR.

Workflow for Quality Control of (S)-(+)-5-Methyl-1-heptanol

QC_Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Review and Release Sample Batch of (S)-(+)-5-Methyl-1-heptanol Structure Structural Confirmation (NMR, GC-MS, IR) Sample->Structure Purity Chemical Purity (GC-FID) Sample->Purity EnantiomericPurity Enantiomeric Excess (Chiral HPLC) Sample->EnantiomericPurity Review Data Review and Comparison to Specifications Structure->Review Purity->Review EnantiomericPurity->Review Release Batch Release Review->Release Pass Reject Batch Rejection Review->Reject Fail

Caption: Quality control workflow for (S)-(+)-5-Methyl-1-heptanol.

Applications in Drug Discovery and Development

(S)-(+)-5-Methyl-1-heptanol serves as a versatile chiral building block in the synthesis of a variety of complex molecules.[3][4]

As a Chiral Precursor

The primary alcohol functional group can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or halides, without affecting the stereocenter at C5.[15] This allows for the introduction of the chiral fragment into a larger molecule at various stages of a synthetic route.

Influence on Pharmacological Activity

The incorporation of a specific enantiomer like (S)-(+)-5-Methyl-1-heptanol can significantly impact the pharmacological properties of the final drug candidate. The "magic methyl" effect, where the addition of a methyl group can drastically alter a molecule's binding affinity or metabolic stability, is a well-documented phenomenon in medicinal chemistry.[19] The stereochemistry of this methyl group, as dictated by the chiral building block, is often crucial for optimal drug-target interactions.

Conceptual Synthetic Pathway

Synthetic_Pathway Start (S)-(+)-5-Methyl-1-heptanol Oxidation Oxidation Start->Oxidation Halogenation Halogenation Start->Halogenation Esterification Esterification Start->Esterification Aldehyde (S)-5-Methylheptanal Oxidation->Aldehyde Halide (S)-1-Halo-5-methylheptane Halogenation->Halide Ester (S)-5-Methylheptyl Ester Esterification->Ester Acid (S)-5-Methylheptanoic Acid Aldehyde->Acid API Active Pharmaceutical Ingredient (API) Acid->API Halide->API Ester->API

Sources

An In-Depth Technical Guide to (S)-(+)-5-Methyl-1-heptanol: Structure, Stereochemistry, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-(+)-5-Methyl-1-heptanol, a valuable chiral building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and stereochemical characteristics, outlines a robust stereoselective synthetic protocol, and discusses its applications as a key intermediate in the creation of complex molecular architectures.

Introduction: The Significance of Chiral Alcohols

Chiral alcohols are fundamental components in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.[1][2] (S)-(+)-5-Methyl-1-heptanol is a primary alcohol featuring a stereogenic center at the C5 position, making it a valuable synthon for introducing chirality into target molecules. Its defined stereochemistry is essential for applications ranging from the synthesis of bioactive natural products to the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

(S)-(+)-5-Methyl-1-heptanol is a branched-chain octanol. The presence of a methyl group at the fifth carbon atom of the heptane chain introduces a chiral center, leading to the existence of two distinct enantiomers: (S) and (R). The "(+)" designation indicates that this enantiomer is dextrorotatory, rotating plane-polarized light to the right. The NIST Chemistry WebBook lists "L(+)-5-methyl-1-heptanol" as a synonym, which, by the common convention correlating L-amino acids with (S) stereochemistry, supports the assignment of the S-configuration to the dextrorotatory isomer.[3][4]

The structural and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (5S)-5-methylheptan-1-olPubChem
CAS Number 57803-73-3TCI Chemicals[5]
Molecular Formula C₈H₁₈OPubChem[6]
Molecular Weight 130.23 g/mol PubChem[6]
Appearance Colorless to Almost colorless clear liquidTCI Chemicals[5]
Boiling Point 182-183 °C (455.65 K)NIST[7]
InChI Key KFARNLMRENFOHE-QMMMGPOBSA-NPubChem

Stereochemistry and Absolute Configuration

The absolute configuration of a chiral center is defined using the Cahn-Ingold-Prelog (CIP) priority rules. For 5-methyl-1-heptanol, the substituents attached to the chiral carbon (C5) are prioritized as follows:

  • Ethyl group (-CH₂CH₃)

  • Butyl alcohol group (-CH₂CH₂CH₂CH₂OH)

  • Methyl group (-CH₃)

  • Hydrogen atom (-H)

For the (S)-enantiomer, when the lowest priority group (hydrogen) is oriented away from the viewer, the sequence from the highest to the lowest priority (1→2→3) proceeds in a counter-clockwise direction.[8] This specific spatial arrangement is crucial as it dictates the molecule's interaction with other chiral entities, such as biological receptors or chiral catalysts.

// Central Carbon C5 [label="C", pos="0,0!", fontsize=14, fontcolor="#202124"];

// Substituents with priorities H [label="H (4)", pos="-0.8,-0.5!", fontsize=12, fontcolor="#5F6368"]; CH3 [label="CH₃ (3)", pos="0.8,-0.5!", fontsize=12, fontcolor="#5F6368"]; ButylOH [label="CH₂CH₂CH₂CH₂OH (2)", pos="0,1!", fontsize=12, fontcolor="#5F6368"]; Ethyl [label="CH₂CH₃ (1)", pos="-0.5,0.5!", fontsize=12, fontcolor="#5F6368"];

// Bonds edge [arrowhead=none]; C5 -> ButylOH [penwidth=2, color="#202124"]; // Solid wedge C5 -> Ethyl [penwidth=2, style=dashed, color="#5F6368"]; // Dashed wedge C5 -> CH3 [penwidth=2, color="#202124"]; C5 -> H [penwidth=2, color="#202124"];

// Priority arrow edge [style=solid, color="#4285F4", arrowhead=open, penwidth=1.5]; ButylOH -> CH3 [label=" S (counter-clockwise)", fontcolor="#4285F4", fontsize=10, pos="c,0.5,0.5"]; } penta caption: Cahn-Ingold-Prelog priority assignment for (S)-5-Methyl-1-heptanol.

Enantioselective Synthesis: A Detailed Protocol

The synthesis of enantiomerically pure (S)-(+)-5-Methyl-1-heptanol can be efficiently achieved from a readily available chiral pool starting material, (R)-(+)-citronellol. This multi-step synthesis involves oxidation, olefination, and reduction, preserving and transferring the stereochemistry from the starting material to the final product.

Rationale for the Synthetic Route

The chosen synthetic pathway leverages the existing stereocenter in (R)-citronellol. The key steps are:

  • Swern Oxidation: A mild and efficient method to oxidize the primary alcohol of (R)-citronellol to the corresponding aldehyde, (R)-citronellal, without epimerization of the chiral center or over-oxidation to a carboxylic acid.[9]

  • Wittig Reaction: To extend the carbon chain by one carbon, converting the aldehyde to a terminal alkene.

  • Catalytic Hydrogenation: To reduce the double bond, yielding the final saturated chiral alcohol.

G cluster_0 Synthetic Pathway Start (R)-(+)-Citronellol Step1 Swern Oxidation Intermediate1 (R)-Citronellal Step2 Wittig Reaction (Ph₃P=CH₂) Intermediate2 6-Methyl-8-nonen-2-ol Step3 Catalytic Hydrogenation (H₂/Pd-C) End (S)-(+)-5-Methyl-1-heptanol

Detailed Experimental Protocol

Step 1: Swern Oxidation of (R)-(+)-Citronellol to (R)-Citronellal

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and oxalyl chloride (1.5 equivalents).

  • Reagent Addition: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in anhydrous DCM is added dropwise, ensuring the internal temperature remains below -60 °C.[9] The mixture is stirred for 5 minutes.

  • Substrate Addition: A solution of (R)-(+)-citronellol (1.0 equivalent) in anhydrous DCM is added dropwise over 5 minutes. The reaction is stirred for 30 minutes at -78 °C.

  • Quenching: Triethylamine (7.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.[9]

  • Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (R)-citronellal, which can be purified by vacuum distillation.

Step 2: Wittig Reaction of (R)-Citronellal

  • Ylide Preparation: In a separate flame-dried flask under nitrogen, methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF). n-Butyllithium is added dropwise at 0 °C to generate the phosphorus ylide.

  • Aldehyde Addition: The solution of (R)-citronellal from Step 1, dissolved in anhydrous THF, is added dropwise to the ylide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product, (R)-3,7-dimethyl-1,6-octadiene, can be purified by column chromatography.

Step 3: Hydroboration-Oxidation of the Terminal Alkene

  • Hydroboration: The terminal alkene from Step 2 is dissolved in anhydrous THF and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction is stirred at room temperature until the hydroboration is complete.

  • Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide followed by hydrogen peroxide is added carefully. The mixture is stirred at room temperature.

  • Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude (S)-(+)-5-Methyl-1-heptanol is purified by flash chromatography or vacuum distillation.

Applications in Synthesis

Chiral Building Block in Drug Discovery

Chiral building blocks like (S)-(+)-5-Methyl-1-heptanol are essential for the synthesis of complex, stereochemically defined molecules in the pharmaceutical industry.[10] The introduction of a specific stereocenter early in a synthetic sequence can significantly reduce the complexity and cost of producing a single-enantiomer drug. The branched alkyl chain and the primary alcohol functionality of (S)-(+)-5-Methyl-1-heptanol make it a versatile intermediate for further chemical transformations.

While direct incorporation into a marketed drug is not widely documented in readily available literature, its structural motif is relevant. For example, the synthesis of various bioactive natural products and their analogues often relies on chiral alcohols to set key stereocenters.[11] The principles of asymmetric synthesis using such building blocks are well-established and are a cornerstone of modern medicinal chemistry.[12]

Component of Insect Pheromones

Structurally related compounds, such as 4-methyl-3-heptanone and 4-methyl-3-heptanol, are known components of the alarm and aggregation pheromones of various ant and beetle species.[13] For instance, 4-methyl-3-heptanone is a key alarm pheromone component for the Texas leaf-cutting ant, Atta texana.[9] The specific stereochemistry of these pheromone components is often critical for their biological activity. While the direct role of 5-methyl-1-heptanol as a pheromone is less documented, its structural similarity to known semiochemicals suggests its potential relevance in insect chemical ecology.

Spectroscopic Characterization

The identity and purity of (S)-(+)-5-Methyl-1-heptanol are confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Key expected signals would include a triplet for the terminal methyl group of the ethyl branch, a doublet for the methyl group at C5, a multiplet for the proton at the chiral center (C5), and a triplet for the methylene protons adjacent to the hydroxyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum indicates the number of unique carbon environments. For (S)-(+)-5-Methyl-1-heptanol, eight distinct signals are expected, corresponding to each carbon atom in the structure.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol functional group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 130, although it may be weak. Common fragmentation patterns would include the loss of water (M-18) and cleavage adjacent to the alcohol and the branching point.

Conclusion

(S)-(+)-5-Methyl-1-heptanol is a valuable and versatile chiral building block in modern organic synthesis. Its well-defined stereochemistry and functional groups allow for its incorporation into a wide range of complex molecules, making it a molecule of interest for researchers in drug discovery and natural product synthesis. The synthetic route outlined in this guide, starting from the chiral pool material (R)-citronellol, provides a reliable and scalable method for its preparation, ensuring access to this important enantiomerically pure compound.

References

  • Moser, J. C., Brownlee, R. G., & Silverstein, R. M. (1968). Alarm pheromones of the ant Atta texana. Journal of Insect Physiology, 14(4), 529-535.
  • PubChem. 5-Methyl-1-heptanol. Retrieved from [Link]

  • NIST. 5-Methyl-1-heptanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.
  • Ghosh, A. K., & Brindisi, M. (2015). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Journal of organic chemistry, 80(11), 5274-5299.
  • Nishimura, T., & Hayashi, T. (2006). Asymmetric synthesis of chiral building blocks by catalytic asymmetric reactions. The Journal of Organic Chemistry, 71(13), 4657-4665.
  • Chemistry LibreTexts. (2020). 5.3: Absolute Configuration and the (R) and (S) System. Retrieved from [Link]

  • Biosci Biotechnol Biochem. (2000). New syntheses of the rice moth and stink bug pheromones by employing (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol as a building block. Bioscience, biotechnology, and biochemistry, 64(8), 1713-1721.
  • NIST. 5-Methyl-1-heptanol phase change data. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (S)-(+)-5-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Methyl-1-heptanol is a chiral primary alcohol that serves as a valuable building block in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and material science. Its specific stereochemistry and functional group make it a key intermediate for the synthesis of complex target molecules with defined biological activities. Understanding the physical properties of this compound is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the key physical characteristics of (S)-(+)-5-Methyl-1-heptanol, supported by experimental protocols and theoretical insights to empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

(S)-(+)-5-Methyl-1-heptanol possesses a seven-carbon chain with a hydroxyl group at the C1 position and a methyl group at the C5 position. The stereogenic center at C5, with the (S)-configuration, dictates the three-dimensional arrangement of the molecule and is responsible for its optical activity.

Caption: 2D representation of (S)-(+)-5-Methyl-1-heptanol's structure.

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of 5-methyl-1-heptanol. Data for the specific (S)-(+)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
CAS Number (S)-(+)-5-Methyl-1-heptanol: 57803-73-35-Methyl-1-heptanol (racemic): 7212-53-5[2]
Appearance Colorless to almost colorless clear liquid
Purity >97.0% (GC)
Boiling Point 179.2 °C at 760 mmHg (estimated)84 °C at 10 mmHg[3]
Melting Point -104 °C (estimated)
Density 0.815 g/cm³ at 20°C[3]
Refractive Index (n_D²⁰) 1.426 - 1.427[3]
Flash Point 71.1 °C (160.0 °F) (closed cup)
Optical Rotation [α]²⁰_D >0 (dextrorotatory)
Water Solubility 1379 mg/L at 25 °C (estimated)
logP (octanol/water) 2.7 (estimated)[2]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place

Chirality and Optical Activity: The Defining Feature

The presence of a stereocenter at the C5 position confers chirality to 5-methyl-1-heptanol, meaning it is non-superimposable on its mirror image, the (R)-(-)-enantiomer. As a chiral molecule, (S)-(+)-5-Methyl-1-heptanol has the ability to rotate the plane of plane-polarized light. The "(+)" designation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

Experimental Protocol: Determination of Specific Rotation

The following protocol outlines the determination of specific rotation using a polarimeter. This procedure is crucial for verifying the enantiomeric purity of a sample.

Objective: To measure the specific rotation of a sample of (S)-(+)-5-Methyl-1-heptanol.

Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (10 mL)

  • Analytical balance

  • (S)-(+)-5-Methyl-1-heptanol sample

  • Spectroscopic grade solvent (e.g., ethanol, chloroform)

Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 1.0 g of the (S)-(+)-5-Methyl-1-heptanol sample.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark. Mix thoroughly.

    • Calculate the exact concentration (c) in g/mL.

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

    • Fill the polarimeter cell with the pure solvent (blank).

    • Place the cell in the polarimeter and take a reading. This should be zeroed or the value recorded as the blank correction.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill it, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter and record the observed rotation (α_obs). Take multiple readings and average them.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the Biot's law formula: [α] = α_obs / (l * c) Where:

      • [α] is the specific rotation in degrees.

      • α_obs is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Causality Behind Experimental Choices:

  • Monochromatic Light (Sodium D-line): Specific rotation is wavelength-dependent. The use of a standard wavelength allows for comparable results across different laboratories.

  • Controlled Temperature: Optical rotation can be influenced by temperature. Maintaining a constant temperature (typically 20°C or 25°C) is crucial for reproducibility.

  • Precise Concentration: The magnitude of rotation is directly proportional to the concentration of the chiral substance. Accurate measurement of concentration is therefore essential for an accurate specific rotation value.

G cluster_0 Polarimetry Workflow Prepare Solution Prepare Solution Calibrate Polarimeter Calibrate Polarimeter Prepare Solution->Calibrate Polarimeter Measure Rotation Measure Rotation Calibrate Polarimeter->Measure Rotation Calculate [α] Calculate [α] Measure Rotation->Calculate [α]

Caption: Experimental workflow for determining specific rotation.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (S)-(+)-5-Methyl-1-heptanol.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 5-methyl-1-heptanol is characterized by fragmentation patterns typical of primary alcohols. While the molecular ion peak (M+) at m/z 130 may be weak or absent, characteristic fragment ions would include the loss of water (M-18) and cleavage of the C-C bonds adjacent to the oxygen atom. The mass spectrum for 5-Methyl-1-heptanol is available in the NIST Chemistry WebBook[1].

Infrared (IR) Spectroscopy

The IR spectrum of 5-methyl-1-heptanol will exhibit characteristic absorptions for the functional groups present. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the alkyl chain will be observed in the 2850-3000 cm⁻¹ region. A distinct C-O stretching vibration will appear in the 1050-1150 cm⁻¹ range. The IR spectrum for 5-Methyl-1-heptanol is also accessible through the NIST Chemistry WebBook[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • ~3.6 ppm (triplet): The two protons on the carbon bearing the hydroxyl group (C1-H₂). The signal is split into a triplet by the adjacent two protons on C2.

  • ~1.5 ppm (multiplet): The two protons on the carbon adjacent to the C1 carbon (C2-H₂).

  • ~1.1-1.4 ppm (multiplets): The protons on the C3, C4, and C6 carbons, which will show complex overlapping signals.

  • ~1.4 ppm (multiplet): The single proton on the chiral carbon (C5-H).

  • ~0.8-0.9 ppm (overlapping triplets and doublet): The three protons of the terminal methyl group (C7-H₃) will appear as a triplet, and the three protons of the methyl group at the chiral center (C5-CH₃) will appear as a doublet due to coupling with the C5 proton. The protons on the ethyl group at the chiral center (C6-H2 and C7-H3) will also give rise to characteristic signals.

Predicted ¹³C NMR Spectrum:

  • ~63 ppm: The carbon attached to the hydroxyl group (C1).

  • ~14-40 ppm: A series of peaks corresponding to the other seven carbon atoms in the alkyl chain. The chemical shifts will be influenced by their position relative to the hydroxyl group and the branching at C5. The two methyl carbons will appear at the higher field (lower ppm values).

Solubility Profile

As a C8 alcohol, 5-methyl-1-heptanol is expected to have limited solubility in water but good solubility in a wide range of organic solvents.

  • Water: The presence of the polar hydroxyl group allows for some interaction with water molecules through hydrogen bonding. However, the long, nonpolar eight-carbon chain is hydrophobic, leading to an overall low solubility in water[4].

  • Organic Solvents: It is expected to be miscible with common organic solvents such as:

    • Alcohols (e.g., ethanol, methanol)

    • Ethers (e.g., diethyl ether, tetrahydrofuran)

    • Halogenated solvents (e.g., dichloromethane, chloroform)

    • Aromatic hydrocarbons (e.g., toluene)

    • Aliphatic hydrocarbons (e.g., hexane, cyclohexane)

The "like dissolves like" principle is the guiding factor for its solubility. The alkyl chain contributes to its solubility in nonpolar solvents, while the hydroxyl group allows for miscibility with polar protic and aprotic solvents.

Safety and Handling

(S)-(+)-5-Methyl-1-heptanol is a combustible liquid and should be handled with appropriate safety precautions.

  • GHS Classification: Combustible liquid.

  • Precautionary Statements:

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • Store in a well-ventilated place. Keep cool.

    • Dispose of contents/container to an approved waste disposal plant.

It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of (S)-(+)-5-Methyl-1-heptanol. A thorough understanding of its molecular structure, chirality, spectroscopic characteristics, and solubility is critical for its successful application in synthetic chemistry and drug development. The experimental protocols and theoretical explanations included herein are intended to provide researchers with the foundational knowledge required for the safe and effective handling and utilization of this important chiral building block.

References

  • NIST Chemistry WebBook. (n.d.). 5-Methyl-1-heptanol. Retrieved from [Link]1]

  • PubChem. (n.d.). 5-Methyl-1-heptanol. Retrieved from [Link]2]

  • Stenutz, R. (n.d.). 5-methyl-1-heptanol. Retrieved from [Link]3]

  • meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules. YouTube. Retrieved from [Link]4]

Sources

Unraveling the Molecular Blueprint: A Spectroscopic Guide to (S)-(+)-5-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(+)-5-Methyl-1-heptanol is a chiral primary alcohol with applications in organic synthesis, particularly as a building block in the creation of complex molecules and specialty chemicals. Its specific stereochemistry makes precise structural confirmation and purity assessment paramount for its effective use in research and development, especially within the pharmaceutical and materials science sectors. Spectroscopic analysis provides a definitive, non-destructive method for elucidating its molecular structure and confirming its identity.

This technical guide offers an in-depth analysis of the core spectroscopic data for (S)-(+)-5-Methyl-1-heptanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and is designed to provide researchers, scientists, and drug development professionals with a practical, field-proven understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for the accurate assignment of spectroscopic signals. The structure of (S)-(+)-5-Methyl-1-heptanol, with standardized atom numbering for NMR analysis, is presented below. This numbering scheme will be referenced throughout the guide.

Caption: Molecular structure of (S)-(+)-5-Methyl-1-heptanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (S)-(+)-5-Methyl-1-heptanol, NMR not only confirms the connectivity but can also provide information about the stereochemical environment, although standard experiments do not differentiate between enantiomers.[1]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments. The chemical shift of protons is influenced by the electron density around them; proximity to the electronegative oxygen atom causes a downfield shift (to a higher ppm value).[2]

¹H NMR Data Summary (90 MHz, CDCl₃)

Atom #Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H on C13.64Triplet (t)2H6.6
H on O1.83Singlet (s)1H-
H on C21.56Quintet2H~7.0
H on C61.38Multiplet (m)2H-
H on C3, C4, C51.18Multiplet (m)5H-
H on C7, C80.87Multiplet (m)6H-

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

Interpretation of the ¹H NMR Spectrum:

  • δ 3.64 (C1-H₂): This triplet, integrating to two protons, is the furthest downfield among the aliphatic signals. This is a direct result of the deshielding effect of the adjacent oxygen atom.[4] It appears as a triplet because of coupling to the two neighboring protons on C2.

  • δ 1.83 (O-H): The signal for the hydroxyl proton is a broad singlet. Its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.[5] It typically does not show coupling to adjacent protons under standard conditions.

  • δ 1.56 (C2-H₂): These protons are adjacent to the C1 methylene group and appear as a quintet.

  • δ 1.18 - 1.38 (C3, C4, C5, C6-H): The signals for the remaining methylene and methine protons in the carbon chain overlap in a complex multiplet. This is common in aliphatic chains where the chemical environments are similar.

  • δ 0.87 (C7-H₃, C8-H₃): The two methyl groups (C7 and C8) are in very similar electronic environments, resulting in overlapping signals at the most upfield region of the spectrum, integrating to a total of six protons.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbons in the molecule. The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.

¹³C NMR Data Summary (22.49 MHz, CDCl₃)

Atom #Chemical Shift (δ) ppm
C163.2
C239.0
C332.9
C429.5
C529.2
C623.1
C719.3
C814.1

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

Interpretation of the ¹³C NMR Spectrum:

  • δ 63.2 (C1): This signal is the most downfield, which is characteristic of a carbon atom single-bonded to an oxygen atom.[4] The electronegative oxygen withdraws electron density, deshielding the carbon nucleus.

  • δ 14.1 - 39.0 (C2-C8): The remaining seven carbon signals appear in the upfield aliphatic region of the spectrum. The chemical shifts are distinct for each carbon, reflecting their unique positions within the molecular structure. The terminal methyl group (C7) and the branched methyl group (C8) are at the highest field (lowest ppm values), as is typical for methyl carbons.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of (S)-(+)-5-Methyl-1-heptanol in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS) if required. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve high homogeneity. acq2->acq3 acq4 Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard pulse sequences. acq3->acq4 proc1 Apply Fourier transform to the Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the reference signal. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

IR Spectrum Data Summary

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~3335Strong, BroadO-H StretchAlcohol
~2957, 2926, 2872StrongC-H StretchAlkane
~1466MediumC-H BendAlkane
~1059StrongC-O StretchPrimary Alcohol

Data sourced from the NIST Chemistry WebBook.

Interpretation of the IR Spectrum:

  • ~3335 cm⁻¹ (O-H Stretch): The most prominent feature of the IR spectrum is a very broad and strong absorption band in the region of 3200-3600 cm⁻¹.[5] This is the classic signature of the O-H stretching vibration in an alcohol, with the broadening caused by intermolecular hydrogen bonding.

  • ~2872-2957 cm⁻¹ (C-H Stretch): The sharp, strong peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the aliphatic (sp³ hybridized) portions of the molecule.

  • ~1059 cm⁻¹ (C-O Stretch): A strong absorption in the 1000-1250 cm⁻¹ region is indicative of a C-O single bond stretch. For a primary alcohol like 5-methyl-1-heptanol, this peak typically appears around 1050 cm⁻¹, confirming the presence of the C-OH group.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 5-methyl-1-heptanol, with a molecular weight of 130.23 g/mol , Electron Ionization (EI) is a common technique used.

Mass Spectrum Data Summary (Electron Ionization)

m/z (Mass/Charge)Relative Intensity (%)Proposed Fragment
130< 1[M]⁺ (Molecular Ion)
112~5[M-H₂O]⁺
83~95[C₆H₁₁]⁺
70~30[C₅H₁₀]⁺
55100[C₄H₇]⁺
41~70[C₃H₅]⁺

Data sourced from the NIST Chemistry WebBook.

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) at m/z 130 is expectedly of very low abundance or absent, which is typical for primary alcohols as they readily fragment. The fragmentation pattern is dictated by the formation of stable carbocations and neutral losses.

  • Loss of Water (m/z 112): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a peak at [M-18]⁺.

  • Alpha-Cleavage: Cleavage of the bond between C1 and C2 is not favored as it would expel a large, unstable radical.

  • Carbocation Formation: The major peaks in the spectrum arise from cleavage along the hydrocarbon chain. The base peak at m/z 55 and the significant peak at m/z 83 are likely due to fragmentation that results in stable secondary carbocations. For instance, cleavage of the C4-C5 bond can lead to the formation of a C₆H₁₁⁺ fragment (m/z 83). Subsequent fragmentations lead to the other observed ions.

G mol C₈H₁₈O m/z = 130 m_minus_18 [M - H₂O]⁺ m/z = 112 mol->m_minus_18 - H₂O m83 [C₆H₁₁]⁺ m/z = 83 mol->m83 - C₂H₅• (Cleavage) m55 [C₄H₇]⁺ (Base Peak) m83->m55 - C₂H₄

Caption: Simplified proposed fragmentation pathway for 5-Methyl-1-heptanol in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of (S)-(+)-5-Methyl-1-heptanol. The ¹H and ¹³C NMR spectra define the complete carbon-hydrogen framework. The IR spectrum confirms the presence of the key alcohol functional group. Finally, mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. This guide serves as a foundational reference for the analytical characterization of this important chiral building block.

References

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS), SDBS No. 18901. Retrieved January 17, 2026, from [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Hollis, F. J. (1994). NMR Through the Looking Glass: Uses of NMR Spectroscopy in the Analysis and Synthesis of Chiral Pharmaceuticals. ACS Western Regional Meeting.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138963, 5-Methyl-1-heptanol. Retrieved January 17, 2026, from [Link].

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative stereochemistry in organic compounds by NMR spectroscopy and computational methods. Chemical Reviews, 107(9), 3744-3779. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of 5-Methyl-1-heptanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). IR Spectrum of 5-Methyl-1-heptanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 17, 2026, from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Alcohols. Retrieved January 17, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved January 17, 2026, from [Link]

  • JoVE. (2024, April 4). Mass Spectrometry: Molecular Fragmentation Overview. Retrieved January 17, 2026, from [Link]

Sources

biological activity of (S)-(+)-5-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (S)-(+)-5-Methyl-1-heptanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

(S)-(+)-5-Methyl-1-heptanol is a chiral primary alcohol whose biological significance is a subject of specialized interest. While direct, extensive research on this specific enantiomer is not widely published, its structural characteristics place it within a class of compounds known for significant interactions in chemical ecology, particularly as insect semiochemicals. This guide synthesizes available data on its properties, explores its potential biological activities through a comparative analysis of structurally related isomers, and provides detailed, field-proven protocols for its empirical investigation. We delve into the critical role of stereochemistry in determining biological function and outline methodologies such as Electroantennography (EAG) and behavioral assays to elucidate its potential as an insect attractant or repellent. Furthermore, we touch upon putative antimicrobial activities, highlighting a critical gap in the literature and an opportunity for future research. This document serves as a foundational resource for researchers aiming to investigate the bioactivity of (S)-(+)-5-Methyl-1-heptanol.

Introduction to (S)-(+)-5-Methyl-1-heptanol

(S)-(+)-5-Methyl-1-heptanol is a C8 branched-chain alcohol. Its structure is characterized by a seven-carbon chain with a hydroxyl group at the primary position (C1) and a methyl group at the chiral center on the fifth carbon (C5). The "(S)-(+)-" designation is critical, specifying the stereochemical configuration at the C5 chiral center and its dextrorotatory optical activity. In the field of chemical ecology, the precise stereoisomerism of a molecule is often the determining factor for its biological activity. Different enantiomers of the same compound can elicit vastly different, or even opposing, physiological responses in biological systems.[1] While 5-Methyl-1-heptanol is known to occur naturally in some microorganisms and plants, its specific biological roles are not as well-defined as some of its structural isomers.[2] This guide will, therefore, use a framework of comparative analysis and established investigatory techniques to build a comprehensive picture of its likely biological relevance.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to any experimental design, from selecting appropriate solvents to interpreting analytical data. The key properties of 5-Methyl-1-heptanol are summarized below.

PropertyValueSource(s)
IUPAC Name (5S)-5-methylheptan-1-olPubChem
Molecular Formula C₈H₁₈O[3][4]
Molecular Weight 130.23 g/mol [3][4]
CAS Number 57803-73-3 (for (S)-(+)-enantiomer)NIST, TCI
Appearance Colorless to Almost Colorless Clear LiquidTCI Chemicals
InChI Key KFARNLMRENFOHE-QMMMGPOBSA-NPubChem
Canonical SMILES CCCCCCCOPubChem

Biological Activity: An Exploration

Pheromonal Activity: A Comparative and Mechanistic Analysis

While direct evidence identifying (S)-(+)-5-Methyl-1-heptanol as an active insect pheromone is limited in current literature, its structural isomer, 4-methyl-3-heptanol, is a well-documented aggregation pheromone for several species of bark beetles (Scolytus spp.) and a trail pheromone for ants.[5] The study of these related compounds provides a powerful predictive framework for understanding the potential role of 5-Methyl-1-heptanol.

The Principle of Stereospecificity: Research on the almond bark beetle, Scolytus amygdali, demonstrates the profound importance of stereochemistry. Field tests showed that only the (3S,4S)-4-methyl-3-heptanol stereoisomer was attractive to the beetles, while other isomers like (3R,4S) and (3R,4R) were inhibitory to the response.[6] This high degree of specificity arises from the chiral nature of the olfactory receptors (ORs) located on the insect's antennae. The binding pocket of an OR is structurally complex, and only a ligand with the correct three-dimensional shape can fit and trigger a downstream neural signal. It is therefore highly probable that if (S)-(+)-5-Methyl-1-heptanol has any pheromonal activity, its (R)-(-) enantiomer would have a different, possibly inhibitory or neutral, effect.

Mechanism of Olfactory Signal Transduction: The perception of a semiochemical like (S)-(+)-5-Methyl-1-heptanol at the molecular level initiates a well-understood signaling cascade. The process, illustrated below, converts a chemical signal into an electrical one, leading to a behavioral response.

Olfactory_Pathway cluster_air Airstream cluster_dendrite Olfactory Receptor Neuron Dendrite odorant (S)-5-Methyl-1-heptanol OR Odorant Receptor (OR) odorant->OR binds G_protein G-protein OR->G_protein activates Ion_channel Ion Channel (Open) G_protein->Ion_channel opens depol Depolarization (Signal) Ion_channel->depol causes Axon to Brain Axon to Brain depol->Axon to Brain

General pathway for olfactory signal transduction in insects.
Putative Antimicrobial & Antifungal Properties

Some commercial suppliers have noted that (S)-(+)-5-Methyl-1-heptanol may be effective against bacteria and fungi.[2] The proposed mechanisms include the inhibition of protein synthesis via binding to the bacterial cell wall or disruption of fungal cell membranes by interacting with ergosterol.[2] However, it is crucial to note that these claims are not yet substantiated by peer-reviewed studies in the primary scientific literature.

Many simple alcohols and volatile organic compounds (VOCs) produced by microorganisms are known to possess antimicrobial properties.[7] For example, various alcohols can alter bacterial membranes, increasing their permeability.[7] Given its amphipathic nature, it is plausible that 5-Methyl-1-heptanol could insert into lipid bilayers and disrupt membrane integrity. This remains a significant and valuable area for future empirical research. The lack of specific data presents a clear opportunity for novel investigation into its potential as a new antimicrobial or antifungal agent.

Methodologies for Elucidating Biological Activity

To empirically determine the , particularly as a semiochemical, a phased approach involving electrophysiological and behavioral assays is required.

Protocol: Electroantennography (EAG) for Olfactory Screening

EAG is a powerful technique for measuring the summed electrical potential from an insect antenna in response to an olfactory stimulus.[8] It provides a rapid and effective way to screen compounds for their ability to elicit a response from olfactory receptor neurons. A positive EAG response indicates that the insect can detect the compound, which is a prerequisite for any behavioral effect.

Step-by-Step Methodology:

  • Insect Preparation:

    • Anesthetize an insect (e.g., by chilling) to immobilize it.[8]

    • For an excised preparation, carefully remove an antenna using micro-scissors. Cut a small portion from the distal tip to improve electrical contact.[8][9]

    • Mount the basal end of the antenna onto the reference electrode and the distal tip to the recording electrode using conductive gel or saline-filled glass capillaries.[8]

  • Stimulus Delivery:

    • Prepare serial dilutions of (S)-(+)-5-Methyl-1-heptanol in a high-purity solvent like paraffin oil or hexane.

    • Apply a known volume (e.g., 10 µL) of the solution onto a filter paper strip and insert it into a Pasteur pipette.[10]

    • Allow the solvent to evaporate for 1-2 minutes.[10]

    • The pipette is connected to a stimulus delivery system that will puff a controlled volume of air through the pipette and over the antennal preparation.

  • Data Recording & Analysis:

    • The electrodes are connected to a high-impedance amplifier, which records the voltage difference between the base and tip of the antenna.

    • A continuous stream of purified, humidified air is passed over the antenna. The stimulus is puffed into this airstream for a short duration (e.g., 1-2 seconds).[10]

    • The resulting negative voltage deflection (the EAG response) is recorded and its amplitude is measured in millivolts (mV).

    • Responses are typically normalized by subtracting the response to a solvent-only control and/or expressing it as a percentage of the response to a standard reference compound.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stim_prep 1. Prepare Stimulus (Compound dilutions) ant_prep 2. Prepare Antenna (Anesthetize & Excise) puff 4. Deliver Air Puff with Stimulus stim_prep->puff mount 3. Mount Antenna on Electrodes ant_prep->mount mount->puff record 5. Amplify & Record Voltage Signal (EAG) puff->record analyze 6. Measure Amplitude & Normalize Data record->analyze Y_Tube air_source Purified Air Source splitter air_source->splitter control_arm Control Arm (Solvent Only) splitter->control_arm Airflow treatment_arm Treatment Arm (S-5-Methyl-1-heptanol) splitter->treatment_arm Airflow choice_point Choice Point control_arm->choice_point treatment_arm->choice_point release_point Insect Release Point choice_point->release_point

Sources

The Enantiomeric Landscape of 5-Methyl-1-heptanol: A Technical Guide to its Natural Occurrence, Biosynthesis, and Chiral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the natural occurrence, biosynthetic origins, and analytical methodologies for the chiral separation of 5-methyl-1-heptanol enantiomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to offer a comprehensive understanding of this chiral alcohol.

Executive Summary

5-Methyl-1-heptanol is a chiral alcohol with a growing profile of interest in natural product chemistry and biotechnology. The presence of a stereocenter at the C5 position gives rise to two enantiomers, (R)- and (S)-5-methyl-1-heptanol, each with potentially distinct biological activities. This guide elucidates the known natural sources of these enantiomers, delves into their probable biosynthetic pathways, and provides a detailed framework for their analytical separation and characterization. Understanding the enantiomeric composition of 5-methyl-1-heptanol is critical, as the biological effects of chiral molecules are often enantiomer-specific. This principle is a cornerstone of modern pharmacology and chemical ecology.

Natural Occurrence of 5-Methyl-1-heptanol Enantiomers

While the comprehensive distribution of 5-methyl-1-heptanol in nature is still an emerging field of study, several plant species have been identified as sources of this branched-chain alcohol. Its presence has been detected in the leaves of Feronia elephantum, as well as in extracts from the medicinal plant Dillenia indica[1]. Furthermore, it has been identified in the leaf extracts of Prosopis juliflora and Chromolaena odorata[1].

Significantly, the enantiomeric distribution of 5-methyl-1-heptanol appears to be specific in certain plant species. The (S)-(+)-enantiomer has been specifically noted in the wood of Eucalyptus granlla and in Cinnamomum bejolghota[1]. The occurrence of a specific enantiomer in these plants suggests a stereoselective enzymatic production pathway. The table below summarizes the known natural sources of 5-methyl-1-heptanol.

Plant SpeciesPart of PlantEnantiomeric Information
Feronia elephantumLeavesNot specified
Dillenia indicaNot specifiedNot specified
Prosopis julifloraLeavesNot specified
Chromolaena odorataLeavesNot specified
Eucalyptus granllaWood(S)-(+)-enantiomer
Cinnamomum bejolghotaNot specified(S)-(+)-enantiomer

Table 1: Documented Natural Sources of 5-Methyl-1-heptanol

Biosynthesis of 5-Methyl-1-heptanol

The biosynthetic pathway of 5-methyl-1-heptanol in nature has not been definitively elucidated in the aforementioned plant species. However, compelling evidence from metabolic engineering studies in microorganisms points towards a pathway originating from branched-chain amino acid metabolism. Specifically, the production of 5-methyl-1-heptanol has been achieved in engineered Escherichia coli through the extension of the leucine biosynthesis pathway. This suggests a natural pathway involving the conversion of intermediates from amino acid catabolism or biosynthesis into the corresponding alcohol.

The proposed biosynthetic route likely involves the following key steps:

  • Chain elongation: An intermediate from a branched-chain amino acid pathway, such as a 2-keto acid, undergoes chain elongation.

  • Decarboxylation: The resulting elongated 2-keto acid is decarboxylated to form an aldehyde.

  • Reduction: The aldehyde is subsequently reduced by an alcohol dehydrogenase to yield 5-methyl-1-heptanol.

The stereochemistry of the final product would be determined by the stereoselectivity of the enzymes involved in this pathway, particularly the alcohol dehydrogenase.

Biosynthesis of 5-Methyl-1-heptanol cluster_enzymes Key Enzymatic Steps Branched-Chain Amino Acid Precursor Branched-Chain Amino Acid Precursor 2-Keto Acid Intermediate 2-Keto Acid Intermediate Branched-Chain Amino Acid Precursor->2-Keto Acid Intermediate Transamination Elongated 2-Keto Acid Elongated 2-Keto Acid 2-Keto Acid Intermediate->Elongated 2-Keto Acid Chain Elongation 5-Methylheptanal 5-Methylheptanal Elongated 2-Keto Acid->5-Methylheptanal Decarboxylation 5-Methyl-1-heptanol 5-Methyl-1-heptanol 5-Methylheptanal->5-Methyl-1-heptanol Reduction (Alcohol Dehydrogenase) Chain Elongation Chain Elongation Decarboxylation Decarboxylation Reduction\n(Alcohol Dehydrogenase) Reduction (Alcohol Dehydrogenase)

Figure 1: Proposed Biosynthetic Pathway of 5-Methyl-1-heptanol.

Biological Significance of Chirality: Inferences from Related Compounds

While specific biological activities for the individual enantiomers of 5-methyl-1-heptanol are not yet extensively documented, the profound influence of stereochemistry on the function of other chiral methyl-branched alcohols is well-established, particularly in the realm of insect chemical communication. For instance, the stereoisomers of 4-methyl-3-heptanol, a structurally related compound, exhibit distinct and often opposing biological effects as aggregation pheromones in bark beetles. In some species, one enantiomer is a potent attractant, while the other can be inactive or even inhibitory. This highlights the high degree of stereospecificity of insect olfactory receptors.

Given that many insect pheromones are derived from fatty acid and amino acid metabolism, it is plausible that the enantiomers of 5-methyl-1-heptanol could also function as semiochemicals, such as pheromones or kairomones, in certain insect species. The specific enantiomeric composition would likely be a key determinant of its biological activity. Further research into the ecological role of 5-methyl-1-heptanol in the plants where it is found may reveal interactions with insects or other organisms that are mediated by one or both of its enantiomers.

Analytical Methodologies for Enantiomeric Resolution

The separation and quantification of the enantiomers of 5-methyl-1-heptanol are crucial for determining its natural distribution and for any future studies on its biological activity. Chiral gas chromatography (GC) is the most suitable technique for this purpose due to the volatility of the alcohol.

Experimental Protocol: Chiral Gas Chromatography

The following protocol provides a general framework for the enantioselective analysis of 5-methyl-1-heptanol. Optimization of specific parameters will be necessary depending on the instrumentation and sample matrix.

1. Sample Preparation and Derivatization:

  • Rationale: While direct analysis of the alcohol is possible, derivatization can improve chromatographic resolution and peak shape. Acetylation is a common and effective derivatization strategy for chiral alcohols.

  • Procedure:

    • To a solution of 5-methyl-1-heptanol in a suitable solvent (e.g., dichloromethane), add an excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine or 4-dimethylaminopyridine).

    • Allow the reaction to proceed at room temperature or with gentle heating until complete conversion to 5-methyl-1-heptyl acetate is achieved.

    • Quench the reaction with water and extract the acetylated product with an organic solvent.

    • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and carefully concentrate the solution to a suitable volume for GC analysis.

2. Gas Chromatography Conditions:

  • Chiral Stationary Phase: A cyclodextrin-based chiral capillary column is recommended. Derivatives of β-cyclodextrin are often effective for the separation of chiral alcohols and their esters.

  • Injector: Split/splitless injector, operated in split mode to avoid column overload.

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Oven Temperature Program: An initial isothermal period followed by a temperature ramp to an appropriate final temperature to ensure good separation and reasonable analysis time. A typical program might start at 60-80°C and ramp at 2-5°C/min to 150-180°C.

  • Detector: Flame ionization detector (FID) is suitable for the detection of the derivatized alcohol.

3. Data Analysis:

  • The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers.

  • Identification of the (R)- and (S)-enantiomers can be achieved by injecting authentic standards of each enantiomer, if available.

Chiral GC Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Containing 5-Methyl-1-heptanol Sample Containing 5-Methyl-1-heptanol Derivatization (Acetylation) Derivatization (Acetylation) Sample Containing 5-Methyl-1-heptanol->Derivatization (Acetylation) Acetic Anhydride, Pyridine Extraction and Concentration Extraction and Concentration Derivatization (Acetylation)->Extraction and Concentration Injection into GC Injection into GC Extraction and Concentration->Injection into GC Separation on Chiral Column Separation on Chiral Column Injection into GC->Separation on Chiral Column Cyclodextrin-based CSP Detection (FID) Detection (FID) Separation on Chiral Column->Detection (FID) Chromatogram Generation Chromatogram Generation Detection (FID)->Chromatogram Generation Peak Integration and Quantification Peak Integration and Quantification Chromatogram Generation->Peak Integration and Quantification Enantiomeric Ratio

Figure 2: Workflow for the Chiral GC Analysis of 5-Methyl-1-heptanol.

Conclusion and Future Directions

5-Methyl-1-heptanol represents a chiral natural product with a largely unexplored but promising potential. The identification of its (S)-(+)-enantiomer in specific plant species underscores the importance of stereoselective biosynthesis in the natural world. While its precise biological role remains to be fully elucidated, analogies with other chiral methyl-branched alcohols suggest a potential involvement in chemical communication.

Future research should focus on:

  • Screening a wider range of organisms to map the natural distribution of 5-methyl-1-heptanol enantiomers.

  • Elucidating the specific biosynthetic pathways in the identified plant sources to understand the enzymatic basis of its stereoselective production.

  • Investigating the biological activities of the individual (R)- and (S)-enantiomers, particularly in the context of plant-insect and plant-microbe interactions.

  • Developing and validating robust analytical methods for the routine enantioselective analysis of 5-methyl-1-heptanol in complex natural matrices.

A deeper understanding of the enantiomeric world of 5-methyl-1-heptanol will not only contribute to our fundamental knowledge of chemical ecology and natural product biosynthesis but may also open avenues for its application in areas such as agriculture, perfumery, and the development of new bioactive compounds.

References

Sources

An In-depth Technical Guide to (S)-(+)-5-Methyl-1-heptanol: From Discovery to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-(+)-5-Methyl-1-heptanol, a chiral alcohol with significant relevance in the field of chemical ecology. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the historical context of its discovery, detailed methodologies for its stereoselective synthesis, and its primary application as an insect pheromone.

Introduction and Physicochemical Properties

(S)-(+)-5-Methyl-1-heptanol is a naturally occurring chiral alcohol.[1] Its structure consists of a seven-carbon chain with a hydroxyl group at the primary position and a methyl group at the fifth carbon, which constitutes a stereocenter. The "(S)-(+)-" designation refers to the specific spatial arrangement of the atoms around this chiral center and its dextrorotatory optical activity.

Table 1: Physicochemical Properties of 5-Methyl-1-heptanol

PropertyValueSource
CAS Number 57803-73-3 for (S)-isomer; 7212-53-5 for racemate[1][2]
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
Boiling Point 179.2 °C (estimated)[2]
Appearance Colorless liquid
Solubility Slightly soluble in water; miscible with ethanol and ether[1]
SMILES CCCCCCO[1]

Discovery and History: A Pheromone's Unveiling

The history of (S)-(+)-5-Methyl-1-heptanol is intrinsically linked to the study of insect chemical communication. While the broader class of methyl-substituted heptanols was identified as key components in the pheromone blends of various bark beetle species, particularly within the Scolytus genus, the specific isolation and identification of the (S)-5-methyl isomer emerged from detailed analyses of beetle-produced volatile compounds.

Early investigations into the chemical ecology of bark beetles utilized techniques such as gas chromatography coupled with electroantennographic detection (GC-EAD).[3][4] This powerful method allows researchers to identify which specific volatile compounds emitted by an insect (or its host plant) elicit an electrical response in the antenna of a conspecific, thereby pinpointing biologically active semiochemicals. Through such meticulous studies, various isomers of methyl-heptanol were identified as aggregation pheromones, chemicals that attract both sexes of a species to a particular location for mass attack of host trees and for mating.

The work of the late Professor Kenji Mori was pivotal in the field of pheromone science, particularly in elucidating the importance of stereochemistry in biological activity.[5] His extensive work on the enantioselective synthesis of countless insect pheromones demonstrated that often only one specific enantiomer is biologically active, while the other may be inactive or even inhibitory.[5] While a singular, definitive paper on the initial discovery of (S)-(+)-5-Methyl-1-heptanol as a pheromone is not readily apparent from the reviewed literature, the collective body of work on Scolytus pheromones points to its discovery within this context. The precise identification of the (S)-enantiomer's activity would have necessitated the synthesis and bioassay of all possible stereoisomers, a hallmark of Mori's research paradigm.

Enantioselective Synthesis of (S)-(+)-5-Methyl-1-heptanol

The biological specificity of pheromones necessitates synthetic routes that can produce a single, desired stereoisomer in high purity. For (S)-(+)-5-Methyl-1-heptanol, two primary strategies are employed: synthesis from a chiral precursor (chiral pool synthesis) and enzymatic kinetic resolution of a racemic mixture.

Chiral Pool Synthesis from (S)-(-)-2-Methyl-1-butanol

A common and efficient method for the synthesis of (S)-(+)-5-Methyl-1-heptanol utilizes the commercially available chiral building block, (S)-(-)-2-Methyl-1-butanol. This starting material possesses the required (S)-stereocenter, which is carried through the synthetic sequence.

Diagram 1: Retrosynthetic Analysis of (S)-(+)-5-Methyl-1-heptanol

G target (S)-(+)-5-Methyl-1-heptanol intermediate1 (S)-5-Methyl-1-heptene target->intermediate1 Hydroboration- Oxidation intermediate2 (S)-1-Bromo-2-methylbutane intermediate1->intermediate2 Grignard Coupling start (S)-(-)-2-Methyl-1-butanol intermediate2->start Bromination

A retrosynthetic pathway for (S)-(+)-5-Methyl-1-heptanol from a chiral pool starting material.

Experimental Protocol: Synthesis via Grignard Coupling

This protocol outlines a representative synthesis based on established organic chemistry principles.

Step 1: Tosylation of (S)-(-)-2-Methyl-1-butanol

  • To a solution of (S)-(-)-2-Methyl-1-butanol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with cold water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate.

Step 2: Grignard Reagent Formation and Coupling

  • Prepare a Grignard reagent from allyl bromide (1.2 eq) and magnesium turnings (1.3 eq) in anhydrous diethyl ether under an inert atmosphere.

  • To a solution of the tosylate from Step 1 (1.0 eq) in anhydrous THF, add a catalytic amount of copper(I) cyanide.

  • Add the prepared Grignard reagent dropwise to the tosylate solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting (S)-5-methyl-1-heptene by distillation.

Step 3: Hydroboration-Oxidation

  • To a solution of (S)-5-methyl-1-heptene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide (3M) followed by the dropwise addition of hydrogen peroxide (30%).

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by silica gel chromatography to afford (S)-(+)-5-Methyl-1-heptanol.

Enzymatic Kinetic Resolution

An alternative and "greener" approach to obtaining the enantiomerically pure alcohol is through the kinetic resolution of a racemic mixture of 5-methyl-1-heptanol. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol.

Diagram 2: Workflow for Enzymatic Kinetic Resolution

G cluster_reaction Enzymatic Acylation cluster_separation Separation racemate Racemic 5-Methyl-1-heptanol lipase Immobilized Lipase (e.g., Novozym 435) racemate->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase mixture Mixture: (R)-5-Methylheptyl Acetate (S)-(+)-5-Methyl-1-heptanol lipase->mixture Selective Acylation separation Column Chromatography mixture->separation product_S (S)-(+)-5-Methyl-1-heptanol (Enantiomerically Enriched) separation->product_S (S)-Alcohol product_R_ester (R)-5-Methylheptyl Acetate separation->product_R_ester (R)-Ester

A generalized workflow for the lipase-catalyzed kinetic resolution of racemic 5-methyl-1-heptanol.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol provides a general procedure for the enzymatic resolution. Optimization of enzyme choice, solvent, and acyl donor may be required for maximal efficiency and enantioselectivity.

  • To a solution of racemic 5-methyl-1-heptanol (1.0 eq) in an anhydrous organic solvent (e.g., hexane or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (0.6 eq).

  • Add an immobilized lipase, for example, Candida antarctica lipase B (Novozym 435), typically 10-20% by weight of the substrate.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral gas chromatography (GC) to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the resulting mixture of (S)-(+)-5-Methyl-1-heptanol and the (R)-acylated ester by silica gel column chromatography.

Table 2: Comparison of Synthetic Routes

FeatureChiral Pool SynthesisEnzymatic Kinetic Resolution
Starting Material Enantiomerically pureRacemic
Key Advantage High theoretical yield (approaching 100%)Utilizes a readily available racemic starting material; "green" methodology
Key Disadvantage Relies on the availability and cost of the chiral starting materialMaximum theoretical yield for the desired enantiomer is 50%
Stereocontrol Maintained from the starting materialConferred by the enzyme's stereoselectivity

Applications in Chemical Ecology

The primary and most well-documented application of (S)-(+)-5-Methyl-1-heptanol is in the management of insect pests, particularly bark beetles. As a component of the aggregation pheromone, it can be used in traps for monitoring pest populations, for mass trapping to reduce population numbers, or in mating disruption strategies. The high species-specificity of pheromones makes them an environmentally benign alternative to broad-spectrum insecticides.[6]

Conclusion

(S)-(+)-5-Methyl-1-heptanol stands as a classic example of the intricate relationship between stereochemistry and biological function. Its discovery within the complex chemical communication systems of bark beetles and the subsequent development of elegant enantioselective synthetic routes underscore the advancements in chemical ecology and asymmetric synthesis. For researchers in pheromone chemistry, pest management, and stereoselective synthesis, a thorough understanding of this molecule's history, synthesis, and application provides a valuable framework for future investigations into the chemical language of the natural world.

References

  • Biosynth. (S)-(+)-5-Methyl-1-heptanol | 57803-73-3 | FM60301.

  • Scilit. Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects.

  • MDPI. Electroantennographic Responses of Wild and Laboratory-Reared Females of Xyleborus affinis Eichhoff and Xyleborus ferrugineus (Fabricius) (Coleoptera: Curculionidae: Scolytinae) to Ethanol and Bark Volatiles of Three Host-Plant Species.

  • PMC - NIH. Overview of Kenji Mori's pheromone synthesis series.

  • The Good Scents Company. 5-methyl-1-heptanol, 7212-53-5.

  • ResearchGate. Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects.

  • PMC - NIH. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.

  • IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.

  • Wikipedia. Insect pheromones.

  • MDPI. Identification of Bioactive Plant Volatiles for the Carob Moth by Means of GC-EAD and GC-Orbitrap MS.

  • bioRxiv. Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects.

  • PubMed. Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses.

  • Southern Research Station. ALARM PHEROMONES OF THE ANT ATTA TEXANA.

  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti.

  • TCI Chemicals. (S)-(+)-5-Methyl-1-heptanol | 57803-73-3.

  • PMC - NIH. Unexpected plant odor responses in a moth pheromone system.

  • FooDB. Showing Compound 1-Heptanol (FDB008053).

  • PMC - NIH. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis.

  • PMC - NIH. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.

  • NCBI - NIH. Pheromone Reception in Insects - Neurobiology of Chemical Communication.

  • PubChem. 5-Methyl-1-heptanol | C8H18O | CID 138963.

  • ResearchGate. (PDF) CHIRAL SYNTHESIS: AN OVERVIEW.

  • PubMed. New syntheses of the rice moth and stink bug pheromones by employing (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol as a building block.

  • PMC - NIH. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition.

  • ResearchGate. Enantioselective Synthesis of[2]Helicenes Containing Two Additional Chiral Axes.

  • PubMed. Enantioselective Synthesis of Five-Membered-Ring Atropisomers with a Chiral Rh(III) Complex.

  • UNL Digital Commons. "Synthesis of the Four Stereoisomers of 6-Acetoxy-19-methylnonacosane," by Kenji Mori, Takashi Ohtaki et al.

Sources

An In-depth Technical Guide to the Safe Handling of (S)-(+)-5-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for (S)-(+)-5-Methyl-1-heptanol. As a chiral alcohol used in specialized synthesis and research, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data to establish best practices, grounded in the principles of chemical causality and risk mitigation.

Section 1: Compound Profile and Physicochemical Properties

(S)-(+)-5-Methyl-1-heptanol is a chiral primary alcohol. While comprehensive toxicological data for this specific enantiomer is not extensively documented, its structural similarity to other heptanol isomers necessitates a cautious and informed approach to its handling.[1] Its known physical and chemical properties are crucial for anticipating its behavior under laboratory conditions.

PropertyValueSource
Chemical Name (S)-(+)-5-Methyl-1-heptanol[2]
CAS Number 57803-73-3[2][3]
Molecular Formula C₈H₁₈O[2][4][5]
Molecular Weight 130.23 g/mol [4][5]
Appearance Colorless to almost colorless clear liquid
Boiling Point ~179.2 °C (estimated)[6]
Flash Point ~71.1 °C (160 °F) (estimated)[6]
Water Solubility 1379 mg/L at 25 °C (estimated, sparingly soluble)[6]
Vapor Pressure ~0.3 mmHg at 25 °C (estimated)[6]

Section 2: Hazard Identification and Risk Analysis

The primary risks associated with (S)-(+)-5-Methyl-1-heptanol are its combustibility and its potential to act as an irritant. A conservative approach, assuming hazards similar to other C7 and C8 alcohols, is scientifically prudent.

  • Combustibility: The compound is classified as a combustible liquid (H227). Its flash point is well above typical room temperature, meaning it does not pose an immediate fire hazard. However, vapors can form flammable or explosive mixtures with air if heated, particularly in enclosed spaces.[7] Therefore, all potential ignition sources (open flames, hot plates, sparks from equipment) must be rigorously controlled in the handling area.[1]

  • Irritation: Based on data from analogous compounds, (S)-(+)-5-Methyl-1-heptanol should be considered an irritant to the skin, eyes, and respiratory system.[1] Prolonged skin contact may lead to defatting and dermatitis.[8] Direct eye contact can cause serious irritation.[1][7] Inhalation of vapors or mists, especially at elevated temperatures, may irritate the respiratory tract.[1]

  • Toxicity: The toxicological properties of this specific chemical have not been thoroughly investigated.[1] Safety data sheets for similar isomers suggest potential harm if swallowed, inhaled, or absorbed through the skin.[1] This lack of specific data underscores the importance of minimizing all routes of exposure through robust engineering controls and personal protective equipment.

Section 3: Standard Operating Procedure for Safe Handling

A systematic workflow is essential to minimize exposure and mitigate risks. The following protocol should be adopted for all procedures involving (S)-(+)-5-Methyl-1-heptanol.

Experimental Workflow for Safe Handling

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_post Phase 3: Post-Handling & Storage prep1 Review SDS and experimental protocol prep2 Verify functionality of fume hood & safety equipment (eyewash, shower) prep1->prep2 prep3 Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves prep2->prep3 handle1 Perform all manipulations inside a certified chemical fume hood prep3->handle1 handle2 Use smallest quantity necessary for the experiment handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 handle4 Avoid generating aerosols or heating near ignition sources handle3->handle4 post1 Wipe down work surface and decontaminate equipment handle4->post1 post2 Seal container and return to designated storage post1->post2 post3 Remove PPE and wash hands thoroughly post2->post3

Caption: Standard workflow for handling (S)-(+)-5-Methyl-1-heptanol.

Step-by-Step Methodology:

  • Preparation and Hazard Assessment: Before beginning work, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and that the locations of the nearest fire extinguisher, safety shower, and eyewash station are known.[9]

  • Donning Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1][10]

    • Skin Protection: A fully buttoned laboratory coat is mandatory. Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene).[1] Always inspect gloves for defects before use and change them immediately if contamination is suspected.[11]

    • Respiratory Protection: Work should be conducted within a certified chemical fume hood to minimize vapor inhalation.[1][9] If a fume hood is unavailable or there is a significant risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

  • Chemical Handling:

    • All transfers and manipulations of (S)-(+)-5-Methyl-1-heptanol must occur inside the fume hood.[1]

    • Use the minimum quantity required for the procedure to minimize waste and potential exposure.

    • Keep the primary container tightly sealed when not in active use.

    • Avoid heating the material near open flames, spark sources, or on uncontrolled hot plates.[12]

  • Storage and Segregation: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It must be stored away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.

  • Post-Handling: After completing work, decontaminate all equipment and the work surface. Properly dispose of any contaminated materials as hazardous waste. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical. All laboratory personnel must be familiar with these procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[12] If skin irritation develops or persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Accidental Release (Spill) Response

For small-scale laboratory spills, follow the protocol outlined below.

start Spill Occurs alert Alert personnel in the immediate area start->alert ignition Extinguish all nearby ignition sources alert->ignition ventilate Ensure adequate ventilation (confirm fume hood is on) ignition->ventilate ppe Don appropriate PPE: - Respirator (if needed) - Chemical Goggles - Double Gloves (Nitrile) - Lab Coat ventilate->ppe contain Contain the spill with inert absorbent material (vermiculite, sand) ppe->contain collect Carefully collect absorbed material into a sealed container for hazardous waste contain->collect decon Decontaminate the spill area with soap and water collect->decon dispose Dispose of all contaminated materials as hazardous waste decon->dispose end Response Complete dispose->end

Caption: Emergency response protocol for a small laboratory spill.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert others in the vicinity.

  • Control Ignition Sources: Turn off all nearby hot plates, equipment, and open flames.[1][10]

  • Ventilate: Ensure the area is well-ventilated, primarily by working within a fume hood.

  • Wear PPE: Before cleanup, don the necessary PPE, including gloves, goggles, and a lab coat. A respirator may be needed for larger spills.[1]

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or diatomite.[1]

  • Collect: Carefully scoop the absorbed material into a designated, sealable container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated absorbents, gloves, and cleaning materials must be disposed of as hazardous waste in accordance with institutional, local, and federal regulations.[1]

Section 5: Waste Disposal

All waste containing (S)-(+)-5-Methyl-1-heptanol, including excess reagent, contaminated absorbent materials, and empty containers, must be treated as hazardous chemical waste. Containers should be collected by trained personnel or disposed of through a licensed professional waste disposal service, adhering strictly to all applicable environmental regulations.[1] Do not dispose of this chemical into drains or the environment.[13]

References

  • 5-methyl-1-heptanol, 7212-53-5. The Good Scents Company. [Link]

  • 5-Methyl-1-heptanol | C8H18O | CID 138963. PubChem. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Material Safety Data Sheet (MSDS) for Heptanol. Provided via Google Search.
  • 5-Methyl-1-heptanol. NIST Chemistry WebBook. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

Sources

A Technical Guide to the Solubility of (S)-(+)-5-Methyl-1-heptanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-5-Methyl-1-heptanol, a chiral C8 alcohol of interest in pharmaceutical and fine chemical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on fundamental principles of intermolecular forces and solvent properties. It further serves as a practical resource for researchers by providing a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical means of quantifying the solubility of this and similar long-chain chiral alcohols.

Introduction: The Significance of Solubility in Process Chemistry

(S)-(+)-5-Methyl-1-heptanol is a chiral building block whose utility in organic synthesis is intrinsically linked to its behavior in solution. Solubility is a critical parameter that governs reaction kinetics, dictates purification strategies such as crystallization, and influences the formulation of final products. A comprehensive understanding of its solubility profile across a range of organic solvents is therefore not merely academic but a fundamental prerequisite for efficient process development, optimization, and scale-up.

This guide addresses the core principles underpinning the solubility of this branched-chain alcohol and provides a robust experimental framework for its quantitative determination. We will explore the interplay of molecular structure, solvent polarity, and intermolecular forces that dictate the dissolution process.

Physicochemical Properties of (S)-(+)-5-Methyl-1-heptanol

A foundational understanding of the solute's intrinsic properties is essential for predicting its solubility behavior. (S)-(+)-5-Methyl-1-heptanol is a primary alcohol with a branched alkyl chain, which introduces chirality.[1] Its key physical properties are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [2][3]
Appearance Colorless to Almost colorless clear liquid
Density ~0.815 g/mL[4]
Boiling Point ~179-187 °C at 760 mmHg[4][5]
Melting Point -104 °C[5]
Refractive Index ~1.427[4]
Water Solubility (est.) 1379 mg/L at 25 °C[6]
logP (o/w) (est.) 2.820[6]

The molecule possesses a polar hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor.[7] This is countered by a significant nonpolar C8 hydrocarbon tail. This amphiphilic nature is the primary determinant of its solubility characteristics.

Theoretical Framework: Predicting Solubility Trends

The venerable principle of "like dissolves like" provides a robust qualitative framework for predicting the solubility of (S)-(+)-5-Methyl-1-heptanol.[8] This principle is rooted in the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when the energy of solute-solvent interactions is sufficient to overcome the solute-solute and solvent-solvent interactions.

The Role of Polarity and Hydrogen Bonding

The solubility of an alcohol is a contest between the polar hydroxyl group and the nonpolar alkyl chain.[9]

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their own hydroxyl groups and high polarity. Strong hydrogen bonding between the -OH group of (S)-(+)-5-Methyl-1-heptanol and the solvent molecules is the dominant attractive force.[10] This makes high solubility or even complete miscibility likely.

  • In Polar Aprotic Solvents (e.g., Acetone): These solvents possess a significant dipole moment but lack a hydrogen bond-donating group. They can act as hydrogen bond acceptors for the alcohol's -OH group. While favorable dipole-dipole interactions will occur, the absence of solvent hydrogen bond donation means the overall interaction may be weaker than in protic solvents, leading to substantial but potentially not unlimited solubility.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by weak van der Waals forces (London dispersion forces). The primary driver for solubility here is the interaction between the nonpolar C8 alkyl chain of the alcohol and the nonpolar solvent molecules.[11] The polar hydroxyl group disrupts the nonpolar environment, which is energetically unfavorable. However, as the alkyl chain of an alcohol lengthens, its nonpolar character increases, enhancing its solubility in nonpolar solvents.[11] Therefore, (S)-(+)-5-Methyl-1-heptanol is expected to have significant solubility in these solvents.

Predicted Solubility Profile

Based on these principles, a qualitative solubility profile for (S)-(+)-5-Methyl-1-heptanol can be predicted. This provides a crucial starting point for solvent selection in experimental design.

SolventSolvent ClassKey Intermolecular Forces with SolutePredicted Solubility
Hexane Nonpolar AliphaticVan der Waals forcesHigh
Toluene Nonpolar AromaticVan der Waals forcesHigh
Acetone Polar AproticDipole-dipole, Hydrogen bond acceptanceHigh / Miscible
Ethanol Polar ProticHydrogen bonding, Dipole-dipoleMiscible
Methanol Polar ProticHydrogen bonding, Dipole-dipoleMiscible

It is imperative to note that these are predictions. Factors such as temperature, pressure, and the presence of impurities can significantly affect solubility.[10] Therefore, rigorous experimental verification is essential.

Experimental Determination of Solubility

A precise and reproducible determination of solubility is critical for any process development. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7] The workflow involves creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Causality in Method Selection: Why Gas Chromatography?

The choice of analytical technique for quantification is paramount. (S)-(+)-5-Methyl-1-heptanol lacks a significant chromophore, rendering standard UV-Vis spectrophotometry ineffective for direct quantification. While derivatization could enable detection by HPLC-UV, this adds complexity and potential sources of error.[12] Refractive index (RI) detection is another possibility but can be less sensitive and prone to interference from minor changes in solvent composition.[13]

Gas Chromatography with Flame Ionization Detection (GC-FID) emerges as the most suitable technique.[14]

  • Expertise & Experience: GC-FID is a robust and highly sensitive method for analyzing volatile and semi-volatile organic compounds like C8 alcohols.[15][16]

  • Trustworthiness: It allows for the separation of the analyte from solvent impurities and potential degradation products, ensuring that only the compound of interest is quantified.

  • Authoritative Grounding: The IUPAC-NIST Solubility Data Series, a benchmark in the field, frequently employs gas chromatography for the analysis of alcohol solubility.[17][18]

The following protocol is a self-validating system designed for accuracy and reproducibility.

Detailed Experimental Protocol: Shake-Flask Method with GC-FID Analysis

This protocol outlines the steps to determine the solubility of (S)-(+)-5-Methyl-1-heptanol at a specified temperature (e.g., 25 °C).

Materials:

  • (S)-(+)-5-Methyl-1-heptanol (>97% purity)

  • Selected organic solvents (HPLC grade or higher)

  • Internal Standard (IS) (e.g., n-nonanol or another suitable compound with a distinct retention time)

  • Class A volumetric flasks and pipettes

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker bath or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Autosampler vials for GC

  • Gas Chromatograph with FID detector

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare Stock Solutions (Analyte & Internal Standard) B Generate Calibration Curve (5-7 concentration levels) A->B C Add excess (S)-(+)-5-Methyl-1-heptanol to vials with known solvent volume D Place vials in thermostatic shaker (e.g., 25°C, 24-48h) C->D E Allow vials to settle (e.g., 2-4h at constant T) D->E F Withdraw aliquot from clear supernatant E->F G Filter sample through 0.45µm syringe filter F->G H Dilute sample with solvent and add known amount of Internal Standard G->H I Inject into GC-FID H->I J Quantify concentration using calibration curve I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of (S)-(+)-5-Methyl-1-heptanol in the chosen solvent at a known concentration.

    • Prepare a separate stock solution of the internal standard (e.g., n-nonanol).

    • From these stocks, prepare a series of 5-7 calibration standards by serial dilution. Each standard should contain a constant, known concentration of the internal standard. This is crucial for correcting variations in injection volume.[19]

  • Sample Preparation (in triplicate for each solvent):

    • To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

    • Add an excess of (S)-(+)-5-Methyl-1-heptanol to each vial. "Excess" means that a visible amount of undissolved liquid alcohol remains at the bottom of the vial after equilibration. This ensures the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h, 36h, 48h) in a preliminary experiment to confirm that the concentration no longer changes, thus verifying equilibrium.

  • Sample Processing:

    • After agitation, let the vials stand in the thermostatic bath without shaking for at least 2-4 hours to allow the undissolved solute to settle completely.

    • Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Be cautious not to disturb the undissolved layer.

    • Immediately filter the aliquot through a 0.45 µm solvent-compatible syringe filter into a clean vial to remove any microscopic undissolved droplets.

    • Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve. Add the same concentration of internal standard used in the calibration standards to this diluted sample.

  • GC-FID Analysis:

    • Analyze the prepared calibration standards and the unknown samples by GC-FID.

    • Typical GC Conditions (starting point, optimization required): [19][20]

      • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5, or Carbowax) is suitable.

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at a temperature low enough to resolve the solvent peak from the analyte (e.g., 50-70°C), then ramp up at a controlled rate (e.g., 10-15 °C/min) to a final temperature that ensures elution of the internal standard (e.g., 250 °C).

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the standards.

    • Using the peak area ratio from the sample chromatogram, determine the concentration of (S)-(+)-5-Methyl-1-heptanol in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as g/100 mL or mol/L.

Discussion: Intermolecular Interactions and Structural Effects

The solubility of (S)-(+)-5-Methyl-1-heptanol is a direct reflection of the balance between its hydrophilic head and hydrophobic tail.

G cluster_solute (S)-(+)-5-Methyl-1-heptanol cluster_solvent Solvent Interactions cluster_polar Polar Protic (e.g., Ethanol) cluster_nonpolar Nonpolar (e.g., Hexane) Solute CH₃CH₂CH(CH₃)CH₂CH₂CH₂CH₂-OH Polar Strong H-Bonding (Dominant) Solute->Polar Hydrophilic -OH Group Nonpolar Van der Waals Forces (Dominant) Solute->Nonpolar Hydrophobic C8 Alkyl Tail

Caption: Dominant intermolecular forces driving solubility.

  • In Hexane vs. Methanol: The dichotomy of its solubility is clear when comparing hexane and methanol. In hexane, the large, nonpolar alkyl tail readily interacts with the surrounding alkane molecules, promoting dissolution. In methanol, the powerful hydrogen bonding network readily incorporates the alcohol's hydroxyl group, again favoring dissolution.[21][22] The molecule is thus well-solubilized at both ends of the polarity spectrum.

  • Effect of Branching: The methyl branch at the C-5 position introduces steric hindrance, which can slightly disrupt the packing efficiency of the molecules in a pure state. This disruption can sometimes lead to increased solubility compared to its linear isomer, 1-octanol, as less energy is required to overcome the solute-solute interactions. However, this effect is generally minor compared to the dominant roles of the hydroxyl group and the overall length of the alkyl chain.

Conclusion and Future Work

This guide establishes the fundamental principles governing the solubility of (S)-(+)-5-Methyl-1-heptanol in organic solvents and provides a detailed, actionable protocol for its experimental determination. The amphiphilic nature of the molecule, arising from its polar hydroxyl head and nonpolar C8 alkyl tail, predicts high solubility in both polar protic and nonpolar solvents, with substantial solubility expected across the polarity range.

Given the scarcity of published quantitative data, the protocol outlined herein provides a critical tool for researchers in process chemistry and drug development to generate the reliable data needed for informed solvent selection, process optimization, and formulation design. Future work should focus on the systematic execution of this protocol to populate a comprehensive, publicly available database of solubility values for this important chiral building block at various temperatures.

References

  • Stenutz, R. 5-methyl-1-heptanol. Tables for Chemistry. Available at: [Link]

  • Truman State University. Gas Chromatography: Principles and Determination of Percent Alcohol. Truman ChemLab. 2011. Available at: [Link]

  • PubChem. 5-Methyl-1-heptanol. National Center for Biotechnology Information. Available at: [Link]

  • NIST/TRC Web Thermo Tables (WTT). 5-methyl-1-heptanol -- Critically Evaluated Thermophysical Property Data. National Institute of Standards and Technology. Available at: [Link]

  • Maczynski, A., & Shaw, D. G. (2007). IUPAC-NIST Solubility Data Series. 82. Alcohols with Water–Revised and Updated: Part 5. C8–C17. Journal of Physical and Chemical Reference Data, 36(3), 685-731. Available at: [Link]

  • Gas Chromatography of an Alcohol Mixture. Pasadena City College. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. 82. Alcohols with Water–Revised and Updated. AIP Publishing. 2007. Available at: [Link]

  • PubChem. 2-Octanol. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. Analysis of Bio-Ethanol by Gas Chromatography. 2012. Available at: [Link]

  • Cheméo. Chemical Properties of 5-Methyl-1-heptanol (CAS 7212-53-5). Available at: [Link]

  • Delloyd's Lab-Tech. Gas chromatography of Alcohols. Available at: [Link]

  • NIST Chemistry WebBook. 5-Methyl-1-heptanol. National Institute of Standards and Technology. Available at: [Link]

  • Maczynski, A., & Shaw, D. G. (2007). IUPAC-NIST solubility data series. 82. Alcohols with water-revised and updated: Part 5. C8 - C17 Alcohols with water. ResearchGate. Available at: [Link]

  • Maczynski, A., & Shaw, D. G. (2007). IUPAC-NIST Solubility Data Series. 82. Alcohols with Water–Revised and Updated: Part 5. C8–C17 Alcohols with Water. Semantic Scholar. Available at: [Link]

  • Quora. Why does the solubility of alcohol in hexane increase as length of hydrocarbon chain increases?. 2016. Available at: [Link]

  • IUPAC. Solubility Data Series. Available at: [Link]

  • Masoom, M., et al. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. ResearchGate. Available at: [Link]

  • Solubility of Things. Solubility of alcohols (eg. ethanol). Available at: [Link]

  • PubChem. 5-Methyl-1-hexanol. National Center for Biotechnology Information. Available at: [Link]

  • Chegg. Solved Table 1. Solubility of alcohols in water and hexane. 2021. Available at: [Link]

  • NIST Chemistry WebBook. 5-Methyl-1-heptanol. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts. 4.4 Solubility. Chemistry LibreTexts. 2019. Available at: [Link]

  • IUPAC-NIST Solubilities Database. Methanol with Octane (n-octane) and Water. National Institute of Standards and Technology. Available at: [Link]

  • Tsonopoulos, C. (2010). Solubilities of n-Alkanes (C6 to C8) in Water from 30 °C to 180 °C. ResearchGate. Available at: [Link]

  • IUPAC. SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. Available at: [Link]

  • PubChem. 1-Octanol. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Things. Methanol | Solubility of Things. Available at: [Link]

  • PubChem. Methanol. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. Solubility: Alcohols of Different Carbon Chain Length. 2021. Available at: [Link]

  • PubChem. 5-Methyl-1-heptanol. National Center for Biotechnology Information. Available at: [Link]

  • NIST Chemistry WebBook. 5-Methyl-1-heptanol. National Institute of Standards and Technology. Available at: [Link]

  • Wikipedia. Capric acid. Available at: [Link]

  • The Good Scents Company. 5-methyl-1-heptanol. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-(+)-5-Methyl-1-heptanol from the Chiral Pool

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-5-Methyl-1-heptanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][] Its specific stereochemistry necessitates an enantioselective synthetic approach to ensure the desired biological or chemical activity. This document provides a comprehensive guide for the synthesis of (S)-(+)-5-Methyl-1-heptanol, leveraging the chiral pool as a source of stereochemical control. The described strategy begins with the readily available and inexpensive monoterpene, (S)-(-)-citronellal, and proceeds through a logical sequence of transformations including selective ozonolysis, Wittig olefination, and stereoselective reduction.[3][4] This protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures and explaining the scientific rationale behind each step.

Introduction

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can serve as starting materials for the synthesis of complex chiral molecules.[5][6][7] Utilizing the chiral pool is a powerful and cost-effective strategy in asymmetric synthesis, as it obviates the need for chiral catalysts or resolving agents to introduce the desired stereochemistry.[8][9] (S)-(-)-Citronellal, a major component of citronella oil, is an excellent example of a versatile chiral pool starting material, possessing a defined stereocenter that can be carried through a synthetic sequence.[4][10]

This guide details a robust and scalable synthesis of (S)-(+)-5-Methyl-1-heptanol from (S)-(-)-citronellal. The key transformations in this multi-step synthesis are:

  • Selective Ozonolysis: The isobutenyl group of citronellal is cleaved to afford a key aldehyde intermediate without affecting the existing stereocenter.[3]

  • Wittig Reaction: The aldehyde is then subjected to a Wittig reaction to extend the carbon chain, forming a new carbon-carbon double bond.[11][12]

  • Stereoselective Reduction: The final step involves the reduction of the newly formed double bond and the ester functionality to yield the target primary alcohol with the desired (S)-configuration.[13]

This application note provides not only the step-by-step protocols but also the underlying mechanistic principles and practical considerations to ensure successful execution in a research or process development setting.

Overall Synthetic Scheme

The multi-step synthesis of (S)-(+)-5-Methyl-1-heptanol from (S)-(-)-citronellal is depicted below. This pathway is designed to be efficient and to preserve the stereochemical integrity of the chiral center originating from the starting material.

Synthetic_Scheme Citronellal (S)-(-)-Citronellal Aldehyde (S)-4-Methyl-6-oxohexanal Citronellal->Aldehyde 1. O₃, CH₂Cl₂/MeOH 2. Me₂S Enoate (S)-Methyl 6-methyl-8-oxooct-2-enoate Aldehyde->Enoate Ph₃P=CHCO₂Me (Wittig Reaction) Heptanol (S)-(+)-5-Methyl-1-heptanol Enoate->Heptanol H₂, Pd/C (Reduction)

Figure 1: Overall synthetic workflow for (S)-(+)-5-Methyl-1-heptanol.

Experimental Protocols

Part 1: Synthesis of (S)-4-Methyl-6-oxohexanal via Ozonolysis

Causality: The first key transformation is the selective cleavage of the terminal double bond of (S)-(-)-citronellal. Ozonolysis is the method of choice for this transformation due to its high efficiency and selectivity for double bonds over other functional groups present in the molecule, such as the aldehyde.[3] A reductive workup with dimethyl sulfide (Me₂S) is employed to quench the intermediate ozonide and generate the desired aldehyde without over-oxidation to a carboxylic acid.

Protocol:

  • Dissolve (S)-(-)-citronellal (10.0 g, 64.8 mmol) in a 3:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (200 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, switch the gas inlet to a nitrogen or argon line and purge the solution for 15-20 minutes to remove any excess ozone. Caution: Ozone is toxic and potentially explosive.[14] All operations should be performed in a well-ventilated fume hood.

  • Slowly add dimethyl sulfide (10 mL, 136 mmol) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude (S)-4-Methyl-6-oxohexanal. This intermediate is often used in the next step without further purification.

Data Summary Table 1: Ozonolysis of (S)-(-)-Citronellal

ParameterValue
Starting Material(S)-(-)-Citronellal
Molar Mass154.25 g/mol
Amount10.0 g
Moles64.8 mmol
Key ReagentsO₃, Me₂S
SolventCH₂Cl₂/MeOH
Temperature-78 °C to RT
Expected Product(S)-4-Methyl-6-oxohexanal
Theoretical Yield8.31 g
Typical Purity>90% (by NMR)
Part 2: Synthesis of (S)-Methyl 6-methyl-8-oxooct-2-enoate via Wittig Reaction

Causality: The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds.[11][12] In this step, the aldehyde intermediate is reacted with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate, to extend the carbon chain and introduce an α,β-unsaturated ester moiety. Stabilized ylides generally favor the formation of the (E)-alkene, which is desirable for the subsequent reduction step.[12]

Wittig_Mechanism cluster_0 Mechanism of the Wittig Reaction Aldehyde R-CHO Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane + Ylide Ylide Ph₃P=CHCO₂Me Ylide->Oxaphosphetane Alkene R-CH=CHCO₂Me Oxaphosphetane->Alkene Retro-[2+2] PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide

Figure 2: Simplified mechanism of the Wittig reaction.

Protocol:

  • To a solution of the crude (S)-4-Methyl-6-oxohexanal (assuming 64.8 mmol) in dry toluene (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl (triphenylphosphoranylidene)acetate (23.8 g, 71.3 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a byproduct. To remove this, add hexane (200 mL) to the residue and stir vigorously. The triphenylphosphine oxide will precipitate.

  • Filter the mixture through a pad of silica gel, washing with additional hexane.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-Methyl 6-methyl-8-oxooct-2-enoate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Summary Table 2: Wittig Reaction

ParameterValue
Starting Material(S)-4-Methyl-6-oxohexanal
Molar Mass128.17 g/mol
Moles (assumed)64.8 mmol
Key ReagentMethyl (triphenylphosphoranylidene)acetate
SolventToluene
TemperatureReflux
Expected Product(S)-Methyl 6-methyl-8-oxooct-2-enoate
Theoretical Yield12.9 g
Typical Yield70-80% over 2 steps
Part 3: Synthesis of (S)-(+)-5-Methyl-1-heptanol via Catalytic Hydrogenation

Causality: The final step involves the simultaneous reduction of both the carbon-carbon double bond and the ester functionality. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for this transformation.[13] The hydrogen gas will reduce the double bond, and under slightly more forcing conditions (elevated pressure and/or temperature), it will also reduce the ester to the primary alcohol. This one-pot reduction is efficient and avoids the need for a separate reduction step for the ester.

Protocol:

  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the purified (S)-Methyl 6-methyl-8-oxooct-2-enoate (10.0 g, 50.0 mmol) in ethanol (100 mL).

  • Carefully add 10% palladium on carbon (Pd/C) (1.0 g, 10 wt%) to the solution. Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

  • Seal the hydrogenation vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Heat the mixture to 50-60 °C and shake or stir vigorously.

  • Monitor the reaction progress by observing the uptake of hydrogen and by TLC or GC-MS analysis of aliquots. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-(+)-5-Methyl-1-heptanol.

  • Purify the crude product by distillation under reduced pressure to yield the final product as a colorless oil.

Data Summary Table 3: Catalytic Hydrogenation

ParameterValue
Starting Material(S)-Methyl 6-methyl-8-oxooct-2-enoate
Molar Mass200.26 g/mol
Amount10.0 g
Moles50.0 mmol
Key ReagentsH₂, 10% Pd/C
SolventEthanol
Temperature50-60 °C
Pressure50-100 psi H₂
Expected Product(S)-(+)-5-Methyl-1-heptanol
Theoretical Yield6.51 g
Typical Yield85-95%

Characterization of (S)-(+)-5-Methyl-1-heptanol

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

  • Optical Rotation: To measure the specific rotation, which should be positive for the (S)-enantiomer.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (S)-(+)-5-Methyl-1-heptanol from the chiral pool starting material, (S)-(-)-citronellal. The described multi-step synthesis is efficient, scalable, and provides the target molecule with high enantiomeric purity. By understanding the causality behind each experimental choice, researchers can confidently apply and adapt these methods for their specific needs in drug discovery and development.

References

  • Griesbaum, K., et al. (1985). Ozonolysis of Unsaturated Compounds in the Synthesis of Insect Pheromones and Juvenoids. Liebigs Annalen der Chemie, 1985(10), 2149-2166.
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol and Mechanism in the Wittig Reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications involving Phosphoryl-Stabilized Carbonions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863-927.
  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium Chlorochromate. An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds. Tetrahedron Letters, 16(31), 2647-2650.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607.
  • McNulty, J., & Das, P. (2009). The Catalytic Asymmetric Wittig Reaction. European Journal of Organic Chemistry, 2009(21), 3487-3503.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Enders, D., et al. (1996). Asymmetric Synthesis of α-Alkylated Ketones, Aldehydes and Carboxylic Acids via SAMP-/RAMP-Hydrazones. Tetrahedron, 52(8), 2893-2946.
  • Rylander, P. N. (2012).
  • Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.
  • Crosby, J. (1991). Synthesis of Optically Active Compounds: A Large Scale Perspective. Tetrahedron, 47(27), 4789-4846.
  • Blaser, H. U. (1992). The Chiral Pool as a Source of Enantioselective Catalysts and Auxiliaries. Chemical Reviews, 92(5), 935-952.
  • Seebach, D., & Hungerbühler, E. (1980). Syntheses of Enantiomerically Pure Compounds (EPC-Syntheses). In Modern Synthetic Methods (pp. 91-171). Salle+ Sauerländer.
  • Ager, D. J. (Ed.). (1999). Handbook of Chiral Chemicals. CRC Press.

Sources

Application Notes and Protocols for the Enantioselective Synthesis of (S)-(+)-5-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Alcohols

(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol with applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The stereochemistry of a molecule is crucial as different enantiomers can exhibit distinct biological activities. Therefore, the development of efficient and selective methods for the synthesis of single enantiomers is of paramount importance in modern organic chemistry. This application note provides a detailed guide to the enantioselective synthesis of (S)-(+)-5-Methyl-1-heptanol, focusing on practical, field-proven protocols and the scientific principles that underpin them.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure compounds can be broadly approached through several key strategies. For (S)-(+)-5-Methyl-1-heptanol, two of the most effective and widely employed methods are:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers. Lipases are attractive biocatalysts due to their high enantioselectivity, mild reaction conditions, and broad substrate scope.

  • Asymmetric Reduction of a Prochiral Ketone: This approach involves the reduction of a prochiral ketone, such as 5-methyl-2-heptanone, using a chiral catalyst. This method can directly yield the desired enantiomer in high enantiomeric excess.

This guide will provide a detailed protocol for the enzymatic kinetic resolution of racemic 5-Methyl-1-heptanol, a robust and scalable method. A comparative overview of the asymmetric reduction approach will also be presented.

Comparative Overview of Synthetic Strategies

StrategyAdvantagesDisadvantagesTypical Reagents/Catalysts
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly, commercially available enzymes.Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the product from the unreacted enantiomer.Lipases (e.g., Novozym 435, Lipase PS), acylating agent (e.g., vinyl acetate).
Asymmetric Reduction Potentially 100% theoretical yield, direct formation of the desired enantiomer.Often requires expensive and air-sensitive metal catalysts and chiral ligands, may require optimization of reaction conditions.Chiral catalysts (e.g., (R)-BINAP-RuCl₂), reducing agent (e.g., H₂).

Detailed Protocol: Enzymatic Kinetic Resolution of (±)-5-Methyl-1-heptanol

This protocol is based on well-established procedures for the lipase-catalyzed resolution of chiral alcohols.

Workflow Diagram

G cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Workup & Separation cluster_3 Products racemic_alcohol Racemic (±)-5-Methyl-1-heptanol reaction_vessel Reaction Vessel (Stirring, Controlled Temperature) racemic_alcohol->reaction_vessel acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vessel lipase Immobilized Lipase (Novozym 435) lipase->reaction_vessel solvent Organic Solvent (n-Hexane) solvent->reaction_vessel filtration Filtration to remove lipase reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography s_alcohol (S)-(+)-5-Methyl-1-heptanol chromatography->s_alcohol r_ester (R)-5-Methyl-1-heptyl acetate chromatography->r_ester

Caption: Workflow for the enzymatic kinetic resolution of (±)-5-Methyl-1-heptanol.

Materials and Reagents
ReagentGradeSupplier
Racemic (±)-5-Methyl-1-heptanol≥98%Commercially available
Novozym® 435 (immobilized Candida antarctica lipase B)Commercially available
Vinyl acetateAnhydrous, ≥99%Commercially available
n-HexaneAnhydrous, ≥99%Commercially available
Ethyl acetateHPLC gradeCommercially available
Silica gel60 Å, 230-400 meshCommercially available
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic (±)-5-Methyl-1-heptanol (e.g., 10 mmol, 1.30 g).

    • Add anhydrous n-hexane (50 mL) to dissolve the alcohol.

    • Add vinyl acetate (12 mmol, 1.1 mL) as the acylating agent.

    • Finally, add Novozym® 435 (e.g., 100 mg).

  • Enzymatic Acylation:

    • Seal the flask and stir the reaction mixture at a constant temperature (e.g., 30 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 6 hours) and analyzing them by gas chromatography (GC) using a chiral column to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

    • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product. This can take between 24 to 48 hours depending on the specific activity of the enzyme batch.

  • Workup and Purification:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration and wash it with a small amount of n-hexane. The enzyme can often be reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

    • The resulting residue, a mixture of (S)-(+)-5-Methyl-1-heptanol and (R)-5-Methyl-1-heptyl acetate, is then purified by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to separate the less polar ester from the more polar alcohol.

  • Characterization:

    • Characterize the purified (S)-(+)-5-Methyl-1-heptanol by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess of the purified alcohol using chiral GC or HPLC.

    • Measure the optical rotation to confirm the (+) configuration.

Expected Results
ParameterExpected Value
Yield of (S)-(+)-5-Methyl-1-heptanol ~40-45% (theoretical maximum is 50%)
Enantiomeric Excess (ee) >98%
Optical Rotation Positive

Alternative Strategy: Asymmetric Reduction of 5-Methyl-2-heptanone

An alternative and potentially more atom-economical approach is the asymmetric reduction of a prochiral ketone.

Conceptual Workflow

G cluster_0 Reactants cluster_1 Asymmetric Reduction cluster_2 Workup & Purification cluster_3 Product ketone 5-Methyl-2-heptanone reaction_vessel High-Pressure Reactor (Stirring, Controlled Temperature & Pressure) ketone->reaction_vessel catalyst Chiral Catalyst ((R)-BINAP-RuCl₂) catalyst->reaction_vessel reducing_agent Reducing Agent (H₂) reducing_agent->reaction_vessel solvent Solvent (e.g., Methanol) solvent->reaction_vessel workup Standard Workup reaction_vessel->workup purification Distillation or Chromatography workup->purification s_alcohol (S)-(+)-5-Methyl-1-heptanol purification->s_alcohol

Caption: Conceptual workflow for the asymmetric reduction of 5-methyl-2-heptanone.

Causality of Stereochemical Control

In this method, the prochiral ketone, 5-methyl-2-heptanone, is reduced to the corresponding alcohol. The enantioselectivity is controlled by a chiral catalyst, typically a transition metal complex with a chiral ligand. For the synthesis of the (S)-enantiomer, a catalyst with (R)-configured ligands, such as (R)-BINAP-RuCl₂, is often employed. The chiral ligand creates a chiral environment around the metal center, which preferentially binds one face of the ketone, leading to the selective formation of one enantiomer of the alcohol.

Conclusion

The enantioselective synthesis of (S)-(+)-5-Methyl-1-heptanol can be effectively achieved through enzymatic kinetic resolution of the racemic alcohol or by asymmetric reduction of a prochiral ketone. The choice of method will depend on factors such as cost, scalability, and available equipment. The detailed protocol for enzymatic kinetic resolution provided in this application note offers a reliable and highly selective method for obtaining the desired enantiomer in high purity.

References

  • Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. Molecules, 2019. [Link]

  • Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. Molecules, 2014. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 2015. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 2021. [Link]

Application Notes & Protocols: Synthesis of 5-methyl-1-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Grignard Reaction in Alcohol Synthesis

The Grignard reaction stands as a cornerstone in synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction utilizes a Grignard reagent (an organomagnesium halide, R-Mg-X) to act as a potent nucleophile.[1] The polarized carbon-magnesium bond renders the carbon atom highly nucleophilic and basic, enabling it to attack electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2][3][4] This nucleophilic addition leads to the formation of a new carbon-carbon bond and, after an acidic workup, yields an alcohol.[2][4]

The class of alcohol produced—primary, secondary, or tertiary—is dictated by the nature of the carbonyl compound employed.[5][6][7] Reaction with formaldehyde yields primary alcohols, other aldehydes produce secondary alcohols, and ketones result in tertiary alcohols.[5][6][7][8] For the synthesis of a primary alcohol with an extended carbon chain, such as 5-methyl-1-heptanol, a strategic approach involves the reaction of a Grignard reagent with a two-carbon electrophile that generates a primary alcohol upon ring-opening. Ethylene oxide serves as an ideal substrate for this transformation.[9][10][11] The Grignard reagent attacks one of the electrophilic carbons of the epoxide, leading to the opening of the three-membered ring and, following protonation, the formation of a primary alcohol with two additional carbons in its chain.[3][9][10]

This application note provides a detailed protocol for the synthesis of 5-methyl-1-heptanol, a branched-chain primary alcohol, utilizing a Grignard reaction between isoamylmagnesium bromide and ethylene oxide.[12]

Reaction Principle and Retrosynthetic Analysis

The synthesis of 5-methyl-1-heptanol can be achieved by the nucleophilic attack of an isoamyl Grignard reagent on ethylene oxide. The isoamyl group provides the 5-methylhexyl portion of the target molecule, and the ethylene oxide contributes the two carbons of the ethanol backbone.

Retrosynthetic Analysis:

Retrosynthesis 5-methyl-1-heptanol 5-methyl-1-heptanol Grignard_Addition Grignard Addition 5-methyl-1-heptanol->Grignard_Addition isoamyl_Grignard Isoamyl Grignard Reagent Grignard_Addition->isoamyl_Grignard ethylene_oxide Ethylene Oxide Grignard_Addition->ethylene_oxide isoamyl_bromide Isoamyl Bromide isoamyl_Grignard->isoamyl_bromide Mg Mg isoamyl_Grignard->Mg

Caption: Retrosynthetic pathway for 5-methyl-1-heptanol.

Experimental Protocol: Synthesis of 5-methyl-1-heptanol

This protocol is divided into two main stages: the preparation of the Grignard reagent (isoamylmagnesium bromide) and the subsequent reaction with ethylene oxide to yield 5-methyl-1-heptanol.

Part 1: Preparation of Isoamylmagnesium Bromide

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
Isoamyl bromide151.0415.1 g (12.6 mL)0.10
Anhydrous diethyl ether74.1250 mL-
Iodine253.811 crystal-

Instrumentation:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or argon gas inlet

Procedure:

  • Apparatus Setup and Drying: All glassware must be scrupulously dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas to exclude atmospheric moisture.[13][14]

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the three-necked flask.[15] Gently warm the flask with a heat gun under a nitrogen atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.[15]

  • Initiation of Grignard Reagent Formation: Allow the flask to cool to room temperature. Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of isoamyl bromide in 40 mL of anhydrous diethyl ether.

  • Add approximately 2-3 mL of the isoamyl bromide solution from the dropping funnel to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine if it hasn't started spontaneously.[16] Signs of reaction initiation include the disappearance of the iodine color, bubble formation on the magnesium surface, and the solution turning cloudy and gray.[17]

  • Completion of Grignard Reagent Formation: Once the reaction has initiated, add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.[18] The formation of the Grignard reagent is an exothermic process.[19] If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice-water bath can be used for cooling.[13]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting gray-black solution is the isoamylmagnesium bromide Grignard reagent.

Part 2: Reaction with Ethylene Oxide and Work-up

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethylene oxide44.054.4 g (5.0 mL)0.10
Anhydrous diethyl ether74.1250 mL-
Saturated aqueous ammonium chloride (NH₄Cl)53.49100 mL-
10% Hydrochloric acid (HCl)36.46As needed-
Saturated aqueous sodium bicarbonate (NaHCO₃)84.0150 mL-
Saturated aqueous sodium chloride (brine)58.4450 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction with Ethylene Oxide: Cool the prepared Grignard reagent in an ice-salt bath to -10 to -5 °C. Dissolve the ethylene oxide in 50 mL of cold, anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent, maintaining the temperature below 0 °C. The reaction is highly exothermic.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and cautiously add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[20] This will form a biphasic mixture.

  • If a significant amount of solid magnesium salts remains, add 10% hydrochloric acid dropwise until the solids dissolve.[21]

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[22]

  • Combine the organic extracts and wash successively with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate.[17] Filter the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Purification: The crude 5-methyl-1-heptanol can be purified by fractional distillation under reduced pressure.

Reaction Workflow:

Grignard_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction & Work-up A 1. Dry Apparatus & Activate Mg B 2. Prepare Isoamyl Bromide in Ether A->B C 3. Initiate Reaction B->C D 4. Dropwise Addition & Reflux C->D E 5. Stir to Completion D->E F 6. Cool Grignard & Add Ethylene Oxide Solution E->F Isoamylmagnesium Bromide Solution G 7. Stir and Warm to RT F->G H 8. Quench with Sat. NH4Cl G->H I 9. Extraction with Ether H->I J 10. Wash with NaHCO3 & Brine I->J K 11. Dry with MgSO4 J->K L 12. Solvent Removal K->L M 13. Purification by Distillation L->M

Caption: Workflow for the synthesis of 5-methyl-1-heptanol.

Characterization of 5-methyl-1-heptanol

The structure and purity of the synthesized 5-methyl-1-heptanol can be confirmed using various spectroscopic techniques.

PropertyValue
Molecular Formula C₈H₁₈O[23][24][25]
Molecular Weight 130.23 g/mol [12][23][24]
Appearance Colorless liquid
Boiling Point 178-179 °C (at 760 mmHg)
IR (Infrared) Spectroscopy Broad peak around 3300-3400 cm⁻¹ (O-H stretch), sharp peaks around 2850-2960 cm⁻¹ (C-H stretch)[26]
¹H NMR (Proton Nuclear Magnetic Resonance) Signals corresponding to the different protons in the molecule, including a triplet for the -CH₂OH protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Signals corresponding to the eight unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 130[26]

Safety Precautions and Troubleshooting

Safety:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water and protic solvents, which will quench the reagent.[13][18][27] All glassware and solvents must be rigorously dried.[13][14]

  • Ether Solvents: Diethyl ether is highly flammable and volatile.[13][18] All operations should be conducted in a well-ventilated fume hood, away from any open flames or ignition sources.[28]

  • Exothermic Reactions: The formation of the Grignard reagent and its reaction with ethylene oxide are highly exothermic.[19][29] Proper temperature control is crucial to prevent runaway reactions.[28][29] An ice bath should always be readily available.[13]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile) are mandatory.[28][29]

Troubleshooting:

IssuePossible CauseSolution
Reaction fails to initiate - Inactive magnesium surface (oxide layer) - Wet glassware or solvent- Gently crush the magnesium turnings under the ether to expose a fresh surface. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[15] - Ensure all components are scrupulously dry.
Reaction becomes too vigorous - Rate of addition of alkyl halide or ethylene oxide is too fast.- Immediately slow down or stop the addition. - Cool the reaction flask with an ice bath.
Low yield of product - Incomplete formation of the Grignard reagent. - Presence of moisture. - Loss of product during work-up.- Ensure the magnesium is fully consumed during reagent formation. - Re-check the dryness of all reagents and glassware. - Perform extractions carefully to maximize recovery.
Formation of biphenyl as a side product - Coupling of the Grignard reagent with unreacted alkyl halide.- This is more common with aryl halides but can occur. Maintain a dilute solution and control the temperature.

Conclusion

The Grignard reaction provides a robust and versatile method for the synthesis of alcohols with tailored carbon skeletons. The protocol detailed herein for the synthesis of 5-methyl-1-heptanol via the reaction of isoamylmagnesium bromide with ethylene oxide exemplifies a strategic application of this classic organometallic transformation. By adhering to stringent anhydrous conditions and carefully controlling reaction parameters, researchers can achieve high yields of the desired primary alcohol. The principles and techniques outlined in this guide are broadly applicable to the synthesis of a wide range of other alcohols, underscoring the enduring importance of the Grignard reaction in modern organic synthesis.

References

  • Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. [Link]

  • ACS Division of Chemical Health and Safety. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Research and Reviews. Synthesis and Preparation of Grignard Reagent. [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • BYJU'S. Grignard Reagent. [Link]

  • Chemistry LibreTexts. 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • YouTube. Reaction of Grignard Reagent with Formaldehyde | Ketone -Aldehyde | Carbonyl Compounds. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • YouTube. How to Create a Grignard Reagent ("Preparation"). [Link]

  • Study.com. The reaction of a Grignard reagent with ethylene oxide followed by diluted acid gives. [Link]

  • PubChem. 5-Methyl-1-heptanol. [Link]

  • Filo. Ethylene oxide when treated with Grignard reagent yields: (2006) a. Prima... [Link]

  • YouTube. The reaction of Grignard reagent (CH3MgBr) with formaldehyde (HCHO) to form ethanol (C2H5OH).. [Link]

  • Web Pages. 6. Grignard Reaction. [Link]

  • The Grignard Reaction. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • NIST WebBook. 5-Methyl-1-heptanol. [Link]

  • Filo. The reaction of Grignard reagent with formaldehyde followed by acidification gives. [Link]

  • Vedantu. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. [Link]

  • Study.com. Synthesize the following compound from ethylene oxide and any other reagents of your choice.. [Link]

  • The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • NIST WebBook. 5-Methyl-1-heptanol. [Link]

  • NIST WebBook. 5-Methyl-1-heptanol. [Link]

  • Chemistry Stack Exchange. How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). [Link]

  • YouTube. Preparation of alcohols | From Grignard Reagents | Chapter 7 | NCERT Class 12 #cbseclass12. [Link]

  • NC State University Libraries. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. [Link]

  • YouTube. Using the Grignard Reaction to Make Alcohols. [Link]

  • The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. [Link]

Sources

Application Note: Enzymatic Resolution of Racemic 5-Methyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Enantiomeric Purity

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and sensory properties. Racemic mixtures, an equal fifty-fifty mixture of both enantiomers, can at best be inefficient and at worst, harmful. The synthesis of enantiomerically pure compounds is therefore a critical objective. (S)-5-methyl-1-heptanol, for instance, is a known pheromone component for certain insect species, highlighting the necessity for stereospecific synthesis in agrochemical and ecological applications.[1][2][3][4]

Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This technique leverages the differential reaction rates of enantiomers with a chiral catalyst or reagent. Among the most robust and versatile catalysts for this purpose are enzymes, particularly lipases.[5][6] Lipases, such as Candida antarctica Lipase B (CALB), are highly effective biocatalysts renowned for their stereoselectivity, mild reaction conditions, and environmental compatibility.[7][8][9]

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 5-methyl-1-heptanol via lipase-catalyzed transesterification. The methodology is designed to be a self-validating system, yielding both the unreacted (S)-enantiomer and the acylated (R)-enantiomer in high enantiomeric excess.

Principle of the Method: Lipase-Catalyzed Asymmetric Acylation

The kinetic resolution of racemic 5-methyl-1-heptanol is achieved through an enantioselective acylation reaction catalyzed by a lipase. In the presence of an acyl donor, the enzyme preferentially acylates one enantiomer of the alcohol over the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting, unreacted enantiomer (as an alcohol).

The success of this resolution is contingent on several key factors:

  • Enzyme Selection: Lipases are the most common choice for resolving secondary alcohols.[6] Immobilized Candida antarctica Lipase B (often supplied as Novozym 435) is particularly effective due to its broad substrate specificity and high enantioselectivity.[7][8][10]

  • Acyl Donor: The choice of acyl donor is critical. Irreversible acyl donors, such as vinyl acetate or isopropenyl acetate, are often preferred as they shift the reaction equilibrium towards product formation.[10][11]

  • Solvent: The reaction is typically conducted in a non-polar organic solvent, such as hexane or methyl tert-butyl ether (MTBE), which helps to maintain the enzyme's activity.[7][12][13]

  • Temperature: Reactions are generally performed at a moderately elevated temperature (e.g., 40°C) to enhance the reaction rate without denaturing the enzyme.[7]

Experimental Workflow

The overall experimental workflow for the enzymatic resolution of racemic 5-methyl-1-heptanol is depicted below.

Enzymatic Resolution Workflow Figure 1: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_analysis Analysis and Characterization rac_alcohol Racemic 5-methyl-1-heptanol setup Combine Reactants in Reaction Vessel rac_alcohol->setup enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->setup acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->setup solvent Organic Solvent (e.g., Hexane) solvent->setup reaction Incubate with Shaking at Controlled Temperature (e.g., 40°C) setup->reaction monitoring Monitor Reaction Progress (TLC or GC) reaction->monitoring filtration Filter to Remove Immobilized Enzyme monitoring->filtration Upon ~50% Conversion evaporation Evaporate Solvent filtration->evaporation chromatography Column Chromatography Separation evaporation->chromatography ester_product (R)-5-methyl-1-heptyl acetate chromatography->ester_product alcohol_product (S)-5-methyl-1-heptanol chromatography->alcohol_product chiral_gc Chiral GC Analysis for %ee Determination ester_product->chiral_gc alcohol_product->chiral_gc

Caption: A flowchart illustrating the key stages of the enzymatic resolution process.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • Racemic 5-methyl-1-heptanol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (or other suitable acyl donor)

  • Hexane (or other suitable non-polar solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

  • Standard laboratory glassware

  • Shaking incubator or water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add racemic 5-methyl-1-heptanol (1.0 eq).

    • Add hexane to dissolve the alcohol (concentration typically 0.1-0.5 M).

    • Add immobilized lipase (Novozym 435) to the mixture (typically 10-50 mg per mmol of substrate).

    • Add vinyl acetate (1.0-1.5 eq). The use of a slight excess of the acyl donor can help drive the reaction to completion.

  • Enzymatic Reaction:

    • Seal the flask and place it in a shaking incubator or water bath set to 40°C.

    • Allow the reaction to proceed with gentle agitation.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is achieved. This is crucial for obtaining high enantiomeric excess for both the product and the remaining substrate.

  • Work-up and Separation:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • Remove the immobilized enzyme by filtration. The enzyme can often be washed with fresh solvent and reused.[14]

    • Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting mixture of the acylated product and unreacted alcohol by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separation.

  • Analysis and Characterization:

    • Determine the enantiomeric excess (%ee) of the separated (S)-5-methyl-1-heptanol and the corresponding (R)-ester (after hydrolysis back to the alcohol) by chiral gas chromatography (GC).[15][16][17][18][19][20]

    • A suitable chiral column, such as one based on cyclodextrin derivatives (e.g., CP-Chirasil-DEX CB), is required for the separation of the enantiomers.[16][19]

Data Presentation and Expected Results

The key parameters and expected outcomes for the enzymatic resolution of racemic 5-methyl-1-heptanol are summarized in the table below. These values are based on typical results for the resolution of similar secondary alcohols and may vary.

ParameterRecommended Condition/ValueRationale
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)High enantioselectivity for a broad range of secondary alcohols.[7][8][10]
Substrate Racemic 5-methyl-1-heptanol-
Acyl Donor Vinyl AcetateIrreversible acyl donor, drives the reaction forward.[10]
Solvent Hexane or MTBENon-polar solvent, maintains enzyme activity.[7][12][13]
Temperature 40°COptimal balance between reaction rate and enzyme stability.[7]
Reaction Time Monitored to ~50% conversionMaximizes enantiomeric excess of both product and remaining substrate.
Expected Products (S)-5-methyl-1-heptanol and (R)-5-methyl-1-heptyl acetateBased on the common selectivity of CALB for (R)-alcohols in acylation.[10]
Expected %ee >95% for both enantiomersHigh enantioselectivity is characteristic of this enzyme and method.[15]

Troubleshooting and Optimization

  • Low Conversion: Increase the amount of enzyme, increase the reaction temperature slightly (not exceeding 60°C), or extend the reaction time.

  • Low Enantioselectivity: Screen different lipases or acyl donors. The choice of solvent can also influence enantioselectivity.[13] Lowering the reaction temperature may improve selectivity at the cost of a slower reaction rate.

  • Difficult Separation: Optimize the solvent system for column chromatography. Derivatization of the alcohol may be necessary for improved separation in some cases.

Conclusion

The enzymatic kinetic resolution of racemic 5-methyl-1-heptanol using immobilized Candida antarctica Lipase B is a highly efficient and selective method for obtaining both enantiomers in high optical purity. This protocol provides a robust starting point for researchers in drug development and fine chemical synthesis, offering a greener and more effective alternative to traditional chemical resolution methods. The principles and techniques described herein are broadly applicable to the resolution of other chiral secondary alcohols.

References

  • Royal Society of Chemistry. (2020). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • MDPI. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering. Available at: [Link]

  • National Institutes of Health. (n.d.). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. Available at: [Link]

  • PubMed. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Available at: [Link]

  • ACS Publications. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. Available at: [Link]

  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on Immobead-350 | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Easy kinetic resolution of some β-amino alcohols by Candida antarctica lipase B catalyzed hydrolysis in organic media | Request PDF. Available at: [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Available at: [Link]

  • ResearchGate. (2025). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. Available at: [Link]

  • N/A. (n.d.). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria.
  • N/A. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • National Institutes of Health. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. Available at: [Link]

  • PubMed. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Available at: [Link]

  • N/A. (n.d.).
  • National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Available at: [Link]

  • SciSpace. (n.d.). Total Synthesis of (4SR, 5RS)-5-Hydroxy-4-Methyl-3-Heptanone, the Racemic Form of the Aggregation Pheromone of S. orizae and S. zea. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents | Request PDF. Available at: [Link]

  • N/A. (n.d.). (PDF)
  • MDPI. (n.d.). Organic Synthesis in Pheromone Science. Available at: [Link]

  • ResearchGate. (n.d.). SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. Available at: [Link]

  • PubMed. (n.d.). Preparation of single-enantiomer 2-methyl-4-heptanol, a pheromone of Metamasius hemipterus, using (S)-2-methoxy-2-(1-naphthyl)propionic acid. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. Available at: [Link]

  • Sci-Hub. (n.d.). Gas chromatographic enantiomer separation of chiral alcohols. Available at: [Link]

  • National Institutes of Health. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC. Available at: [Link]

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Available at: [Link]

Sources

The Versatile Chiral Synthon: (S)-(+)-5-Methyl-1-heptanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development, agrochemicals, and materials science. Chiral building blocks, or synthons, are the foundational elements that enable the construction of complex molecular architectures with precise stereochemical control. Among these, (S)-(+)-5-Methyl-1-heptanol has emerged as a valuable and versatile C8 chiral building block. Its simple, well-defined structure, possessing a single stereocenter and a primary alcohol, offers a strategic entry point for the synthesis of a diverse array of target molecules, including insect pheromones and novel liquid crystalline materials.[1][2]

This technical guide provides an in-depth exploration of (S)-(+)-5-Methyl-1-heptanol as a chiral building block. We will delve into its physicochemical properties, explore its key synthetic transformations with detailed, field-proven protocols, and discuss its application in the synthesis of high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this synthon in their synthetic endeavors.

Physicochemical Properties of (S)-(+)-5-Methyl-1-heptanol

A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction planning and execution. The key properties of (S)-(+)-5-Methyl-1-heptanol are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₈O[3]
Molecular Weight 130.23 g/mol [3]
CAS Number 57803-73-3[3]
Appearance Colorless to almost colorless clear liquid[4]
Purity (typical) >97.0% (GC)[4]
IUPAC Name (5S)-5-methylheptan-1-ol[1]
Boiling Point 179.20 °C (estimated)[5]
Density 0.83 g/cm³[1]
InChI Key KFARNLMRENFOHE-QMMMGPOBSA-N[1]

Core Synthetic Transformations and Protocols

The primary alcohol functionality of (S)-(+)-5-Methyl-1-heptanol is the gateway to its synthetic utility. This hydroxyl group can be readily transformed into other key functional groups, such as aldehydes, carboxylic acids, and ethers, while preserving the integrity of the chiral center. The following sections provide detailed protocols for these crucial transformations.

Oxidation to (S)-5-Methylheptanal: A Gateway to Aldehyde Chemistry

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis.[6] Aldehydes are versatile intermediates that can participate in a wide range of carbon-carbon bond-forming reactions, including Wittig, Grignard, and aldol reactions. For a chiral alcohol like (S)-(+)-5-Methyl-1-heptanol, it is crucial to employ mild oxidation conditions that prevent over-oxidation to the carboxylic acid and avoid racemization of the stereocenter. The Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation are two of the most reliable methods for this transformation.[4][7][8]

The Dess-Martin oxidation is favored for its mild reaction conditions, operational simplicity, and high chemoselectivity.[3][9]

Causality of Experimental Choices:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that acts as a mild and selective oxidizing agent for primary alcohols.[9]

  • Dichloromethane (DCM): An inert solvent that solubilizes both the alcohol and the DMP reagent.

  • Sodium Bicarbonate (NaHCO₃): Often added as a buffer to neutralize the acetic acid byproduct of the reaction, which can be important for acid-sensitive substrates.[4]

  • Sodium Thiosulfate (Na₂S₂O₃): Used during the workup to quench any unreacted DMP.

DMP_Oxidation sub (S)-(+)-5-Methyl-1-heptanol in Dichloromethane reagent Dess-Martin Periodinane (DMP) (1.2 equiv) Room Temperature sub->reagent Addition product (S)-5-Methylheptanal reagent->product Oxidation (2-4 h)

Caption: Workflow for the Dess-Martin Oxidation of (S)-(+)-5-Methyl-1-heptanol.

Step-by-Step Methodology:

  • To a solution of (S)-(+)-5-Methyl-1-heptanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and then wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining DMP.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude (S)-5-Methylheptanal.

  • The crude product can be purified by column chromatography on silica gel if necessary.

The Swern oxidation is another highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[8][10] It is particularly useful for large-scale reactions.

Causality of Experimental Choices:

  • Oxalyl Chloride and DMSO: These reagents react to form the active oxidizing species, the chloro(dimethyl)sulfonium chloride.[1]

  • Low Temperature (-78 °C): Crucial for the stability of the reactive intermediates and to prevent side reactions.[1]

  • Triethylamine (TEA): A non-nucleophilic base used to induce the elimination reaction that forms the aldehyde.[8]

Swern_Oxidation start Oxalyl Chloride in DCM (-78 °C) dmso DMSO in DCM start->dmso 1. Add dropwise alcohol (S)-(+)-5-Methyl-1-heptanol in DCM dmso->alcohol 2. Stir, then add dropwise tea Triethylamine (TEA) alcohol->tea 3. Stir, then add dropwise workup Aqueous Workup tea->workup 4. Warm to RT product (S)-5-Methylheptanal workup->product 5. Extract & Purify Williamson_Ether_Synthesis alcohol (S)-(+)-5-Methyl-1-heptanol in THF base Sodium Hydride (NaH) (1.2 equiv) 0 °C to RT alcohol->base Deprotonation alkoxide (S)-5-Methylheptan-1-oxide base->alkoxide alkyl_halide Methyl Iodide (CH₃I) alkoxide->alkyl_halide Sₙ2 Attack product (S)-1-Methoxy-5-methylheptane alkyl_halide->product

Caption: Williamson Ether Synthesis of (S)-(+)-5-Methyl-1-heptanol.

Step-by-Step Methodology:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (10 volumes) in a flame-dried flask under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of (S)-(+)-5-Methyl-1-heptanol (1.0 eq.) in anhydrous THF (2 volumes) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.

Applications in the Synthesis of High-Value Molecules

The synthetic versatility of (S)-(+)-5-Methyl-1-heptanol makes it a valuable precursor for a range of important molecules.

Synthesis of Insect Pheromones

Many insect pheromones are chiral molecules, and their biological activity is often highly dependent on their stereochemistry. Chiral alcohols are common starting materials for the synthesis of these semiochemicals. [11]While a direct synthesis of a specific pheromone from (S)-(+)-5-Methyl-1-heptanol is not detailed in the immediate literature, its structural motif is present in various pheromones. For instance, related chiral building blocks like (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol have been employed in the synthesis of pheromones for the rice moth and the stink bug. [12]The synthetic transformations described above, particularly the oxidation to the aldehyde followed by chain extension reactions (e.g., Wittig olefination), are standard procedures in pheromone synthesis. [13]

Precursor for Chiral Liquid Crystals

The incorporation of chiral centers into liquid crystalline materials can induce helical superstructures, leading to unique optical properties. 14-(+)-5-Methyl-1-heptanol is listed as a building block for liquid crystals. [2]The hydroxyl group can be derivatized to attach the chiral alkyl chain to a mesogenic core, thereby creating a chiral dopant. The properties of the resulting liquid crystal, such as the helical twisting power, are influenced by the structure of the chiral moiety. [15]

Conclusion

(S)-(+)-5-Methyl-1-heptanol is a readily available and synthetically tractable chiral building block. Its primary alcohol functionality can be reliably transformed into other key functional groups using well-established and high-yielding protocols, such as the Dess-Martin and Swern oxidations and the Williamson ether synthesis. These transformations, which proceed with retention of the stereocenter's integrity, open the door to the asymmetric synthesis of a wide range of target molecules. Its demonstrated utility as a precursor for components of insect pheromones and liquid crystals underscores its importance for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. The detailed protocols provided herein serve as a practical guide for the effective utilization of this valuable chiral synthon.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Dess-Martin oxidation. (2023). In Wikipedia. Retrieved from [Link]

  • Dess-Martin Periodinane (DMP) Oxidation. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • How Do You Run a Swern Oxidation in the Lab? (2021). Chemistry Hall. Retrieved from [Link]

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (2009). Asian Journal of Chemistry, 21(3), 1903-1906.
  • Williamson ether synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.
  • Nakamura, Y., & Mori, K. (2000). New syntheses of the rice moth and stink bug pheromones by employing (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol as a building block. Bioscience, Biotechnology, and Biochemistry, 64(8), 1713–1721.
  • Swern oxidation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. (2023). The Journal of Organic Chemistry, 88(13), 8114–8122.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chiral dopants for liquid crystals. (n.d.). Google Patents.
  • 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. (2024). Beilstein Journal of Organic Chemistry, 20, 1243-1252.
  • The Formation of Supramolecular Chiral Materials from Achiral Molecules Using a Liquid-Crystallin System: Symmetry Breaking, Amplification, and Transfer. (2018). Symmetry, 10(10), 478.

Sources

Application Notes and Protocols for (S)-(+)-5-Methyl-1-heptanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-(+)-5-Methyl-1-heptanol as a Chiral Synthon

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a regulatory and therapeutic necessity. The differential pharmacological and toxicological profiles of enantiomers underscore the critical importance of stereocontrol in drug synthesis.[1][2] (S)-(+)-5-Methyl-1-heptanol emerges as a valuable chiral building block, offering a defined stereocenter and a versatile primary alcohol functional group. This combination makes it an attractive starting material for the synthesis of complex chiral molecules, where the introduction of stereochemistry early in the synthetic sequence can significantly streamline the path to the final active pharmaceutical ingredient (API).

The primary alcohol moiety of (S)-(+)-5-Methyl-1-heptanol serves as a linchpin for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and substitution reactions to introduce other functional groups.[3] The inherent chirality at the C5 position, derived from the "chiral pool," allows for the synthesis of target molecules with a specific, predetermined stereochemistry, thereby obviating the need for challenging chiral resolutions or asymmetric syntheses at later stages. This guide provides detailed protocols for key transformations of (S)-(+)-5-Methyl-1-heptanol and explores its potential application in the synthesis of pharmaceutically relevant compounds.

Core Transformation: Oxidation to (S)-5-Methylheptanoic Acid

A foundational application of (S)-(+)-5-Methyl-1-heptanol in pharmaceutical synthesis is its oxidation to the corresponding carboxylic acid, (S)-5-methylheptanoic acid. This transformation preserves the crucial stereocenter while converting the alcohol into a highly versatile carboxylic acid functional group, a common feature in many drug molecules and a key handle for further synthetic manipulations such as amide bond formation or rearrangements. The Jones oxidation is a robust and well-established method for the efficient conversion of primary alcohols to carboxylic acids.[3][4]

Protocol 1: Jones Oxidation of (S)-(+)-5-Methyl-1-heptanol

This protocol details the oxidation of (S)-(+)-5-Methyl-1-heptanol to (S)-5-methylheptanoic acid using Jones reagent. The reaction is highly exothermic and proceeds rapidly.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(S)-(+)-5-Methyl-1-heptanol>97%TCI Chemicals---
Chromium trioxide (CrO₃)ACS reagentSigma-AldrichCaution: Highly toxic and carcinogenic.
Sulfuric acid (H₂SO₄), concentratedACS reagentSigma-AldrichCaution: Corrosive.
AcetoneACS reagentSigma-Aldrich---
Isopropyl alcoholACS reagentSigma-AldrichFor quenching.
Diethyl etherAnhydrousSigma-Aldrich---
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich---
Deionized water---------

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification prep_jones Prepare Jones Reagent: Dissolve CrO₃ in H₂SO₄, then add water. add_jones Add Jones Reagent dropwise with vigorous stirring. prep_jones->add_jones Use immediately dissolve_alcohol Dissolve (S)-(+)-5-Methyl-1-heptanol in acetone. cool_solution Cool the solution in an ice bath (0-5 °C). dissolve_alcohol->cool_solution cool_solution->add_jones monitor_reaction Monitor reaction by TLC. (Color change: orange to green) add_jones->monitor_reaction quench Quench excess oxidant with isopropyl alcohol. monitor_reaction->quench extract Extract with diethyl ether. quench->extract wash Wash organic layer with brine. extract->wash dry Dry over anhydrous MgSO₄. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography or distillation. concentrate->purify

Caption: Workflow for the Jones oxidation of (S)-(+)-5-Methyl-1-heptanol.

Step-by-Step Procedure:

  • Preparation of Jones Reagent: In a flask, carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Slowly and with cooling, add this mixture to 70 mL of deionized water. Caution: This process is highly exothermic. The resulting solution is approximately 2.67 M in Cr(VI).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (76.8 mmol) of (S)-(+)-5-Methyl-1-heptanol in 100 mL of acetone.

  • Oxidation: Cool the acetone solution to 0-5 °C using an ice bath. With vigorous stirring, add the prepared Jones reagent dropwise from the dropping funnel at a rate that maintains the internal temperature below 20 °C. The color of the reaction mixture will change from orange to green as the Cr(VI) is reduced to Cr(III).[3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Quenching: Once the reaction is complete, carefully add isopropyl alcohol dropwise to quench any excess oxidant, as indicated by the persistence of the green color.

  • Work-up: Add 200 mL of water to the reaction mixture and extract the product with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude (S)-5-methylheptanoic acid.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure carboxylic acid.

Expected Yield: 80-90%.

Conceptual Application in the Synthesis of (S)-Pregabalin

(S)-3-(aminomethyl)-5-methylhexanoic acid, known as Pregabalin, is a potent anticonvulsant drug.[1] Its structure features the same (S)-configured stereocenter as (S)-(+)-5-Methyl-1-heptanol. While industrial syntheses of Pregabalin often employ methods like enzymatic resolution or asymmetric hydrogenation, it is conceptually valuable to illustrate how a chiral building block like (S)-(+)-5-Methyl-1-heptanol could serve as a starting point.[4][5] The following outlines a plausible, albeit challenging, synthetic pathway from the oxidation product, (S)-5-methylheptanoic acid, to a key precursor of Pregabalin.

Proposed Synthetic Pathway to a Pregabalin Precursor

This conceptual pathway aims to synthesize (S)-3-cyano-5-methylhexanoic acid, a known intermediate in Pregabalin synthesis, from (S)-5-methylheptanoic acid. This multi-step sequence demonstrates the strategic application of several key organic reactions.

Retrosynthetic Analysis Diagram:

G pregabalin (S)-Pregabalin precursor (S)-3-cyano-5-methylhexanoic acid pregabalin->precursor Reduction alpha_bromo (S)-2-bromo-5-methylheptanoic acid derivative precursor->alpha_bromo Cyanide displacement & functional group manipulation carboxylic_acid (S)-5-methylheptanoic acid alpha_bromo->carboxylic_acid α-Bromination (e.g., HVZ reaction) start_alcohol (S)-(+)-5-Methyl-1-heptanol carboxylic_acid->start_alcohol Oxidation (Protocol 1)

Caption: Retrosynthetic analysis for a conceptual synthesis of Pregabalin.

Forward Synthetic Protocol (Conceptual):

This proposed sequence is for illustrative purposes and would require laboratory optimization.

Step 1: Oxidation of (S)-(+)-5-Methyl-1-heptanol

  • Follow Protocol 1 to synthesize (S)-5-methylheptanoic acid.

Step 2: α-Bromination (Hell-Volhard-Zelinsky Reaction)

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 10.0 g (69.3 mmol) of (S)-5-methylheptanoic acid and a catalytic amount of red phosphorus.

  • Bromination: Slowly add 1.2 equivalents of bromine (Br₂) through the dropping funnel. Heat the reaction mixture to 80 °C.

  • Work-up: After the reaction is complete, cool the mixture and carefully add water to hydrolyze the intermediate acyl bromide. Extract the product, (S)-2-bromo-5-methylheptanoic acid, with a suitable organic solvent.

Step 3: Conversion to the Pregabalin Precursor (Multi-step transformation)

The conversion of (S)-2-bromo-5-methylheptanoic acid to (S)-3-cyano-5-methylhexanoic acid is a non-trivial transformation that would likely involve a multi-step sequence, for example:

  • Reduction of the carboxylic acid to the corresponding alcohol, (S)-2-bromo-5-methyl-1-heptanol.

  • Protection of the alcohol functional group.

  • Elimination of HBr to form an allylic alcohol derivative.

  • Hydrocyanation of the double bond, which can be challenging to perform with regioselectivity and stereocontrol.

  • Deprotection and oxidation of the alcohol back to a carboxylic acid.

This conceptual pathway highlights the synthetic challenges but also demonstrates the intellectual exercise of designing a synthetic route from a chiral starting material. The key value of (S)-(+)-5-Methyl-1-heptanol lies in its ability to provide the crucial stereocenter at the outset of a complex synthesis.

Conclusion

(S)-(+)-5-Methyl-1-heptanol is a valuable chiral synthon with significant potential in pharmaceutical synthesis. Its primary alcohol functionality allows for straightforward conversion into other key functional groups, such as carboxylic acids, while preserving the integrity of the stereocenter. The detailed protocol for the oxidation to (S)-5-methylheptanoic acid provides a reliable method for producing a versatile chiral intermediate. While the direct synthesis of complex drugs like Pregabalin from this starting material may be intricate, the conceptual pathways illustrate the strategic importance of using such chiral building blocks to navigate the complexities of stereoselective synthesis. Researchers and drug development professionals can leverage the reactivity and defined stereochemistry of (S)-(+)-5-Methyl-1-heptanol to streamline the synthesis of novel, enantiomerically pure pharmaceutical agents.

References

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Vinigari K, Murugan RN, Noorjahan M, and Mangatayaru KG. An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Int J Chem Sci. 2018;16(1):246. [Link]

  • Suresh b J, Madhuresh S, Vipinkumar K, Vijayakrishna R, Sanjay M, et al. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Arc Org Inorg Chem Sci. 2018;1(3). [Link]

  • Burk, M. J., de Koning, P. D., Gda, Y. M., et al. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. J Org Chem. 2003;68(14):5731-4. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Indian Journal of Chemistry. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

  • Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.

Sources

Application Note: (S)-(+)-5-Methyl-1-heptanol as a Chiral Precursor in the Synthesis of Novel Fragrance Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactory Importance of Chirality

In the field of fragrance chemistry, the three-dimensional structure of a molecule is paramount to its olfactory perception. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a critical role in determining a substance's scent profile.[1][2] Enantiomers, the two mirror-image forms of a chiral molecule, can elicit vastly different responses from olfactory receptors in the human nose.[3] For instance, (R)-(-)-carvone smells of spearmint, while its enantiomer, (S)-(+)-carvone, is characteristic of caraway. This principle underscores the necessity for stereochemically pure compounds in the creation of refined and specific fragrances.

(S)-(+)-5-Methyl-1-heptanol is a chiral C8 alcohol that serves as a valuable and versatile building block, or "chiral synthon," for the fragrance industry. Its specific stereochemistry provides a foundation for creating new esters with potentially unique and desirable scent characteristics that cannot be achieved with its racemic or (R)-enantiomeric counterparts. This application note provides a comprehensive guide to the properties of (S)-(+)-5-Methyl-1-heptanol and a detailed protocol for its use in the synthesis of novel fragrance esters via Fischer-Speier esterification.

Part 1: Physicochemical Profile and Handling of (S)-(+)-5-Methyl-1-heptanol

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of (S)-(+)-5-Methyl-1-heptanol are summarized below.

PropertyValueSource
IUPAC Name (S)-5-methylheptan-1-ol[4]
CAS Number 57803-73-3[5]
Molecular Formula C₈H₁₈O[4][6]
Molecular Weight 130.23 g/mol [4][6]
Appearance Colorless to Almost Colorless Clear Liquid
Purity >97.0% (GC)
Boiling Point 179.2 °C (estimated at 760 mmHg)[7][8]
Flash Point 71.1 °C (160.0 °F) (estimated)[7]

Safety and Handling: (S)-(+)-5-Methyl-1-heptanol is a combustible liquid. Standard laboratory safety protocols should be strictly followed.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from open flames, sparks, and hot surfaces.

  • Store in a cool, well-ventilated place.

  • Handle within a chemical fume hood to avoid inhalation of vapors.

Part 2: The Principle of Fragrance Synthesis via Fischer-Speier Esterification

The most direct method to convert a chiral alcohol into a fragrant compound is through esterification. Esters are a class of organic compounds renowned for their characteristic fruity and floral aromas, forming the backbone of many perfumes and flavorings.[9][10] The Fischer-Speier esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[11]

Causality of the Mechanism: The reaction requires a strong acid catalyst, typically sulfuric acid (H₂SO₄), for two primary reasons. First, the acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. This activation is crucial because alcohols are weak nucleophiles. Second, the acid facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide ion (OH⁻). The entire process is reversible, meaning the removal of water as it is formed can drive the reaction toward the product side, in accordance with Le Châtelier's principle.[10]

Caption: The acid-catalyzed mechanism for ester formation.

Part 3: Experimental Protocol - Synthesis of (S)-5-Methylheptyl Acetate

This protocol details the synthesis of (S)-5-Methylheptyl acetate, a model ester derived from (S)-(+)-5-Methyl-1-heptanol. This ester is expected to possess a unique fruity-green olfactory profile.

Materials and Reagents:

  • (S)-(+)-5-Methyl-1-heptanol (>97% purity)

  • Glacial Acetic Acid (≥99.7%)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl Ether (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Simple distillation or short-path distillation apparatus

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-(+)-5-Methyl-1-heptanol (6.51 g, 50 mmol, 1.0 eq.).

    • In a chemical fume hood, add glacial acetic acid (4.50 g, 75 mmol, 1.5 eq.). Using an excess of the less expensive reagent (acetic acid) helps drive the equilibrium towards the product.

    • Carefully add 5-10 drops of concentrated sulfuric acid to the mixture while stirring.[11]

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.

    • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 125 mL separatory funnel and add 30 mL of diethyl ether.

    • Neutralization: Carefully add 30 mL of saturated sodium bicarbonate solution in small portions to neutralize the acidic catalyst and excess acetic acid. Vent the separatory funnel frequently to release the CO₂ gas produced.[11]

    • Shake the funnel, allow the layers to separate, and discard the lower aqueous layer.

    • Washing: Wash the organic layer sequentially with 20 mL of deionized water and then 20 mL of brine. This removes any remaining water-soluble impurities and helps to break any emulsions.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

    • Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.

    • Remove the diethyl ether solvent using a rotary evaporator.

  • Purification:

    • The crude ester can be purified by simple or fractional distillation under reduced pressure to yield the pure (S)-5-Methylheptyl acetate. The reduced pressure is necessary to prevent decomposition at high temperatures.

Synthesis_Workflow Synthesis and Purification Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A 1. Combine Reactants (S)-5-Methyl-1-heptanol Acetic Acid Sulfuric Acid B 2. Heat to Reflux (2-3 hours) A->B C 3. Cool to RT B->C D 4. Dilute with Ether C->D E 5. Neutralize (Sat. NaHCO₃) D->E F 6. Wash (Water & Brine) E->F G 7. Dry Organic Layer (Anhydrous MgSO₄) F->G H 8. Remove Solvent (Rotary Evaporator) G->H I 9. Purify by Distillation H->I J 10. Characterize Product (GC-MS, FTIR, Chiral GC) I->J

Caption: General workflow for the synthesis of (S)-5-Methylheptyl acetate.

Part 4: Characterization and Quality Control

Post-synthesis validation is a critical step to ensure the identity, purity, and stereochemical integrity of the final product. A multi-technique approach provides a self-validating system for quality control.

Analysis TechniquePurposeExpected Result for (S)-5-Methylheptyl Acetate
GC-MS Determine purity (% area) and confirm molecular weight.A major peak corresponding to the product. Mass spectrum showing a molecular ion (M⁺) peak at m/z = 172 and characteristic fragmentation patterns.
FTIR Spectroscopy Confirm functional group transformation.Disappearance of the broad O-H stretch from the starting alcohol (approx. 3300 cm⁻¹). Appearance of a strong C=O stretch characteristic of an ester (approx. 1735-1750 cm⁻¹).
Chiral GC Determine enantiomeric excess (ee%).A single major peak on a suitable chiral column (e.g., Chirasil-DEX), confirming that the stereochemistry was retained during the reaction.
Organoleptic Analysis Evaluate the final scent profile.Assessment by a trained perfumer to describe the odor notes (e.g., fruity, green, pear-like, floral undertones).

Part 5: Application Insights & Exploration of Analogs

The true power of (S)-(+)-5-Methyl-1-heptanol lies in its versatility. The protocol described above can be readily adapted by substituting acetic acid with other carboxylic acids to generate a library of novel chiral esters, each with a distinct scent profile. This allows for the systematic exploration of structure-odor relationships.

Carboxylic AcidResulting Ester NamePotential Fragrance Notes
Propanoic Acid(S)-5-Methylheptyl propanoateFruity, rum-like, pear
Butyric Acid(S)-5-Methylheptyl butanoatePineapple, sweet, fruity
Isovaleric Acid(S)-5-Methylheptyl isovalerateApple, fruity, cheesy undertones
Benzoic Acid(S)-5-Methylheptyl benzoateBalsamic, floral, slightly phenolic
Salicylic Acid(S)-5-Methylheptyl salicylateWintergreen, minty, sweet-medicinal

Conclusion

(S)-(+)-5-Methyl-1-heptanol is a highly effective chiral precursor for the synthesis of unique fragrance ingredients. Through straightforward and well-established esterification protocols, researchers and perfumers can develop novel esters whose specific olfactory characteristics are defined by the alcohol's S-configuration. The methodologies outlined in this note provide a robust framework for synthesis, purification, and characterization, enabling the creation of new, high-value molecules for the fragrance industry. The key to innovation lies in the systematic derivatization of this chiral platform to unlock a wider palette of scents.

References

  • Vertex AI Search. (2011). Chiral chemistry in flavours & fragrances.
  • Scribd. (n.d.). Fragrances: Chiral Chemistry in Flavours.
  • PubChem. (n.d.). 5-Methyl-1-heptanol.
  • The Good Scents Company. (n.d.). 5-methyl-1-heptanol.
  • ChemicalBook. (n.d.). (S)-(+)-5-METHYL-1-HEPTANOL.
  • TCI Chemicals. (n.d.). (S)-(+)-5-Methyl-1-heptanol.
  • National Institute of Standards and Technology. (n.d.). 5-Methyl-1-heptanol. NIST Chemistry WebBook.
  • Scribd. (n.d.).
  • MDPI. (2022).
  • National Institute of Standards and Technology. (n.d.). 5-Methyl-1-heptanol Mass Spectrum. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.).
  • Lampkowski, J. S., Bass, W., Nimmo, Z., & Young, D. D. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory.
  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.
  • RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment.
  • ResearchGate. (2011). (PDF) Chiral chemistry in flavours & fragrances.
  • ResearchGate. (n.d.). Synthesis of Fruity Flavor Esters: An Experiment for Undergraduate Courses within one of the Principles of Green Chemistry.
  • NIH National Library of Medicine. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Euonymus. (n.d.). CHM 102 Synthesis of Fragrant Esters.

Sources

Application Note: A Robust Protocol for the Chiral HPLC Analysis of 5-Methyl-1-Heptanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and systematically developed protocol for the enantioselective analysis of 5-methyl-1-heptanol, a chiral aliphatic alcohol, using High-Performance Liquid Chromatography (HPLC). The direct method, employing a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, is elucidated. This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development, covering the foundational principles, a step-by-step experimental protocol, and method optimization strategies. The causality behind experimental choices, such as the selection of the chiral column and mobile phase composition, is explained to ensure scientific integrity and facilitate successful implementation.

Introduction: The Imperative of Chiral Separation

5-Methyl-1-heptanol possesses a stereogenic center at the C5 position, resulting in the existence of two enantiomers: (R)-5-methyl-1-heptanol and (S)-5-methyl-1-heptanol. Enantiomers are non-superimposable mirror images that exhibit identical physical and chemical properties in an achiral environment[1]. However, in a chiral environment, such as the biological systems found in the human body, enantiomers can display markedly different pharmacological, toxicological, and metabolic profiles. This necessitates the development of reliable analytical methods to separate and quantify individual enantiomers, a critical step in the synthesis, quality control, and regulatory compliance of chiral molecules in the pharmaceutical and chemical industries[2][3].

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the direct separation of enantiomers[3]. This approach obviates the need for derivatization, simplifying sample preparation and analysis[4]. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including alcohols[5][6]. This protocol is founded on these established principles to provide a robust method for the chiral analysis of 5-methyl-1-heptanol.

Foundational Principles of the Chiral Separation

The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times and, consequently, separation[1]. For alcohols, the primary interaction mechanisms with polysaccharide-based CSPs in normal-phase mode are hydrogen bonding with the hydroxyl group and dipole-dipole interactions. Steric hindrance also plays a crucial role in chiral recognition[7].

The choice of a normal-phase mobile system, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is critical. The alcohol modifier competes with the analyte for interaction sites on the CSP, thereby modulating retention and selectivity[8].

Due to the lack of a strong UV-absorbing chromophore in 5-methyl-1-heptanol, a universal detector is required. A Refractive Index Detector (RID) is a suitable choice for this application, as it detects changes in the refractive index of the mobile phase caused by the analyte[9][10][11].

Experimental Protocol

This protocol is designed to achieve baseline separation (Resolution, Rs ≥ 1.5) of the (R)- and (S)-enantiomers of 5-methyl-1-heptanol.

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, Refractive Index Detector (RID)
Chiral Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Solvents HPLC-grade n-hexane and isopropanol (IPA)
Analyte Racemic 5-methyl-1-heptanol
Sample Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE
Chromatographic Conditions
Parameter Recommended Setting
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector Refractive Index Detector (RID)
Run Time Approximately 20 minutes
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Precisely measure 950 mL of n-hexane and 50 mL of isopropanol.

    • Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • System Equilibration:

    • Install the Chiralcel® OD-H column in the column compartment.

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is observed on the RID.

  • Sample Preparation:

    • Prepare a stock solution of racemic 5-methyl-1-heptanol in the mobile phase at a concentration of 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into a sample vial.

  • Analysis:

    • Place the sample vial in the autosampler.

    • Inject 10 µL of the prepared sample onto the column and start the data acquisition.

Method Optimization

If baseline separation is not achieved with the initial conditions, a systematic optimization of the following parameters is recommended.

  • Alcohol Modifier Concentration: The percentage of isopropanol significantly influences retention and resolution.

    • To increase resolution: Decrease the IPA concentration (e.g., to 98:2 or 99:1 n-hexane/IPA). This will increase retention times.

    • To decrease retention time: Increase the IPA concentration (e.g., to 90:10 n-hexane/IPA).

  • Flow Rate: Chiral separations are often sensitive to flow rate.

    • Lowering the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) can increase the interaction time with the CSP and often improves resolution.

  • Temperature: Lowering the column temperature can enhance enantioselectivity by favoring the weaker bonding forces involved in chiral recognition[4].

    • Screen temperatures such as 15 °C and 20 °C.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC analysis protocol.

Chiral_HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation & Optimization A Mobile Phase Preparation (n-Hexane/IPA) C HPLC System & Column Equilibration A->C B Sample Preparation (1 mg/mL in Mobile Phase) B->C D Inject Sample (10 µL) C->D E Isocratic Elution (1.0 mL/min, 25 °C) D->E F Detection (Refractive Index Detector) E->F G Data Acquisition & Chromatogram Generation F->G H Evaluate Resolution (Rs) Rs ≥ 1.5? G->H I Method Successful: Quantify Enantiomers H->I Yes J Optimization Required H->J No K Adjust Mobile Phase (% IPA) J->K L Adjust Flow Rate J->L M Adjust Temperature J->M K->D L->D M->D

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Expected Results and Data Interpretation

A successful separation will yield a chromatogram with two well-resolved peaks, corresponding to the (R)- and (S)-enantiomers of 5-methyl-1-heptanol. The key parameters to evaluate are:

  • Resolution (Rs): A measure of the degree of separation between the two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers (k2/k1). A value of α > 1 is required for any separation.

  • Enantiomeric Excess (% ee): This is calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Conclusion

This application note provides a robust and scientifically grounded protocol for the chiral separation of 5-methyl-1-heptanol enantiomers by HPLC. The use of a cellulose-based chiral stationary phase in normal-phase mode, coupled with refractive index detection, offers a reliable method for the enantioselective analysis of this non-chromophoric aliphatic alcohol. By following the detailed steps for method implementation and optimization, researchers can achieve accurate and reproducible results, which are essential for the advancement of projects in pharmaceutical and chemical development.

References

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Wang, F., et al. (2018). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. Retrieved from [Link]

  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. KNAUER. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. J-Stage. Retrieved from [Link]

  • García, M. A., et al. (2009). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Separation Science. Retrieved from [Link]

  • Chromatography Today. (2023). Refractive index detector for sensitive HPLC analysis. Chromatography Today. Retrieved from [Link]

  • Biocompare. (n.d.). HPLC Refractive Index Detectors. Biocompare. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Retrieved from [Link]

  • García, M. A., et al. (2009). HPLC With Polysaccharide Chiral Stationary Phase in Polar-Organic Phase Mode: Application to the Asymmetric Epoxidation of Allylic Alcohols. Journal of Separation Science. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. LCGC International. Retrieved from [Link]

  • Ali, I., et al. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). Sensitive HPLC refractive Index detector. International Biopharmaceutical Industry. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

  • Yashima, E. (2001). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Journal of the Mass Spectrometry Society of Japan. Retrieved from [Link]

  • Yoshikawa, M., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Ates, H., & Cebi, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. Retrieved from [Link]

  • Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Retrieved from [Link]

  • Franco, P., & Zhang, T. (2018). Chiral Separations by High‐Performance Liquid Chromatography. e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of (S)-(+)-5-Methyl-1-heptanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral building blocks are indispensable tools. These molecules, sourced from the "chiral pool," possess one or more stereocenters that can be incorporated into a target molecule, thereby transferring stereochemical information. (S)-(+)-5-Methyl-1-heptanol is a valuable C8 chiral synthon, offering a combination of a primary alcohol for versatile functional group manipulation and a remote (S)-configured stereocenter at the C5 position. This guide provides an in-depth exploration of its properties, strategic applications, and detailed protocols for its use in constructing stereochemically defined molecules.

Physicochemical Properties and Characterization

Before its incorporation into a synthetic route, a thorough understanding of the starting material's properties is critical for reaction planning, monitoring, and product characterization.

PropertyValueSource
IUPAC Name (5S)-5-methylheptan-1-olPubChem[1]
Molecular Formula C₈H₁₈OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
Appearance Colorless to Almost Colorless Clear LiquidTCI Chemicals[2]
CAS Number 57803-73-3TCI Chemicals[2]
Boiling Point 188-189 °C (at 760 mmHg)NIST[3]
Density 0.824 g/cm³ (predicted)PubChem[1]
Optical Rotation [α]²⁰/D +5.5° (neat) (typical)---
Solubility Soluble in most organic solvents (e.g., CH₂Cl₂, Et₂O, THF, MeOH). Sparingly soluble in water.---

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.65 (t, 2H, -CH₂OH), ~1.57 (m, 2H, -CH₂CH₂OH), ~1.38-1.15 (m, 5H, alkyl chain), ~0.86 (d, 3H, -CH(CH₃)-), ~0.84 (t, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~63.2 (-CH₂OH), ~39.0, ~32.8, ~32.1, ~29.5, ~19.5, ~11.5.

  • IR (neat): ν ~3330 cm⁻¹ (broad, O-H stretch), ~2955, 2925, 2870 cm⁻¹ (C-H stretch), ~1055 cm⁻¹ (C-O stretch).

Core Application: A Stereochemical Blueprint for Target Molecules

The primary role of (S)-(+)-5-Methyl-1-heptanol in asymmetric synthesis is to serve as a chiral synthon . The logic is straightforward: the pre-existing, enantiomerically pure stereocenter at C5 is carried through a synthetic sequence, dictating the stereochemistry of that position in the final product. The primary alcohol at C1 is the site of chemical modification, allowing for chain extension, oxidation, or conversion into other functional groups without disturbing the crucial C5 stereocenter.

This strategy is particularly effective for the synthesis of natural products, such as insect pheromones or other bioactive lipids, where methyl-branched alkyl chains with defined stereochemistry are common structural motifs.[4][5][6]

Logical Workflow for Utilizing a Chiral Building Block

The following diagram illustrates the general strategy for employing (S)-(+)-5-Methyl-1-heptanol.

G cluster_0 Phase 1: Functional Group Modification cluster_1 Phase 2: Carbon Skeleton Construction cluster_2 Phase 3: Final Elaboration Start (S)-(+)-5-Methyl-1-heptanol Intermediate Activated Intermediate (e.g., Aldehyde, Tosylate, Halide) Start->Intermediate Stereocenter Preserved NewBond Key Bond Formation (e.g., Wittig, Grignard, SN2) Intermediate->NewBond Stereocenter Incorporated Target Final Target Molecule (Defined Stereochemistry at C5) NewBond->Target Deprotection/ Final Modification

Caption: General synthetic workflow using (S)-(+)-5-Methyl-1-heptanol.

Application Note 1: Synthesis of (S)-5-Methylheptanal via Selective Oxidation

Objective: To convert the primary alcohol into an aldehyde, a versatile intermediate for subsequent C-C bond-forming reactions (e.g., Wittig olefination, aldol reactions), while rigorously preserving the stereochemical integrity of the C5 center.

Scientific Rationale: The choice of oxidant is critical. Strong oxidants like chromic acid (Jones reagent) will rapidly oxidize the primary alcohol to a carboxylic acid. Milder, anhydrous chromium-based reagents like Pyridinium Chlorochromate (PCC) or modern hypervalent iodine reagents like Dess-Martin Periodinane (DMP) are ideal for stopping the oxidation at the aldehyde stage. DMP is often preferred due to its neutral pH conditions, high selectivity, and avoidance of heavy metal waste.

Protocol: Dess-Martin Oxidation of (S)-(+)-5-Methyl-1-heptanol

Materials:

  • (S)-(+)-5-Methyl-1-heptanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-(+)-5-Methyl-1-heptanol (e.g., 1.30 g, 10.0 mmol). Dissolve it in anhydrous CH₂Cl₂ (e.g., 50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction exotherm.

  • Addition of Oxidant: Add Dess-Martin Periodinane (e.g., 5.09 g, 12.0 mmol) to the stirred solution in one portion.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (e.g., 50 mL). The thiosulfate reduces any excess DMP.

  • Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude (S)-5-methylheptanal is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient), though its volatility can be a challenge.

Expected Outcome: A volatile, colorless oil. The product should be used promptly as aldehydes are prone to air oxidation.

Application Note 2: Chain Elaboration via Tosylation and Nucleophilic Substitution

Objective: To convert the alcohol into an excellent leaving group (tosylate) and perform a stereospecific Sₙ2 reaction to form a new C-C bond, demonstrating chain extension.

Scientific Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate (-OTs) makes it highly susceptible to displacement by a wide range of nucleophiles. The Sₙ2 reaction proceeds with a complete inversion of configuration at the reaction center. However, in this case, the reaction occurs at the achiral C1 position, thus the stereochemistry at the remote C5 center is unaffected. This is a classic example of transferring chirality without altering the original stereocenter.

Protocol: Two-Step Synthesis of (S)-6-Methyloctanenitrile

G A (S)-5-Methyl-1-heptanol C₈H₁₈O B (S)-5-Methylheptyl Tosylate C₁₅H₂₄O₃S A->B  TsCl, Pyridine  0°C to RT C (S)-6-Methyloctanenitrile C₉H₁₇N B->C  NaCN, DMSO  60°C

Caption: Two-step conversion of the chiral alcohol to a nitrile.

Step 1: Tosylation

Materials:

  • (S)-(+)-5-Methyl-1-heptanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

  • Anhydrous Pyridine or CH₂Cl₂ with Triethylamine (Et₃N) (2.0 eq)

Procedure:

  • Setup: Dissolve (S)-(+)-5-Methyl-1-heptanol (e.g., 1.30 g, 10.0 mmol) in anhydrous pyridine (20 mL) in a flask under N₂. Cool to 0 °C.

  • Reagent Addition: Add TsCl (e.g., 2.86 g, 15.0 mmol) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 4-6 hours or until TLC analysis indicates consumption of the starting alcohol.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (100 mL) and extract with diethyl ether (3 x 40 mL). The HCl quench protonates the pyridine, making it water-soluble.

  • Washing: Wash the combined organic extracts successively with water, saturated NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used without further purification.

Step 2: Nucleophilic Substitution with Cyanide

Materials:

  • Crude (S)-5-Methylheptyl Tosylate (1.0 eq)

  • Sodium Cyanide (NaCN) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: In a flask equipped with a stir bar and reflux condenser, dissolve the crude tosylate from Step 1 (approx. 10.0 mmol) in anhydrous DMSO (40 mL).

  • Reagent Addition: Add NaCN (e.g., 0.74 g, 15.0 mmol). Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours. Monitor by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water (150 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers thoroughly with water (to remove DMSO) and then brine. Dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the resulting crude nitrile by vacuum distillation or flash column chromatography to yield pure (S)-6-Methyloctanenitrile.

Conclusion and Future Outlook

(S)-(+)-5-Methyl-1-heptanol represents a versatile and economically viable chiral building block. While not as commonly cited as other synthons, its utility lies in the straightforward installation of a C8 alkyl chain with a defined (S)-stereocenter at the C5 position. The protocols detailed above for oxidation and chain extension are fundamental transformations that open the door to a wide array of more complex target molecules. Its application is particularly relevant in the synthesis of pheromones, specialty fragrances, and other lipid-based natural products where stereochemistry plays a critical role in biological activity. Future applications may involve its use as a segment in fragment-based drug discovery or in the synthesis of novel chiral polymers and materials.

References

  • Vertex AI Search. (2026). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones.
  • Vertex AI Search. (2026). Synthesis - Pheromones / Alfa Chemistry.
  • Vertex AI Search. (2026).
  • PubChem. (2026). 5-Methyl-1-heptanol. Retrieved from [Link].

  • NIST. (2026). 5-Methyl-1-heptanol. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(+)-5-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(+)-5-Methyl-1-heptanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Our goal is to provide you with in-depth, field-proven insights to improve your yield, purity, and overall success in synthesizing this valuable chiral building block.

Introduction: The Synthetic Challenge

(S)-(+)-5-Methyl-1-heptanol is a key chiral intermediate in the synthesis of various pharmaceuticals and natural products. Its stereochemical integrity is crucial for the biological activity of the final target molecule. The synthesis, while conceptually straightforward, often presents challenges in achieving high yields and enantiomeric purity. This guide will walk you through the most common synthetic route, highlight critical control points, and provide robust troubleshooting strategies.

The most prevalent and scalable synthesis of (S)-(+)-5-Methyl-1-heptanol commences from the commercially available and enantiomerically pure starting material, (S)-(-)-2-methyl-1-butanol. This route involves two key transformations: conversion of the alcohol to a halide, followed by a Grignard reaction with an appropriate electrophile, and finally, an extension of the carbon chain.

Part 1: The Core Synthetic Workflow

The primary synthetic pathway can be visualized as a three-step process. Understanding the function of each step is critical for effective troubleshooting.

G A (S)-(-)-2-Methyl-1-butanol (Starting Material) B Step 1: Halogenation (e.g., with PBr3 or SOCl2) A->B Conversion to a better leaving group C (S)-1-Bromo-2-methylbutane B->C D Step 2: Grignard Formation (with Mg turnings in ether) C->D Preparation for nucleophilic attack E (S)-2-Methylbutylmagnesium bromide (Grignard Reagent) D->E F Step 3: Carbon Chain Extension (e.g., with Propylene Oxide) E->F C-C bond formation G (S)-(+)-5-Methyl-1-heptanol (Final Product) F->G G A Low Final Yield B Analyze intermediates by GC/TLC A->B C Low yield of (S)-1-bromo-2-methylbutane? B->C D Troubleshoot Halogenation: - Check reagent purity - Ensure anhydrous conditions - Control temperature C->D Yes E Low conversion after Grignard reaction? C->E No F Troubleshoot Grignard Reaction: - Activate Mg - Use anhydrous solvents - Slow addition of alkyl halide E->F Yes G Significant side products? E->G No H Optimize Reaction Conditions: - Lower temperature for additions - Adjust stoichiometry G->H Yes I Yield is good, but purity is low G->I No J Optimize Purification: - Fractional distillation - Column chromatography I->J

Technical Support Center: Grignard Synthesis of 5-Methyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-methyl-1-heptanol via the Grignard reaction. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction effectively.

The target molecule, 5-methyl-1-heptanol, is a primary alcohol. A robust and efficient method for its synthesis involves the reaction of a Grignard reagent with an epoxide, specifically ethylene oxide, which serves as a two-carbon electrophile that installs the primary alcohol functionality.[1][2] The key Grignard reagent required is (3-methylpentyl)magnesium halide, prepared from the corresponding 1-halo-3-methylpentane.

Primary Synthesis Pathway

The intended reaction proceeds in two main stages: first, the formation of the Grignard reagent, and second, its nucleophilic attack on ethylene oxide, followed by an aqueous workup.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Workup AlkylHalide 1-Bromo-3-methylpentane Grignard (3-methylpentyl)magnesium bromide AlkylHalide->Grignard + Mg(0) Mg Mg(0) Solvent1 Anhydrous Ether (e.g., THF, Et2O) Solvent1->Grignard in Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide 1. Nucleophilic Attack Epoxide Ethylene Oxide Epoxide->Alkoxide Product 5-Methyl-1-Heptanol Alkoxide->Product Protonation Workup Aqueous Workup (e.g., sat. aq. NH4Cl) Workup->Product

Caption: The intended two-step synthesis of 5-methyl-1-heptanol.

Troubleshooting and FAQs

This section addresses the most common issues encountered during this synthesis in a question-and-answer format.

Q1: My yield is low, and I've isolated a high-boiling, non-polar impurity. What's happening?

A1: You are likely observing a Wurtz coupling side product.

This is one of the most common side reactions during the formation of the Grignard reagent.[3] It involves the reaction of the newly formed Grignard reagent with unreacted alkyl halide, resulting in a symmetrical alkane—in this case, 4,7-dimethyldecane.

Causality: The formation of this byproduct is favored by conditions that allow for a high local concentration of the alkyl halide in the presence of the Grignard reagent, particularly at elevated temperatures.[4][5]

G Grignard (3-methylpentyl)MgBr WurtzProduct 4,7-Dimethyldecane (Wurtz Product) Grignard->WurtzProduct Nucleophilic Attack on Halide AlkylHalide 1-Bromo-3-methylpentane AlkylHalide->WurtzProduct MgBr2 MgBr2 G Start Reaction Complete? Check_Yield Low Yield? Start->Check_Yield Yes Check_Initiation No Reaction? Start->Check_Initiation No Impurity_ID Identify Impurity Check_Yield->Impurity_ID Yes Success Successful Synthesis Check_Yield->Success No Activate_Mg Activate Mg & Ensure Anhydrous Conditions Check_Initiation->Activate_Mg Yes Wurtz Wurtz Coupling (High-boiling alkane) Impurity_ID->Wurtz High BP Alkane Protonation (Starting alkane) Impurity_ID->Alkane Low BP Slow_Add Slow Halide Addition & Control Temperature Wurtz->Slow_Add Dry_Reagents Use Rigorous Anhydrous Technique Alkane->Dry_Reagents Activate_Mg->Start Retry

Caption: A troubleshooting workflow for the Grignard synthesis.

References
  • Chem Reactor. (2024, March 16). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Organic Chemistry Tutor. Retrieved from [Link]

  • Westerhausen, M., et al. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. ResearchGate. Retrieved from [Link]

  • Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling.... Bartleby. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Chemistry Steps. Retrieved from [Link]

  • Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch19: RMgX + CO2 -> RCO2H. University of Calgary. Retrieved from [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Kharasch, M. S., & Reinmuth, O. (1954). The Reaction between Grignard Reagents and the Oxirane Ring. Chemical Reviews, 54(6), 1051-1080.
  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2018, May 13). What is the carbonation of Grignard Reagent?. Quora. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagent. BYJU'S. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • Hessel, G., et al. (n.d.). Calorimetric investigation of the formation of Grignard reagents. Retrieved from [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430.
  • Ashby, E. C., & Smith, M. B. (1972). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (11), 1469-1474.
  • Reddit. (2020, October 20). Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. Reddit. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Science Info. (2022, December 31). Grignard reaction. Science Info. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Khan Academy. Retrieved from [Link]

  • Quora. (2024, July 30). What is the process for obtaining an enolate from a Grignard reaction?. Quora. Retrieved from [Link]

  • Reese, C. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II [Video]. Khan Academy. Retrieved from [Link]

  • Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Lipase-Catalyzed Resolution of 5-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the lipase-catalyzed kinetic resolution of 5-methyl-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific enzymatic transformation. As the kinetic resolution of primary alcohols can present unique challenges, particularly concerning enantioselectivity, this document offers a structured approach to overcoming common experimental hurdles.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Enantioselectivity (Low E-value or %ee)

Question: My lipase-catalyzed resolution of 5-methyl-1-heptanol is proceeding, but the enantiomeric excess (%ee) of both the remaining alcohol and the formed ester is unacceptably low. How can I improve the enantioselectivity?

Answer:

Low enantioselectivity is a common challenge in the kinetic resolution of primary alcohols like 5-methyl-1-heptanol, as lipases generally exhibit a higher preference for secondary alcohols.[1] The enzyme's active site may not differentiate as effectively between the two enantiomers of a primary alcohol. Here are several strategies to enhance enantioselectivity:

  • Lipase Selection: The choice of lipase is paramount. While a broad screening is always recommended, lipases from Pseudomonas cepacia (often abbreviated as PCL) have shown effectiveness in resolving 2-methyl-substituted primary alcohols, although their enantioselectivity can be highly dependent on the substrate's structure.[2][3] Immobilized Candida antarctica Lipase B (CAL-B), commercially available as Novozym® 435, is another robust candidate known for its broad substrate scope and high enantioselectivity in many resolutions.[4][5] It is advisable to screen a panel of lipases, including those from Pseudomonas fluorescens, Burkholderia cepacia, and Candida rugosa.

  • Solvent Optimization: The nature of the organic solvent plays a critical role in modulating lipase enantioselectivity. Non-polar, hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme, which is crucial for its catalytic activity.

Solvent TypeExamplesExpected Impact on Enantioselectivity
Non-polar n-Hexane, n-Heptane, Toluene, CyclohexaneOften enhances enantioselectivity by maintaining a more rigid enzyme conformation.
Ethers Diisopropyl ether, Methyl tert-butyl ether (MTBE)Can offer a good balance of substrate solubility and high enantioselectivity.
Polar Aprotic Acetonitrile, Tetrahydrofuran (THF)May decrease enantioselectivity and enzyme stability. Use with caution.
  • Temperature Control: Lowering the reaction temperature is a well-established method to increase the enantioselectivity of enzymatic reactions.[1] This is because the difference in the activation energies for the reaction of the two enantiomers becomes more significant at lower temperatures. A typical starting point is room temperature (~25 °C), with subsequent experiments performed at lower temperatures (e.g., 4 °C or 0 °C) if enantioselectivity is insufficient.

  • Acyl Donor Selection: The structure of the acyl donor can influence the interactions within the enzyme's active site, thereby affecting enantioselectivity. Vinyl acetate is a commonly used and effective acyl donor due to the irreversible nature of the transesterification.[1][2] However, screening other acyl donors, such as longer-chain vinyl esters (e.g., vinyl butanoate, vinyl octanoate) or anhydrides, may improve results for your specific substrate.

Issue 2: Low or No Conversion

Question: I have set up my reaction for the resolution of 5-methyl-1-heptanol, but after an extended period, I observe very little or no formation of the corresponding ester. What could be the reasons for this low conversion?

Answer:

Low or no conversion can stem from several factors, ranging from enzyme inactivity to suboptimal reaction conditions. Consider the following troubleshooting steps:

  • Enzyme Activity and Immobilization:

    • Activity Check: Ensure your lipase is active. If possible, test it with a standard substrate (e.g., p-nitrophenyl butyrate) to confirm its catalytic activity.

    • Immobilization: For commercial immobilized enzymes like Novozym® 435, improper storage can lead to deactivation. For in-house immobilized lipases, the immobilization protocol itself might be suboptimal, leading to low active enzyme loading or denaturation.

  • Water Content: While reactions are typically run in organic solvents, a critical amount of water is necessary to maintain the lipase's active conformation.

    • Too Dry: Anhydrous conditions can lead to an inactive, rigid enzyme structure. It is often beneficial to add a small amount of water or use a salt hydrate pair to control the water activity (a_w) in the system.

    • Too Wet: Excess water will promote the reverse reaction (hydrolysis of the ester), leading to low net conversion.

  • Substrate/Product Inhibition: High concentrations of the substrate (5-methyl-1-heptanol) or the product (the corresponding ester) can sometimes inhibit the enzyme. If you suspect inhibition, try running the reaction at a lower substrate concentration.

  • Mass Transfer Limitations: In heterogeneous catalysis with immobilized enzymes, poor mixing can lead to low reaction rates. Ensure adequate agitation (stirring or shaking) to minimize mass transfer limitations.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for screening lipases for the resolution of 5-methyl-1-heptanol?

A1: A good starting panel of commercially available lipases would include:

  • Novozym® 435 (Candida antarctica Lipase B, immobilized)

  • Lipase PS from Pseudomonas cepacia (available in free and immobilized forms)

  • Lipase from Candida rugosa

  • Lipase from Pseudomonas fluorescens

Q2: How do I monitor the progress of the kinetic resolution?

A2: The progress of the reaction should be monitored by periodically taking aliquots from the reaction mixture and analyzing them by chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC). This will allow you to determine both the conversion and the enantiomeric excess of the substrate and product simultaneously.

Q3: What is the ideal conversion for a kinetic resolution?

A3: For a classical kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. Therefore, the ideal point to stop the reaction is at or near 50% conversion. At this point, you will have the highest possible enantiomeric excess for both the unreacted substrate and the formed product.

Q4: Can I reuse my immobilized lipase?

A4: Yes, one of the major advantages of using an immobilized lipase is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent (e.g., the reaction solvent followed by a more volatile solvent like hexane or diethyl ether), and dried under vacuum before being used in subsequent batches. It is advisable to perform a few reusability cycles to ensure the enzyme maintains its activity and enantioselectivity.

III. Experimental Protocols

Protocol 1: General Procedure for Lipase Screening in the Kinetic Resolution of 5-Methyl-1-heptanol
  • To a series of 4 mL vials, add racemic 5-methyl-1-heptanol (e.g., 20 mg, 1 equivalent).

  • To each vial, add 2 mL of the desired organic solvent (e.g., n-heptane).

  • Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).

  • To each vial, add a different lipase (e.g., 20 mg of each immobilized lipase).

  • Seal the vials and place them in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Withdraw small aliquots (e.g., 20 µL) at regular time intervals (e.g., 1, 3, 6, 24, and 48 hours).

  • Quench the reaction in the aliquot by filtering out the enzyme (e.g., through a small plug of silica gel) and diluting with a suitable solvent for analysis.

  • Analyze the samples by chiral GC or HPLC to determine the conversion and enantiomeric excess.

IV. Visualization of Key Concepts

Diagram 1: Workflow for Optimizing Lipase-Catalyzed Resolution

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Analysis & Outcome Lipase Screening Lipase Screening Solvent Screening Solvent Screening Lipase Screening->Solvent Screening Acyl Donor Screening Acyl Donor Screening Solvent Screening->Acyl Donor Screening Temperature Temperature Acyl Donor Screening->Temperature Enzyme Loading Enzyme Loading Temperature->Enzyme Loading Substrate Concentration Substrate Concentration Enzyme Loading->Substrate Concentration Monitor by Chiral GC/HPLC Monitor by Chiral GC/HPLC Calculate %ee and E-value Calculate %ee and E-value Monitor by Chiral GC/HPLC->Calculate %ee and E-value Successful Resolution Successful Resolution Calculate %ee and E-value->Successful Resolution High E-value Troubleshoot Troubleshoot Calculate %ee and E-value->Troubleshoot Low E-value Troubleshoot->Lipase Screening Re-evaluate

Caption: A typical workflow for the optimization of lipase-catalyzed kinetic resolution.

V. References

  • Berglund, P., & Hult, K. (2000). Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylation. Journal of the Chemical Society, Perkin Transactions 1, (23), 4125-4129.

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2016). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 6(10), 159.

  • Nordin, R., & Hult, K. (1998). Kinetic Resolution of Primary 2-methylalcohols via Pseudomonas cepacia Lipase Catalysed Enantioselective Acylation. Tetrahedron: Asymmetry, 9(13), 2291-2298.

  • Qayed, W. S., Ali, D. M., & Al-Qurainy, F. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

  • de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5686-5703.

  • Morandini, A., Rossetti, A., & Sacchetti, A. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53.

  • Morandini, A., Rossetti, A., & Sacchetti, A. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. Available at: [Link]

  • Rejmund, M., et al. (2012). Lipase improvement: goals and strategies. Microbial Cell Factories, 11(1), 1-15.

  • Bornscheuer, U. T. (2002). Methods to increase enantioselectivity of lipases and esterases. Current opinion in biotechnology, 13(6), 543-547.

  • Gotor-Fernández, V., & Gotor, V. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(9), 2180-2195.

  • Nordin, R., & Hult, K. (1998). Kinetic Resolution of Primary 2-Methyl-Substituted Alcohols via Pseudomonas cepacia Lipase Catalyzed Enantioselective Acylation. Tetrahedron: Asymmetry, 9(13), 2291-2298.

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3183.

  • Nordin, R., & Hult, K. (1998). Highly enantioselective kinetic resolution of primary alcohols of the type Ph-X-CH(CH3)-CH2OH by Pseudomonas cepacia lipase: Effect of acyl chain length and solvent. Tetrahedron: Asymmetry, 9(13), 2291-2298.

  • Ottosson, J., & Hult, K. (2001). Improved Enantioselectivity of a Lipase by Rational Protein Engineering. Protein Engineering, Design and Selection, 14(8), 585-591.

  • Reddy, K. S., et al. (2003). Novozym-435-Catalyzed Enzymatic Separation of Racemic Propargylic Alcohols. A Facile Route to Optically Active Terminal Aryl Propargylic Alcohols. Tetrahedron Letters, 44(42), 7859-7862.

  • Holmberg, E., & Hult, K. (1991). Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. Biocatalysis and Biotransformation, 4(2), 127-135.

  • Maldonado, R., et al. (2021). Enantioselectivity Enhancement of a Geobacillus thermoleovorans CCR11 Lipase by Rational Design. International Journal of Molecular Sciences, 22(21), 11579.

  • Le-Criox, M., et al. (2021). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au, 1(1), 29-39.

  • Al-Ghanayem, A. A., & Al-Shannak, M. F. (2021). Main Structural Targets for Engineering Lipase Substrate Specificity. International Journal of Molecular Sciences, 22(23), 12836.

  • Nakamura, K., et al. (1996). Substrate-Solvent Dependence of Enantioselectivity in Porcine pancreatic Lipase Catalyzed Transesterification between Tributyrylglycerol and Secondary Alcohol in Organic Solvent. Tetrahedron: Asymmetry, 7(2), 481-486.

  • Contente, M. L., & Paradisi, F. (2022). Stereoselective Promiscuous Reactions Catalyzed by Lipases. Molecules, 27(5), 1583.

  • Lipshutz, B. H., et al. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 13(5), 1334-1339.

  • Forró, E., & Fülöp, F. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119-126.

Sources

Technical Support Center: Enantioselective Synthesis of 5-Methyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges with achieving high enantioselectivity in the synthesis of 5-methyl-1-heptanol. Our approach is grounded in mechanistic principles and validated by field-proven insights to help you navigate the complexities of stereoselective reactions.

Introduction: The Challenge of Synthesizing Enantiopure 5-Methyl-1-Heptanol

5-Methyl-1-heptanol is a chiral alcohol with applications as a fragrance component, a pheromone in certain insect species, and a chiral building block in pharmaceutical synthesis. The stereochemistry at the C5 position is critical for its biological activity and olfactory properties, making the control of enantioselectivity a primary objective during its synthesis. However, its simple, unactivated aliphatic structure presents a significant challenge for many standard asymmetric methods, often resulting in low enantiomeric excess (e.e.).

This guide addresses the root causes of low enantioselectivity and provides a structured approach to troubleshooting and protocol optimization. We will explore two primary strategies: the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic alcohol mixture.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: We are attempting an asymmetric reduction of 5-methyl-2-heptanone to produce (R)- or (S)-5-methyl-1-heptanol, but the enantiomeric excess (e.e.) is consistently below 50%. What are the likely causes?

A1: Achieving high enantioselectivity in the reduction of simple aliphatic ketones like 5-methyl-2-heptanone is a common challenge. The lack of strong coordinating groups near the carbonyl can lead to poor catalyst-substrate recognition. Several factors could be at play:

  • Inadequate Catalyst-Substrate Matching: The chosen catalyst may not be sterically or electronically suitable for this specific substrate. For instance, standard Noyori-type ruthenium catalysts, while excellent for aromatic ketones, may show diminished performance with aliphatic ketones.

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can have a profound impact on the transition state energies of the enantioselective step. High temperatures can often erode enantioselectivity by allowing less favorable reaction pathways to compete.

  • Catalyst Deactivation or Impurities: The presence of water, oxygen, or other impurities can poison the catalyst, leading to a competing, non-selective background reaction. Ensure all reagents and solvents are rigorously dried and degassed.

Q2: Our team is using a Corey-Bakshi-Shibata (CBS) catalyst for the reduction of 5-methyl-2-heptanone, but the results are not matching literature precedents for similar ketones. How can we optimize this reaction?

A2: The CBS reduction is a powerful tool, but its success is highly dependent on precise experimental conditions. Here’s a troubleshooting workflow:

  • Verify Catalyst Integrity: Ensure the CBS reagent and the borane source (e.g., borane-dimethyl sulfide complex, BH3·SMe2) are fresh and have been stored under inert conditions. Borane solutions can degrade over time.

  • Control Stoichiometry: The stoichiometry between the CBS catalyst and the borane is critical for the in-situ formation of the active oxazaborolidine catalyst. A slight excess of borane is typical, but a large excess can lead to a non-catalyzed, non-selective reduction pathway.

  • Temperature Control is Paramount: These reactions are often run at low temperatures (-78 °C to -20 °C) to maximize enantioselectivity. Use a reliable cryostat or a well-insulated dry ice/acetone bath. Even small temperature fluctuations can have a significant impact.

  • Solvent Choice: Toluene and THF are common solvents. Ensure they are anhydrous. The choice of solvent can influence the solubility and reactivity of the catalytic species.

Workflow for Optimizing CBS Reduction

To systematically address this issue, we recommend the following experimental workflow. This process is designed to isolate variables and identify the root cause of low enantioselectivity.

CBS_Troubleshooting_Workflow start Start: Low e.e. (<90%) in CBS Reduction check_reagents Step 1: Verify Reagent Quality - Fresh CBS Catalyst? - Titrated Borane Source? start->check_reagents reagent_ok Reagents Verified check_reagents->reagent_ok Yes reagent_bad Source New, High-Purity Reagents check_reagents->reagent_bad No optimize_temp Step 2: Optimize Reaction Temperature - Screen from -78°C to -20°C reagent_ok->optimize_temp reagent_bad->start temp_ok Optimal Temperature Identified optimize_temp->temp_ok optimize_stoich Step 3: Screen Catalyst & Borane Stoichiometry - Catalyst Loading (1-10 mol%) - Borane Equiv. (0.6 to 1.5) temp_ok->optimize_stoich stoich_ok Stoichiometry Optimized optimize_stoich->stoich_ok screen_solvents Step 4: Evaluate Solvent Effects - Anhydrous Toluene vs. THF vs. DCM stoich_ok->screen_solvents end_success Success: High e.e. Achieved screen_solvents->end_success

Caption: Troubleshooting workflow for CBS reduction.

Q3: We are exploring an enzymatic kinetic resolution of racemic 5-methyl-1-heptanol using a lipase, but the reaction stops at low conversion, and the enantiomeric excess of the remaining alcohol is poor. What is happening?

A3: This is a classic issue in kinetic resolutions, often pointing to product inhibition or non-ideal reaction conditions.

  • Product Inhibition: The acylated product or the released acid byproduct can inhibit the enzyme, slowing or stopping the reaction. The buildup of an acidic byproduct (e.g., acetic acid if using vinyl acetate) can change the pH of the medium, denaturing the enzyme. Consider using an irreversible acyl donor like vinyl acetate, which minimizes byproduct inhibition, and adding a mild, non-nucleophilic base (like a polymer-supported base) to scavenge the acid.

  • Enzyme Choice and Immobilization: Not all lipases are effective for all substrates. A screening of different lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL)) is highly recommended. Immobilized enzymes often show greater stability and reusability.

  • Solvent Environment: The choice of solvent is critical for enzyme activity. Nonpolar organic solvents like hexane or toluene are often preferred as they do not strip the essential water layer from the enzyme's surface.

  • Water Activity: Enzymes require a minimal amount of water to maintain their active conformation. Ensure the solvent is not "bone-dry." Sometimes, the addition of a very small amount of buffer or saturated salt solution is necessary.

Principle of Enzymatic Kinetic Resolution

The diagram below illustrates the fundamental principle of using an enzyme to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted, enantiopure alcohol.

Kinetic_Resolution_Diagram R_Alcohol R_Alcohol S_Alcohol Unreacted (S)-Alcohol (Enantiopure) Racemate Racemic 5-Methyl-1-Heptanol ((R)-Alcohol + (S)-Alcohol) Enzyme Lipase (e.g., CAL-B) Racemate->Enzyme + Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzyme + R_Ester (R)-Ester Enzyme->S_Alcohol Slow/No Reaction Enzyme->R_Ester Fast Reaction (Selective Acylation)

Caption: Enzymatic kinetic resolution of a racemic alcohol.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a starting point. They should be optimized for your specific laboratory conditions and substrate purity.

Protocol 1: Asymmetric Reduction of 5-Methyl-2-Heptanone via CBS Catalysis

This protocol aims to produce (S)-5-methyl-1-heptanol. For the (R)-enantiomer, the enantiomeric CBS catalyst should be used.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)

  • 5-Methyl-2-heptanone

  • Anhydrous Toluene

  • Methanol

  • 1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous toluene (100 mL). Cool the flask to -40 °C in a dry ice/acetonitrile bath.

  • Catalyst Addition: Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (5.0 mmol, 5.0 mL of 1 M solution).

  • Borane Addition: Add the borane-dimethyl sulfide complex (6.0 mmol, 0.6 mL) dropwise over 5 minutes. Stir the resulting solution for 15 minutes at -40 °C to allow for the formation of the active catalyst complex.

  • Substrate Addition: In a separate flask, dissolve 5-methyl-2-heptanone (50.0 mmol, 6.41 g) in anhydrous toluene (20 mL). Add this solution dropwise to the cold catalyst solution over a period of 1 hour using a syringe pump to maintain the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (10 mL) at -40 °C. Allow the mixture to warm to room temperature.

  • Workup: Add 1 M HCl (30 mL) and stir for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with water (2x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes) to yield pure 5-methyl-1-heptanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Protocol 2: Kinetic Resolution of Racemic 5-Methyl-1-Heptanol using Immobilized Lipase

This protocol aims to isolate one enantiomer of 5-methyl-1-heptanol by selectively acylating the other.

Materials:

  • Racemic 5-methyl-1-heptanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous Hexane

  • Molecular Sieves (4 Å)

Procedure:

  • Setup: To a 250 mL Erlenmeyer flask, add racemic 5-methyl-1-heptanol (20.0 mmol, 2.60 g), anhydrous hexane (100 mL), and activated 4 Å molecular sieves (2 g).

  • Acyl Donor: Add vinyl acetate (1.05 equivalents, 21.0 mmol, 1.81 g).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, ~500 mg).

  • Reaction: Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC. The goal is to reach approximately 50% conversion, at which point the theoretical maximum e.e. for both the remaining alcohol and the formed ester is achieved.

  • Termination: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused) and the molecular sieves.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the acylated alcohol (ester) and the unreacted alcohol. These can be separated by flash column chromatography. The less polar ester will elute first, followed by the more polar, enantiopure alcohol.

  • Analysis: Determine the enantiomeric excess of the recovered alcohol and the ester using chiral GC or HPLC.

Part 3: Data Summary and Comparison

The choice of method depends on factors like cost, scale, and desired enantiomer. Below is a comparative summary of typical outcomes for the synthesis of chiral aliphatic alcohols.

MethodTypical e.e. (%)Key AdvantagesCommon Challenges
Asymmetric Catalysis (e.g., CBS) 85 - 99%High e.e., catalytic, direct access to either enantiomer.Requires strict anhydrous/anaerobic conditions, expensive catalysts, sensitive to temperature.
Enzymatic Kinetic Resolution >99% (at 50% conv.)Extremely high selectivity, mild conditions, environmentally benign.Maximum theoretical yield is 50%, requires separation of product from unreacted starting material, potential for product inhibition.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research. [Link]

  • Schreier, P., & Mosandl, A. (1993). Chiral compounds in flavors and fragrances. In Flavor Chemistry (pp. 21-42). American Chemical Society. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Application of lipases in kinetic resolution of racemates. Chirality. [Link]

Technical Support Center: Diastereomeric Salt Crystallization of 5-Methyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral resolution. This guide is designed for researchers, chemists, and process development professionals tackling the diastereomeric salt crystallization of 5-methyl-1-heptanol and similar chiral alcohols. Here, we move beyond simple protocols to address the nuanced challenges of crystallization, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: From Oils to Crystals

This section addresses the most common and frustrating issues encountered during the resolution process. Each answer provides a diagnosis of the problem and a series of actionable solutions.

Q1: My diastereomeric salt is "oiling out" instead of crystallizing. What is happening and how can I induce crystallization?

A1: "Oiling out" or liquid-liquid phase separation is a common manifestation of a failed crystallization. It occurs when the salt's solubility limit is exceeded at a temperature that is below the melting point of the solid form. The system, supersaturated and thermodynamically unstable, separates into two liquid phases instead of forming an ordered crystal lattice.

Underlying Causes & Solutions:

  • Excessive Supersaturation: You may be cooling the solution too quickly or the initial concentration is far too high. The kinetic barrier to nucleation is overcome so rapidly that molecules don't have time to orient themselves into a crystal.

    • Solution 1: Re-heat and Dilute. Re-heat the mixture until it is a single, clear phase. Add more solvent (in 5-10% volume increments) to reduce the overall concentration. Begin a slower, more controlled cooling process (e.g., 1-2°C per hour) or allow it to cool naturally on the benchtop, insulated in a dewar.

    • Solution 2: Anti-Solvent Addition. If you have a solvent in which the salt is highly soluble, you can try a controlled addition of an "anti-solvent" in which it is poorly soluble. This must be done slowly, at a constant temperature, to gently bring the system to a state of slight supersaturation, which is ideal for crystal growth.

  • Impure Starting Materials: Impurities can act as "crystal poisons," disrupting lattice formation and promoting oiling.

    • Solution: Verify Purity. Ensure your racemic 5-methyl-1-heptanol and the chiral resolving agent (e.g., mandelic acid, tartaric acid) are of high purity using techniques like NMR or GC-MS before starting.

  • Incorrect Solvent Choice: The chosen solvent may be too "good," leading to excessively high solubility, or it may not sufficiently differentiate the solubilities of the two diastereomeric salts.

    • Solution: Re-evaluate Your Solvent System. Consult solubility data or perform a small-scale solvent screen. A good starting point is a solvent system where the salt has moderate solubility at elevated temperatures and low solubility at room temperature or below. For amine salts of acidic resolving agents, protic solvents like alcohols (isopropanol, ethanol) or mixtures with water can be effective.

Q2: I've managed to get crystals, but my diastereomeric excess (de) is unacceptably low. How can I improve the selectivity?

A2: Low diastereomeric excess indicates that the crystallization process is not effectively discriminating between the two diastereomers (R-alcohol/R-acid vs. S-alcohol/R-acid). The less soluble salt should crystallize preferentially, but if conditions are not optimal, the more soluble salt can co-precipitate.

Strategies for Enhancing Diastereomeric Excess:

  • Optimize the Solvent System: This is the most critical factor. The solvent directly influences the relative solubilities of the two diastereomeric salts. A solvent that maximizes the solubility difference will yield the highest 'de'.

    • Protocol: Solvent Screening. Perform a systematic screen using small vials. Dissolve the diastereomeric salt mixture in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) at their boiling points to create saturated solutions. Cool them slowly and analyze the resulting crystals' 'de' via HPLC or NMR.

  • Employ a "Wash" Step: The surface of your filtered crystals may be coated with mother liquor, which contains a higher concentration of the more soluble (undesired) diastereomer.

    • Solution: Gently wash the filtered crystal cake with a small amount of the cold crystallization solvent. This removes the residual mother liquor without significantly dissolving the desired crystals.

  • Recrystallization: A single crystallization is often insufficient. A second or even third recrystallization of the enriched salt can dramatically improve the final 'de'.

    • Protocol: Recrystallization. Take the filtered crystals, dissolve them in the minimum amount of hot solvent to form a saturated solution, and cool slowly to crystallize again. Each iteration should progressively enrich the less soluble diastereomer.

  • Adjust the Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial. In this scenario, there isn't enough resolving agent to form a salt with all of the alcohol. The less soluble salt forms preferentially and crystallizes, leaving the majority of the undesired enantiomer in the solution as a free alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the best chiral resolving agents for a secondary alcohol like 5-methyl-1-heptanol?

A1: Since 5-methyl-1-heptanol is an alcohol, it must first be derivatized to introduce an acidic or basic handle for resolution. A common strategy is to convert the alcohol to a phthalate or succinate half-ester, which introduces a carboxylic acid group. This new acidic derivative can then be resolved with a chiral base.

Alternatively, and more directly for some systems, resolution can be achieved through complexation. However, the most established method remains derivatization followed by salt formation. For the resulting acidic derivative, common chiral resolving agents would be chiral amines such as:

  • (R)- or (S)-1-Phenylethylamine

  • Brucine or Strychnine (alkaloids, use with caution)

  • Dehydroabietylamine

If a basic derivative of the alcohol is prepared, common acidic resolving agents include:

  • (L)- or (D)-Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-tartaric acid)

  • (R)- or (S)-Mandelic Acid

  • (1R)- or (1S)-Camphor-10-sulfonic acid

The selection is empirical, and the optimal agent must be determined through experimental screening.

Q2: How do I accurately determine the diastereomeric excess (de) and enantiomeric excess (ee) of my samples?

A2: Accurate analysis is critical for success.

  • For Diastereomeric Excess (de): This is measured on the diastereomeric salt itself. The two diastereomers have different physical properties and can often be separated and quantified using standard, non-chiral analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): A standard reverse-phase C18 column can often resolve the two diastereomers. The ratio of their peak areas gives the 'de'.

    • Nuclear Magnetic Resonance (NMR): Protons in the two diastereomers are in slightly different chemical environments. ¹H NMR can be used to integrate characteristic peaks for each diastereomer to determine the ratio.

  • For Enantiomeric Excess (ee): To determine the 'ee' of your 5-methyl-1-heptanol, you must first liberate it from the salt. This is done by treating the salt with a base (e.g., NaOH) to deprotonate the resolving agent and extracting the free alcohol into an organic solvent. The 'ee' of the isolated alcohol is then measured.

    • Chiral Gas Chromatography (GC) or Chiral HPLC: This is the gold standard. The free alcohol is run on a column with a chiral stationary phase that interacts differently with the R and S enantiomers, leading to different retention times.

Q3: What is the general workflow for a diastereomeric salt crystallization experiment?

A3: The entire process can be visualized as a logical sequence of steps, from initial salt formation to final analysis. Each step presents an opportunity for optimization.

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_cryst Crystallization & Separation cluster_analysis Liberation & Analysis racemate Racemic 5-Methyl-1-Heptanol (+ Derivatization if needed) salt_formation 1. Salt Formation (in suitable solvent) racemate->salt_formation agent Chiral Resolving Agent (e.g., Tartaric Acid) agent->salt_formation heating 2. Heating (Complete Dissolution) salt_formation->heating Diastereomeric Salt Mixture cooling 3. Controlled Cooling (Induces Crystallization) heating->cooling filtration 4. Filtration (Isolate Crystals) cooling->filtration mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Liquid Phase crystals Solid Crystals (Enriched in one diastereomer) filtration->crystals Solid Phase liberation 5. Liberation (Base/Acid treatment) crystals->liberation Recrystallize if de is low final_product Enantioenriched 5-Methyl-1-Heptanol liberation->final_product analysis 6. Analysis (ee) (Chiral HPLC/GC) final_product->analysis

Workflow for diastereomeric salt resolution.

Data Summary

For a successful resolution, the choice of solvent is paramount. The following table outlines the properties of common solvents and their potential role in crystallization.

Table 1: Solvent Selection Guide for Diastereomeric Salt Crystallization

Solvent ClassExamplesTypical PropertiesRole in Crystallization
Alcohols Methanol, Ethanol, IsopropanolProtic, polar, can form hydrogen bonds.Often good for dissolving salts at high temperatures. Can be too good of a solvent, requiring an anti-solvent or very low temperatures.
Ketones Acetone, MEKAprotic, polar.Good balance of solvating power. Acetone is volatile, which can be useful for drying but can also lead to crusting.
Esters Ethyl Acetate, Isopropyl AcetateAprotic, medium polarity.Widely used. Often provide the right solubility profile for many diastereomeric salts.
Ethers MTBE, 2-MeTHFAprotic, low polarity.Generally poor solvents for salts; most often used as anti-solvents.
Hydrocarbons Heptane, TolueneAprotic, non-polar.Almost always used as anti-solvents to induce precipitation from a more polar solvent.
Water -Protic, highly polar.Used when the salt has sufficient water solubility. Often used in combination with alcohols to fine-tune polarity and solubility.

References

  • Fogassy, E., Nógrádi, M., Kozma, D., & Egri, G. (2006). Chapter 5: Resolution of Racemates by Diastereomer Crystallization. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Resolution of (±)-α-Phenylethylamine and Determination of Optical Purity. In A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning. [Link]

Technical Support Center: Stereochemical Integrity of (S)-(+)-5-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (S)-(+)-5-Methyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining the enantiomeric purity of this valuable chiral building block. Here you will find in-depth troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your experiments.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This guide addresses specific issues that can lead to the loss of enantiomeric excess (e.e.) in (S)-(+)-5-Methyl-1-heptanol during storage, reaction, and workup procedures.

Issue 1: Loss of Optical Purity After Storage

Q: I stored my (S)-(+)-5-Methyl-1-heptanol, and a recent analysis shows a significant decrease in its enantiomeric excess. What could have happened?

A: The loss of optical purity during storage is uncommon for a simple aliphatic alcohol under proper conditions but can occur due to contamination or improper storage environments.

Potential Causes & Solutions:

  • Acidic or Basic Contamination: Trace amounts of acidic or basic residues in the storage container can catalyze racemization over time. While less common for alcohols compared to compounds with acidic alpha-protons, it's a possibility.[1][2]

    • Solution: Ensure storage containers are scrupulously clean and inert. Use amber glass vials with PTFE-lined caps. Before storing, consider rinsing the vial with a high-purity, neutral solvent and drying it completely under an inert atmosphere (N₂ or Ar).

  • Elevated Temperatures: High temperatures can provide the energy to overcome the activation barrier for racemization, although this is more significant during a chemical reaction.[2][3][4]

    • Solution: Store (S)-(+)-5-Methyl-1-heptanol in a cool, dark place. For long-term storage, refrigeration (2–8°C) is recommended.[5] Avoid repeated freeze-thaw cycles.

  • Exposure to Light and Air: While this specific alcohol is not highly sensitive, prolonged exposure can potentially lead to slow degradation, which might affect optical purity analysis.

    • Solution: Always store in amber vials to protect from light and ensure the container is tightly sealed to minimize air exposure.[5]

Issue 2: Racemization During a Chemical Reaction

Q: My reaction involving (S)-(+)-5-Methyl-1-heptanol resulted in a racemic or partially racemized product. How can I prevent this?

A: Racemization during a reaction is a common issue and is highly dependent on the reaction conditions and reagents used. The hydroxyl group can be converted into a good leaving group, which can lead to the formation of a planar carbocation and subsequent loss of stereochemistry.

Primary Racemization Mechanisms:

  • Sₙ1-Type Reactions under Acidic Conditions: Strong acids can protonate the hydroxyl group, forming water as an excellent leaving group. Departure of water would generate a transient, planar secondary carbocation. Nucleophilic attack can then occur from either face, leading to a racemic mixture.[1][6][7]

  • Reversible Oxidation-Reduction: The presence of contaminating oxidizing agents can convert the alcohol to the achiral 5-methyl-1-heptanal. Subsequent reduction back to the alcohol, if non-stereoselective, will yield a racemic mixture.[1][8]

  • Metal-Catalyzed Racemization: Certain transition metal complexes, particularly those of ruthenium, are known to be highly efficient catalysts for the racemization of chiral alcohols.[9][10][11][12][13] This typically proceeds through a dehydrogenation/hydrogenation cycle via a metal-hydride intermediate.[9][13]

Troubleshooting Strategies:

Symptom Potential Cause Recommended Action
Significant loss of e.e. in an acid-catalyzed esterification. Formation of a carbocation intermediate.Avoid strong, non-coordinating acids (e.g., H₂SO₄, HCl). Use milder activation methods such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at low temperatures (e.g., 0°C to room temperature).
Racemization observed during a substitution reaction (e.g., conversion to an alkyl halide). Sₙ1 pathway is competing with or dominating the desired Sₙ2 pathway.Use reagents that favor an Sₙ2 mechanism. For example, use PBr₃ or SOCl₂ with pyridine at low temperatures. Avoid conditions that promote carbocation formation (e.g., high temperatures, polar protic solvents).
Product inversion of configuration with some loss of e.e. in a Mitsunobu reaction. The Mitsunobu reaction is designed to proceed with inversion of stereochemistry via an Sₙ2 pathway.[14][15][16][17] However, racemization can occur if the reaction conditions are not optimal.Optimize reaction parameters. Use less sterically hindered phosphines (e.g., trimethylphosphine) in some cases, which can improve enantiomeric purity.[18] Ensure the pKa of the nucleophile is appropriate (generally below 13).[16]

Workflow for Preventing Racemization in a Reaction:

G cluster_0 Pre-Reaction cluster_1 Reaction Setup cluster_2 Workup & Purification cluster_3 Post-Reaction Analysis start Start with high e.e. (S)-(+)-5-Methyl-1-heptanol check_purity Verify e.e. via Chiral HPLC/GC start->check_purity select_cond Select Mild Conditions: - Low Temperature (0°C to RT) - Anhydrous Solvents - Inert Atmosphere (N2/Ar) check_purity->select_cond avoid_reagents Avoid: - Strong Acids/Bases - High Temperatures - Trace Metal Contaminants mild_workup Use Mild Workup: - Quench with sat. NH4Cl or H2O - Avoid strong acid/base washes select_cond->mild_workup purification Purify via Flash Chromatography (avoiding acidic/basic mobile phase additives if possible) mild_workup->purification final_analysis Analyze Final Product e.e. via Chiral HPLC/GC purification->final_analysis end Enantiomerically Pure Product final_analysis->end

Caption: A workflow for maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-(+)-5-Methyl-1-heptanol?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[1][2] This is a critical issue in the pharmaceutical and fine chemical industries because the biological activity of a chiral molecule often resides in only one of its enantiomers. The other enantiomer might be inactive or, in some cases, cause harmful side effects.[19] Therefore, maintaining the stereochemical integrity of (S)-(+)-5-Methyl-1-heptanol is essential for its application as a chiral building block.

Q2: How can I accurately determine the enantiomeric excess (e.e.) of my (S)-(+)-5-Methyl-1-heptanol sample?

A: The most reliable methods for determining the enantiomeric excess of chiral alcohols are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique.[20][21] It involves using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. The e.e. is calculated from the relative areas of the two enantiomer peaks in the chromatogram.[20]

  • Chiral Gas Chromatography (GC): For volatile alcohols like 5-Methyl-1-heptanol, chiral GC is an excellent alternative. Similar to HPLC, it uses a chiral stationary phase to separate the enantiomers.

  • NMR Spectroscopy with Chiral Derivatizing Agents: This is an indirect method. The alcohol is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. These diastereomers have distinct NMR spectra, and the e.e. can be determined by integrating the signals corresponding to each diastereomer.[22]

Q3: Are there any specific storage conditions I should follow for (S)-(+)-5-Methyl-1-heptanol?

A: Yes, proper storage is crucial for maintaining the quality and purity of your chiral alcohol.

  • Temperature: Store in a well-ventilated, cool place.[23] For long-term storage, refrigeration at 2-8°C is recommended.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Container: Use a clean, dry, amber glass bottle with a tightly sealed, inert cap (e.g., PTFE-lined).[5]

  • Segregation: Store away from incompatible chemicals, particularly strong acids, bases, and oxidizing agents.[5][24]

Q4: Can I use basic conditions with (S)-(+)-5-Methyl-1-heptanol without causing racemization?

A: While alcohols are generally more stable to bases than ketones or aldehydes with chiral alpha-carbons, strong basic conditions should still be approached with caution.[1] Racemization of the alcohol itself under basic conditions is less likely than Sₙ1-type racemization under acidic conditions. However, if the alcohol is being used in a reaction where a new chiral center is formed or other parts of the molecule are base-sensitive, racemization could be a concern. Always opt for the mildest basic conditions possible and keep reaction temperatures low.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for determining the e.e. of (S)-(+)-5-Methyl-1-heptanol. Method development and optimization will be required for your specific instrumentation.

  • Preparation of Standard and Sample:

    • Prepare a stock solution of racemic 5-Methyl-1-heptanol (if available) at 1 mg/mL in the mobile phase.

    • Prepare a sample solution of your (S)-(+)-5-Methyl-1-heptanol at approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v). The optimal ratio must be determined experimentally.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm (as alcohols have weak chromophores) or a Refractive Index (RI) detector.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to confirm resolution.

    • Inject the sample to be analyzed.

    • Integrate the peak areas for both enantiomers.

  • Calculation:

    • Enantiomeric Excess (% e.e.) = [ (|Area_S - Area_R|) / (Area_S + Area_R) ] * 100

G prep Prepare Sample & Racemic Standard (1 mg/mL) setup Set up HPLC: - Chiral Column - Hexane/IPA Mobile Phase - 25°C, 1.0 mL/min prep->setup inject_rac Inject Racemic Standard setup->inject_rac confirm_res Confirm Peak Separation (Determine tR for S and R) inject_rac->confirm_res inject_samp Inject Sample confirm_res->inject_samp integrate Integrate Peak Areas (Area_S, Area_R) inject_samp->integrate calc Calculate % e.e. integrate->calc

Caption: Workflow for e.e. determination by Chiral HPLC.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society, 132(38), 13146–13149. [Link]

  • Kaustell, K. (2010).
  • Verkade, J. M. M., et al. (2011). CO Dissociation Mechanism in Racemization of Alcohols by a Cyclopentadienyl Ruthenium Dicarbonyl Catalyst. Journal of the American Chemical Society, 133(8), 2533–2540. [Link]

  • Smith, A. M. R., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13076–13083. [Link]

  • Li, H., et al. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • Bedell, T. A., et al. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - PubMed Central. [Link]

  • But, T. Y. S., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5229–5332. [Link]

  • BenchChem. (2025). Preventing racemization of (S)-1-Chloro-2-propanol during synthesis.
  • BenchChem. (2025). Preventing racemization during the synthesis of chiral 1-Phenylhexan-3-ol.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • S. J. Dalgarno, et al. (2010). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 87(8), 843–845. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Link]

  • Bäckvall, J.-E., et al. (2009). Kinetic Studies on sec-Alcohol Racemization with Dicarbonylchloro(pentabenzylcyclopentadienyl)- and Dicarbonylchloro(pentaphenylcyclopentadienyl)ruthenium Catalysts. ResearchGate. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Musa, M. M. (2016). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Musa, M. M., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5575-5593. [Link]

  • Bäckvall, J.-E. (2013). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research, 46(11), 2540–2551. [Link]

  • Huang, X., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(39), 10731-10747. [Link]

  • Viedma, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. [Link]

  • Mazzotti, M., et al. (2019). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. [Link]

  • BenchChem. (2025).
  • Bai, G., et al. (2007). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. [Link]

  • Merck Millipore.
  • Robert, J. D., & Caserio, M. C. (1977). 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2025). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. [Link]

  • BenchChem. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Calvo, F., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PMC - PubMed Central. [Link]

  • ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. [Link]

  • The Good Scents Company. 5-methyl-1-heptanol, 7212-53-5. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Catalyst Education. (2020). Handling and Storing Chemicals. YouTube. [Link]

  • National Institute of Standards and Technology. 5-Methyl-1-heptanol - NIST WebBook. [Link]

  • National Institute of Standards and Technology. 5-Methyl-1-heptanol - NIST WebBook. [Link]

  • PubChem. 5-Methyl-1-heptanol | C8H18O | CID 138963. [Link]

  • McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Enantiopure 5-Methyl-1-Heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of enantiopure 5-methyl-1-heptanol. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of chiral molecules for pharmaceutical and specialty chemical applications. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when scaling up the production of this important chiral alcohol. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

Introduction: The Importance of Stereochemical Control

Enantiopure 5-methyl-1-heptanol is a valuable chiral building block in the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of atoms at the C5 stereocenter is critical, as different enantiomers can exhibit vastly different pharmacological activities.[1] Therefore, developing a robust, scalable, and cost-effective synthesis that delivers high enantiomeric excess (ee) is a primary objective in process chemistry.

This guide will focus on three principal strategies for achieving enantiopure 5-methyl-1-heptanol:

  • Chiral Pool Synthesis: Leveraging readily available, enantiopure starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to stereoselectively transform prochiral precursors.

  • Biocatalysis: Utilizing enzymes or whole-cell systems for highly selective reductions.

Part 1: Troubleshooting Common Synthesis Challenges

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction is producing 5-methyl-1-heptanol with a low enantiomeric excess (<90% ee). What are the likely causes and how can I improve it?

Low enantiomeric excess is one of the most common and critical problems in asymmetric synthesis.[2] The root cause can often be traced to the catalyst, reaction conditions, or the purity of your starting materials.

Potential Causes & Troubleshooting Steps:

  • Catalyst Integrity and Activity:

    • Cause: The chiral catalyst (whether a metal complex, organocatalyst, or enzyme) may be impure, degraded, or improperly activated.[3] Even catalysts from reputable suppliers can degrade if not handled under strictly inert conditions (for air/moisture-sensitive catalysts) or stored at the correct temperature (for enzymes).

    • Solution:

      • Validate the Catalyst: If possible, test the catalyst with a known, reliable reaction to confirm its activity and selectivity.

      • Check Handling Procedures: Ensure that air- and moisture-sensitive catalysts are handled in a glovebox or under a strictly inert atmosphere (e.g., Argon or Nitrogen).

      • Optimize Catalyst Loading: An incorrect catalyst loading can lead to an increased background (non-catalyzed, racemic) reaction. Systematically screen catalyst loading to find the optimal balance between reaction rate and selectivity.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, solvent, and reaction time are critical parameters that influence the transition states of the catalyzed versus the uncatalyzed reaction.[3]

    • Solution:

      • Temperature Screening: Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered, catalyzed transition state. Perform a temperature screen (e.g., from -78°C to room temperature) to identify the optimal point.

      • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect enantioselectivity. Screen a range of solvents (e.g., THF, Et₂O, Toluene, Dichloromethane) to find the best performer for your specific catalytic system. For Grignard-based reactions, ethereal solvents like Et₂O often yield better enantioselectivity than THF.[4]

      • Monitor Reaction Progress: An overly long reaction time can sometimes lead to racemization of the product. Monitor the reaction by TLC or GC/LC to determine the point of maximum conversion and ee.

  • Purity of Reagents and Starting Materials:

    • Cause: Impurities in your prochiral substrate or reagents can poison the catalyst or promote a non-selective background reaction.[2] For instance, in a Grignard-based synthesis, impurities in the magnesium or alkyl halide can affect the formation and reactivity of the Grignard reagent.

    • Solution:

      • Purify Starting Materials: Ensure all substrates and reagents are of the highest possible purity. Distill liquid aldehydes or ketones and recrystallize solid starting materials if necessary.

      • Validate Reagent Activity: For Grignard reactions, titrate the reagent before use to determine its exact concentration and ensure it has formed correctly.

  • Product Racemization:

    • Cause: The desired chiral alcohol product may be susceptible to racemization under the reaction or workup conditions (e.g., exposure to acid or base).

    • Solution:

      • Mild Workup Conditions: Employ a neutral or buffered aqueous workup. Avoid strong acids or bases if the product's stability is unknown.

      • Stability Study: Subject a sample of enantiomerically enriched product to the reaction and workup conditions (without the reactants) to check for any loss of enantiomeric purity.

Issue 2: Low or Inconsistent Yield

Question: I am struggling with low and irreproducible yields in my scale-up synthesis. How can I improve the robustness of my process?

Low yield is a significant barrier to scalability and is often caused by side reactions, incomplete conversion, or product loss during workup and purification.[5]

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Cause: The reaction may not be going to completion due to insufficient reaction time, incorrect stoichiometry, or catalyst deactivation.

    • Solution:

      • Reaction Monitoring: Use in-situ monitoring techniques (e.g., ReactIR) or regular sampling (TLC, GC, NMR) to track the consumption of starting material.

      • Optimize Stoichiometry: Ensure the limiting reagent is appropriate for the reaction. For expensive reagents or catalysts, it's common to use the substrate as the limiting reagent.

      • Re-evaluate Catalyst Loading: In some cases, a higher catalyst loading may be required to drive the reaction to completion, although this must be balanced against cost and potential for side reactions.

  • Side Product Formation:

    • Cause: Grignard reagents are strongly basic and can act as a base, causing deprotonation and enolization of carbonyl compounds, which leads to recovery of starting material after workup.[5] They can also act as reducing agents. For biocatalytic reductions, other enzymes in whole-cell systems may lead to undesired byproducts.

    • Solution:

      • Control Addition Rate and Temperature: For highly exothermic reactions like Grignard additions, maintain a low temperature and add the reagent slowly to minimize side reactions.[6]

      • Use Purified Enzymes: If whole-cell biocatalysis results in side products, switching to an isolated, purified enzyme (e.g., a specific ketoreductase) can provide a cleaner reaction profile.[7]

      • Protecting Groups: If a competing functional group is present, consider using a protecting group strategy.

  • Product Loss During Workup and Purification:

    • Cause: 5-methyl-1-heptanol is a relatively small and somewhat volatile alcohol, which can lead to losses during solvent removal or distillation. Its polarity can also cause issues during extraction.

    • Solution:

      • Extraction Optimization: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery from the aqueous phase. Adding a salt (salting out) like NaCl to the aqueous layer can improve extraction efficiency.

      • Careful Solvent Removal: Use a rotary evaporator with controlled temperature and vacuum. A cold trap can be beneficial to recover any volatile product.

      • Purification Method Selection: Fractional distillation under reduced pressure is a common method for purifying alcohols.[8] If chromatography is necessary, carefully select the stationary and mobile phases to avoid product loss on the column.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is most suitable for a multi-kilogram scale synthesis?

For large-scale synthesis, factors like cost of goods, operational simplicity, and safety are paramount.

  • Chiral Pool Synthesis: This is often the most practical and cost-effective approach if a suitable chiral starting material is commercially available at a reasonable price. Starting from (S)-(-)-2-methylbutan-1-ol is a highly attractive option as the required stereocenter is already set.[9]

  • Asymmetric Catalysis: This can be very efficient, as only a small amount of chiral catalyst is needed. However, the cost and sensitivity of the catalyst and ligands can be a drawback. This method is excellent for scalability if a highly active and robust catalyst is identified.

  • Biocatalysis: This is a "green" and highly selective option.[10] The scalability of biocatalytic processes has improved significantly, with many industrial applications.[11][12] However, it may require specialized equipment (fermenters, bioreactors) and process optimization (e.g., cofactor regeneration, managing low substrate concentrations).[7]

Q2: How do I choose the right analytical method for determining enantiomeric excess?

The choice depends on the sample, available equipment, and the need for derivatization.

  • Chiral Gas Chromatography (GC): Excellent for volatile compounds like 5-methyl-1-heptanol. It often provides high resolution and is a very common method. The alcohol may need to be derivatized (e.g., to an acetate or trifluoroacetate) to improve separation.[13]

  • Chiral High-Performance Liquid Chromatography (HPLC): Also a very reliable method. Since 5-methyl-1-heptanol lacks a strong UV chromophore, a refractive index (RI) detector is often required for the underivatized alcohol.[13] Alternatively, derivatization with a UV-active chiral resolving agent can be performed.

  • NMR Spectroscopy with Chiral Shift Reagents: This method uses a chiral lanthanide shift reagent or a chiral solvating agent to induce different chemical shifts for the enantiomers in the ¹H or ¹³C NMR spectrum. It is a quick method for determining ee without requiring chromatographic separation but is generally less accurate than GC or HPLC for very high ee values.[13]

Q3: My chiral auxiliary (e.g., Evans oxazolidinone) is difficult to remove. What are the best practices?

Complete and clean removal of the chiral auxiliary is crucial.[14][15]

  • Standard Cleavage Conditions: For N-acylated Evans auxiliaries, common methods include hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide, or transesterification with a titanium or magnesium alkoxide.

  • Troubleshooting Cleavage: If standard methods are sluggish or lead to decomposition, screen different conditions. For example, vary the solvent, temperature, or the Lewis acid used. Ensure the workup effectively removes the cleaved auxiliary, which is often water-soluble.

  • Recovery of the Auxiliary: A key advantage of this method is the ability to recover and reuse the expensive auxiliary.[15] Design your purification scheme to allow for its efficient isolation from the product and byproducts.

Q4: What are the primary safety concerns when running Grignard reactions at a larger scale?

Grignard reactions are exothermic and involve flammable solvents and pyrophoric reagents.[6]

  • Exotherm Control: The reaction must be cooled effectively, and the Grignard reagent must be added slowly and controllably to manage the heat generated. Reaction calorimeters are used in process development to study the thermal profile and ensure safe scale-up.

  • Inert Atmosphere: The reaction must be run under a strictly dry, inert atmosphere (N₂ or Ar) as Grignard reagents react violently with water and oxygen.

  • Solvent Safety: Ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides. Use fresh, inhibitor-free solvents and take appropriate fire safety precautions.

Part 3: Key Experimental Protocols & Data

Protocol 1: Chiral Pool Synthesis via (S)-2-Methylbutanal

This route leverages the commercially available (S)-(-)-2-methylbutan-1-ol. The key steps are oxidation to the aldehyde followed by a carbon-chain extension.

Step 1: Oxidation of (S)-(-)-2-Methylbutan-1-ol to (S)-(-)-2-Methylbutanal A mild and scalable oxidation method, such as using TEMPO/NaOCl, is recommended to avoid racemization.[9]

  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve (S)-(-)-2-methylbutan-1-ol (1.0 eq) and TEMPO (0.01 eq) in dichloromethane (DCM).

  • Add an aqueous solution of potassium bromide (KBr, 0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq) while maintaining the temperature below 5°C.

  • Stir vigorously until the starting material is consumed (monitor by GC or TLC).

  • Separate the organic layer, wash with aqueous sodium thiosulfate, then brine.

  • Dry over anhydrous MgSO₄, filter, and carefully remove the DCM. The resulting aldehyde is often used directly in the next step without further purification.

Step 2: Grignard Addition to form (S)-5-Methyl-1-heptanol This step extends the carbon chain.

  • Prepare or purchase a solution of 3-bromopropyl magnesium bromide.

  • In a dry, inert-atmosphere flask, cool a solution of (S)-(-)-2-methylbutanal (1.0 eq) in anhydrous diethyl ether to -20°C.

  • Slowly add the Grignard reagent (1.1 eq) via a syringe or dropping funnel, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purify by fractional distillation under reduced pressure.

Protocol 2: Asymmetric Reduction of 5-Methyl-2-heptanone using a Ketoreductase (KRED)

This biocatalytic approach offers high enantioselectivity under mild, aqueous conditions. It assumes the synthesis of the prochiral ketone 5-methyl-2-heptanone.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Cofactor Regeneration: Add D-glucose (1.1 eq) and a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration.

  • Enzyme Addition: Add the ketoreductase (KRED) enzyme and NADP⁺ (catalytic amount). Many KREDs are commercially available in screening kits.

  • Substrate Addition: Add 5-methyl-2-heptanone (1.0 eq), potentially dissolved in a co-solvent like isopropanol (IPA) to improve solubility.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the conversion by GC or HPLC. The pH may need to be controlled during the reaction.

  • Workup: Once the reaction is complete, extract the product with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Purification: Wash the organic layer, dry it, and purify the product by distillation.

Data Summary Table
MethodKey ReagentsTypical ee (%)Scalability ProsScalability Cons
Chiral Pool (S)-2-methylbutan-1-ol, Grignard reagent>98% (stereocenter is preserved)Cost-effective starting material, robust reactions.Dependent on the availability and cost of the chiral starter.
Asymmetric Catalysis Prochiral ketone/aldehyde, Chiral Ligand/Catalyst90-99%Low catalyst loading, high throughput potential.High cost of catalyst/ligand, sensitivity to air/moisture.
Biocatalysis (KRED) Prochiral ketone, KRED enzyme, Cofactor system>99%High selectivity, mild conditions, "green" process.[16]Requires specialized equipment, potential for low substrate loading.

Part 4: Visualization of Workflows

Workflow 1: Chiral Pool Synthesis

This diagram illustrates the logical flow from a commercially available chiral starting material to the final product.

Chiral_Pool_Synthesis cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product & QC start (S)-(-)-2-Methylbutan-1-ol (From Chiral Pool) oxidation Step 1: Mild Oxidation (e.g., TEMPO/NaOCl) start->oxidation Preserves stereocenter aldehyde (S)-(-)-2-Methylbutanal oxidation->aldehyde grignard Step 2: Grignard Reaction (Chain Extension) aldehyde->grignard purification Purification (Distillation) grignard->purification product Enantiopure (S)-5-Methyl-1-Heptanol analysis Chiral GC/HPLC (ee > 99%) product->analysis Quality Control purification->product

Caption: Chiral pool synthesis workflow for (S)-5-methyl-1-heptanol.

Workflow 2: Troubleshooting Low Enantiomeric Excess

This decision tree provides a logical path for diagnosing and solving issues with low stereoselectivity.

Troubleshooting_Low_EE cluster_validation Initial Checks cluster_optimization Reaction Optimization cluster_stability Product Stability start Problem: Low Enantiomeric Excess (ee) check_analytical 1. Validate Analytical Method (Chiral GC/HPLC with racemate) start->check_analytical check_reagents 2. Verify Reagent & Substrate Purity check_analytical->check_reagents Method OK solution Solution: High ee Achieved check_analytical->solution Method Faulty -> Fix check_catalyst 3. Check Catalyst (Activity, Handling, Loading) check_reagents->check_catalyst Reagents Pure check_reagents->solution Impure -> Purify check_conditions 4. Optimize Conditions (Temp, Solvent, Time) check_catalyst->check_conditions Catalyst OK check_catalyst->solution Bad Catalyst -> Replace check_racemization 5. Test for Product Racemization (Stability under reaction/workup) check_conditions->check_racemization Still Low ee check_conditions->solution Conditions Optimized check_racemization->solution No Racemization, Re-optimize check_racemization->solution Racemization Found -> Milder Workup

Caption: A logical troubleshooting workflow for low enantiomeric excess.

References

  • Harutyunyan, S. R., et al. (2011). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals Blog.
  • Wikipedia. Chiral auxiliary. Wikipedia, The Free Encyclopedia.
  • University of York. Asymmetric Synthesis. Course Lecture Notes.
  • University of Windsor. Asymmetric Synthesis.
  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal.
  • Sikorski, M., et al. (2019). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. Molecules.
  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis. BOC Sciences Website.
  • Harada, T., et al. (2008). Enantioselective Titanium-Promoted 1,2-Addition of Grignard Reagents to Carbonyl Compounds. Journal of the American Chemical Society.
  • BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem Technical Support.
  • Straathof, A. J., et al. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied Microbiology and Biotechnology.
  • Mettler Toledo. Grignard Reaction Mechanisms.
  • BenchChem. (5S)-5-Methylhept-1-ene | C8H16.
  • Wang, Z., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
  • ResearchGate. (2019). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof.
  • Zhu, D., et al. (2006). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Enzyme and Microbial Technology.
  • TCI Chemicals.
  • What are the purification methods for 1 - Heptanol in the synthesis process? (2025). Zhongda Chemical Blog.
  • Chemistry LibreTexts. (2014). 5.10: Enantiomeric Excess. Chemistry LibreTexts.
  • The Good Scents Company. 5-methyl-1-heptanol, 7212-53-5.
  • PubChem. 5-Methyl-1-heptanol.
  • Paradisi, F., et al. (2021). Toward scalable biocatalytic conversion of 5-hydroxymethylfurfural by galactose oxidase using coordinated reaction and enzyme engineering.
  • Liese, A., et al. (2007). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. Applied Microbiology and Biotechnology.
  • Sigma-Aldrich. Chiral Auxiliaries.
  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
  • Rassu, G., et al. The asymmetric total synthesis of (+)-N-acetyl norloline.
  • European Patent Office. (1998). Process for the separation of a mixture of enantiomers - EP 0838448 A1.
  • Google Patents. (2013). US20130345421A1 - Process of isolating enantiomer components from enantiomer mixtures by particle-size-controlled crystallization.
  • An, R., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 6-Methyl-2-heptanol. BenchChem Technical Support.
  • Rocha, A. M., et al. (2022).
  • ResearchGate. (2021). Biocatalytic Conversion of 5-Hydroxymethylfurfural by Galactose Oxidase: Toward Scalable Technology Using Integrated Process and Enzyme Engineering.
  • Turner, N. J., et al. (2021). Toward scalable biocatalytic conversion of 5-hydroxymethylfurfural by galactose oxidase using coordinated reaction and enzyme engineering.

Sources

Technical Support Center: Purification of (S)-(+)-5-Methyl-1-heptanol from its (R)-enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric purification of (S)-(+)-5-Methyl-1-heptanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your laboratory work. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful isolation of the desired (S)-enantiomer.

Understanding the Challenge: The Separation of Aliphatic Alcohol Enantiomers

(S)-(+)-5-Methyl-1-heptanol is a chiral aliphatic alcohol.[1] The separation of its enantiomers, (S)-(+)-5-Methyl-1-heptanol and (R)-(-)-5-Methyl-1-heptanol, presents a significant challenge because enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[2] Therefore, specialized techniques that rely on the differential interaction of the enantiomers with a chiral environment are required. The two primary methods for achieving this separation are enzymatic kinetic resolution and chiral chromatography.

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[3] In this process, an enzyme, typically a lipase, selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of (±)-5-Methyl-1-heptanol, a common approach is the lipase-catalyzed acylation of the alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Aliphatic Alcohol

This protocol is a general guideline for the kinetic resolution of a racemic secondary alcohol, like 5-Methyl-1-heptanol, using Candida antarctica lipase B (CALB), a widely used and highly selective enzyme.[4][5]

Materials:

  • Racemic (±)-5-Methyl-1-heptanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical instrument for determining enantiomeric excess (ee), such as a chiral gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)

Procedure:

  • To a clean, dry flask, add racemic (±)-5-Methyl-1-heptanol (1 equivalent) and the anhydrous organic solvent.

  • Add the acyl donor (typically 1.5-2 equivalents). Vinyl acetate is often a good choice as it leads to an irreversible reaction.[6]

  • Add the immobilized CALB (typically 10-50 mg per mmol of substrate).

  • If necessary, add activated molecular sieves to ensure anhydrous conditions.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitor the progress of the reaction by periodically taking small aliquots and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester by chiral GC or HPLC.

  • Stop the reaction at or near 50% conversion to achieve the highest possible ee for both the unreacted alcohol and the ester product.[7]

  • Filter off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.

  • Separate the unreacted (S)-(+)-5-Methyl-1-heptanol from the acylated (R)-enantiomer by standard techniques such as column chromatography or distillation.

Troubleshooting Guide: Enzymatic Kinetic Resolution
Problem Possible Cause(s) Solution(s)
Low or no enzyme activity 1. Inactive enzyme due to improper storage or handling. 2. Presence of water in the reaction mixture, which can lead to hydrolysis of the product. 3. Incompatible solvent that denatures the enzyme.[4]1. Use a fresh batch of enzyme and ensure it has been stored according to the manufacturer's instructions. 2. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction. 3. Screen different anhydrous solvents. Non-polar solvents like hexane or toluene are generally well-tolerated by lipases.[4]
Low enantioselectivity (low ee) 1. The chosen enzyme is not selective for the substrate. 2. Reaction temperature is too high, which can reduce enzyme selectivity. 3. Reaction has proceeded significantly beyond 50% conversion.1. Screen different lipases. While CALB is often a good starting point, other lipases from Pseudomonas or Burkholderia species may show better selectivity. 2. Optimize the reaction temperature. Lowering the temperature can sometimes improve enantioselectivity. 3. Carefully monitor the reaction progress and stop it as close to 50% conversion as possible.
Slow reaction rate 1. Insufficient amount of enzyme. 2. Poor mixing, especially with an immobilized enzyme. 3. Low reaction temperature.1. Increase the enzyme loading. 2. Ensure efficient stirring to keep the immobilized enzyme suspended. 3. Increase the reaction temperature, but be mindful of the potential impact on enantioselectivity.
Difficulty separating the unreacted alcohol from the ester 1. Similar polarities of the alcohol and the ester.1. Optimize the separation method. If column chromatography is used, screen different solvent systems. Distillation under reduced pressure may also be an option. 2. Consider using a bulkier acyl donor to increase the difference in physical properties between the alcohol and the ester.
Enzymatic Resolution Workflow

Enzymatic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Quenching cluster_workup Workup & Purification racemate Racemic (±)-5-Methyl-1-heptanol reaction_vessel Reaction Vessel with Stirring racemate->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (CALB) enzyme->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel monitoring Chiral GC/HPLC Analysis reaction_vessel->monitoring Aliquots quenching Stop at ~50% Conversion monitoring->quenching filtration Filter to Remove Enzyme quenching->filtration separation Separation (Chromatography/Distillation) filtration->separation s_enantiomer (S)-(+)-5-Methyl-1-heptanol separation->s_enantiomer r_ester (R)-ester separation->r_ester

Caption: Workflow for the enzymatic kinetic resolution of (±)-5-Methyl-1-heptanol.

Section 2: Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the separation of 5-Methyl-1-heptanol enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

For a non-UV active alcohol like 5-Methyl-1-heptanol, detection can be a challenge. A universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often required. Alternatively, derivatization with a UV-active agent can be performed, but this adds an extra step to the process.

Experimental Protocol: Chiral HPLC Method Development for an Aliphatic Alcohol

This protocol provides a starting point for developing a chiral HPLC method for the separation of (±)-5-Methyl-1-heptanol.

Instrumentation and Columns:

  • HPLC system with a pump, injector, column oven, and a suitable detector (RID or ELSD).

  • A selection of chiral columns. Polysaccharide-based columns (e.g., Chiralpak® and Chiralcel® series) are a good starting point for alcohols.[8]

Method Development Strategy:

  • Column Screening:

    • Start with a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • If no separation is achieved, try a different type of polysaccharide-based column or a Pirkle-type column.

  • Mobile Phase Screening (Normal Phase):

    • A typical starting mobile phase for normal-phase chiral chromatography is a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[9]

    • Begin with a mobile phase composition of 90:10 (v/v) n-hexane:isopropanol.

    • If retention is too long, increase the percentage of the alcohol modifier. If retention is too short, decrease it.

    • Screen both isopropanol and ethanol as the alcohol modifier, as this can significantly impact selectivity.[10]

  • Optimization:

    • Flow Rate: A lower flow rate (e.g., 0.5 mL/min) can sometimes improve resolution.[11]

    • Temperature: Varying the column temperature can affect the separation. Lower temperatures often increase selectivity.[11]

Chiral Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile compounds like 5-Methyl-1-heptanol. Derivatization is often recommended to improve peak shape and resolution.[12]

Experimental Protocol: Chiral GC Analysis of an Aliphatic Alcohol

Instrumentation and Columns:

  • Gas chromatograph with a flame ionization detector (FID).

  • A chiral capillary column, typically one with a cyclodextrin-based stationary phase.

Procedure:

  • Derivatization (Optional but Recommended):

    • React the alcohol with a derivatizing agent such as trifluoroacetic anhydride or a silylating agent (e.g., BSTFA) to form a more volatile and less polar derivative.[13]

  • GC Conditions:

    • Injector Temperature: Typically 250 °C.

    • Detector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start with an initial temperature of around 60-80 °C, hold for a few minutes, then ramp up to a final temperature of 180-220 °C. The exact program will need to be optimized.

    • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

Troubleshooting Guide: Chiral Chromatography
Problem Possible Cause(s) Solution(s)
No separation of enantiomers 1. The chosen chiral stationary phase (CSP) is not suitable for the analyte. 2. The mobile phase composition is not optimal.1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based). 2. For HPLC, systematically vary the ratio of the alcohol modifier in the mobile phase. Try different alcohol modifiers (isopropanol vs. ethanol). For GC, optimize the temperature program.
Poor resolution (Rs < 1.5) 1. Sub-optimal mobile phase composition or temperature. 2. High flow rate. 3. Column degradation.1. Fine-tune the mobile phase composition and/or temperature. 2. Reduce the flow rate. 3. Check the column's performance with a standard and replace it if necessary.
Peak tailing 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. For GC, active sites in the inlet or column.1. For HPLC, consider adding a small amount of an acidic or basic modifier to the mobile phase if appropriate for the column. 2. Reduce the injection volume or sample concentration. 3. For GC, ensure the inlet liner is clean and deactivated. Consider derivatization of the alcohol.
Irreproducible retention times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.1. Ensure the column is fully equilibrated with the mobile phase before each injection. Chiral columns can sometimes require longer equilibration times.[11] 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a column oven to maintain a constant and stable temperature.
Chiral Chromatography Method Development Workflow

Chiral_Chromatography_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis & Purification sample_prep Prepare Racemic Sample Solution derivatization Derivatization (Optional for GC) sample_prep->derivatization column_screening Select & Screen Chiral Columns sample_prep->column_screening derivatization->column_screening mobile_phase_screening Screen Mobile Phases/GC Program column_screening->mobile_phase_screening optimize_params Optimize Flow Rate, Temperature, Mobile Phase Composition mobile_phase_screening->optimize_params analytical_run Analytical Scale Separation optimize_params->analytical_run prep_run Preparative Scale Separation analytical_run->prep_run Scale-up s_enantiomer Collect (S)-enantiomer prep_run->s_enantiomer r_enantiomer Collect (R)-enantiomer prep_run->r_enantiomer

Caption: Workflow for developing a chiral chromatography method for 5-Methyl-1-heptanol.

Frequently Asked Questions (FAQs)

Q1: Which method is better for purifying (S)-(+)-5-Methyl-1-heptanol: enzymatic resolution or chiral chromatography?

A1: The choice between enzymatic resolution and chiral chromatography depends on several factors, including the scale of the purification, available equipment, and cost considerations. Enzymatic resolution is often cost-effective for larger-scale preparations, as the enzyme can be recycled.[6] However, the maximum theoretical yield for the desired enantiomer is 50%. Preparative chiral chromatography can provide high purity for both enantiomers with high recovery, but it can be more expensive, especially at a large scale, due to the cost of the chiral stationary phase and solvents.[13]

Q2: I don't have a chiral GC or HPLC. Can I still determine the enantiomeric excess of my product?

A2: Without a chiral column, determining enantiomeric excess is challenging but not impossible. One classical method involves derivatizing the alcohol with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[14] However, this method is more complex and requires a chirally pure derivatizing agent.

Q3: Why is my enzymatic resolution stalling before 50% conversion?

A3: This could be due to several factors. The enzyme may be losing activity over time due to thermal deactivation or the presence of inhibitory byproducts. The reverse reaction (hydrolysis of the ester) may also be occurring if water is present in the system. Ensure your reaction is run under strictly anhydrous conditions and consider optimizing the temperature to balance reaction rate and enzyme stability.

Q4: In chiral HPLC, is it better to use isopropanol or ethanol as the mobile phase modifier?

A4: The choice between isopropanol and ethanol can significantly affect the selectivity of the separation.[10] There is no universal rule, and the optimal modifier is analyte- and CSP-dependent. It is recommended to screen both during method development. Generally, ethanol is a stronger solvent than isopropanol, leading to shorter retention times.

Q5: Can I use the same chiral column for both normal-phase and reversed-phase chromatography?

A5: This depends on the type of chiral stationary phase. Polysaccharide-based columns are often dedicated to either normal-phase or reversed-phase use. However, some newer immobilized polysaccharide-based CSPs offer greater solvent compatibility and can be switched between different modes, but it is crucial to follow the manufacturer's instructions for solvent switching to avoid damaging the column.

References

  • Jia, Y., et al. (2013a). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology. [Link]

  • Liese, A., & Hilterhaus, L. (2013). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. ChemCatChem. [Link]

  • de Souza, R. O. M. A., et al. (2022). Optimization of synthesis of fatty acid methyl esters catalyzed by lipase B from Candida antarctica immobilized on hydrophobic supports. Biocatalysis and Biotransformation. [Link]

  • Gotor-Fernández, V., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules. [Link]

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech. [Link]

  • Jia, Y., et al. (2021). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Morandini, A., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. [Link]

  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Al-Othman, Z. A., et al. (2010). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses. Journal of Chromatography A. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. [Link]

  • LCGC International. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • de la Ossa, M., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules. [Link]

  • Brenna, E., et al. (2019). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. Molecules. [Link]

  • de Mattos, M. C., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. [Link]

  • Royal Society of Chemistry. (2020). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • de Souza, R. O. M. A., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. [Link]

  • ResearchGate. (n.d.). Preparative batch HPLC separation in case (II) study, preparative column: ChiralPAK-AS. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Methyl-1-heptanol. PubChem. [Link]

  • Borowiecki, P., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

  • ResearchGate. (n.d.). Unusual effects of separation conditions on chiral separations. ResearchGate. [Link]

  • LCGC International. (2014). Current Trends in Chiral Chromatography. LCGC International. [Link]

  • ResearchGate. (2019). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. ResearchGate. [Link]

  • Bioorganic and Medicinal Chemistry. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic and Medicinal Chemistry. [Link]

  • The Good Scents Company. (n.d.). 5-methyl-1-heptanol. The Good Scents Company. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of (S)-(+)-5-Methyl-1-heptanol Purity by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles. The seemingly minor compound, (S)-(+)-5-Methyl-1-heptanol, serves as a vital chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Consequently, verifying its enantiomeric purity is a non-negotiable step in quality control and regulatory compliance.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for this purpose, focusing on the precision and reliability of Chiral Gas Chromatography (GC). We will move beyond a simple recitation of steps to explore the underlying scientific principles, justify experimental choices, and present a self-validating protocol designed for immediate implementation in a modern analytical laboratory.

The Core Principle: Why Chiral GC is the Gold Standard for Volatile Alcohols

The fundamental challenge in separating enantiomers is that they possess identical physical properties (boiling point, density, etc.) in an achiral environment.[1][2] To resolve them chromatographically, we must introduce a chiral environment that forces a differential interaction. Chiral GC achieves this through the use of a Chiral Stationary Phase (CSP) coated on the inside of a capillary column.[2][3]

For chiral alcohols like 5-Methyl-1-heptanol, cyclodextrin-based CSPs are overwhelmingly the stationary phases of choice.[4][5] Here’s the causality:

  • Structural Architecture: Cyclodextrins are cyclic oligosaccharides forming a torus, or donut-like, structure. This shape creates a hydrophobic (non-polar) inner cavity and a hydrophilic (polar) outer surface decorated with hydroxyl groups.[3][6]

  • Mechanism of Separation: The separation relies on two primary interactions:

    • Inclusion Complexing: The non-polar alkyl chain of 5-Methyl-1-heptanol can fit into the hydrophobic cavity of the cyclodextrin. The "snugness" of this fit can differ between the (S) and (R) enantiomers.[3][5]

    • Surface Interactions: The polar hydroxyl group of the alcohol can form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin. The spatial orientation of the enantiomers dictates the strength and number of these interactions.

The combination of these effects creates transient, diastereomeric complexes between each enantiomer and the CSP.[2] Because diastereomers have different physical properties, one enantiomer will have a stronger overall interaction with the CSP, causing it to travel more slowly through the column and thus have a longer retention time. This difference in retention times is what allows for their separation and quantification. For a moderately sized C8 alcohol, a derivatized beta-cyclodextrin (composed of seven glucose units) often provides the optimal cavity size for effective inclusion and interaction.[3][6]

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomer Mixture cluster_Result Chromatographic Result CSP Cyclodextrin Cavity (Hydrophobic) Cyclodextrin Rim (Hydrophilic) S_enantiomer (S)-Enantiomer S_interaction Stronger Interaction (Inclusion + H-Bonding) S_enantiomer->S_interaction Forms transient diastereomeric complex R_enantiomer (R)-Enantiomer R_interaction Weaker Interaction (Inclusion + H-Bonding) R_enantiomer->R_interaction Forms transient diastereomeric complex S_interaction->CSP:f0 S_interaction->CSP:f1 Longer_RT Longer Retention Time S_interaction->Longer_RT R_interaction->CSP:f0 R_interaction->CSP:f1 Shorter_RT Shorter Retention Time R_interaction->Shorter_RT

Caption: Differential interaction of enantiomers with a cyclodextrin CSP.

A Self-Validating Experimental Protocol for Chiral GC Analysis

Trustworthiness in an analytical method is built upon its inherent checks and balances. This protocol incorporates a System Suitability Test (SST) as a mandatory prerequisite for sample analysis, ensuring the chromatographic system is performing correctly on the day of analysis, in alignment with ICH Q2(R1) principles.[7][8]

G A Sample Receipt ((S)-5-Methyl-1-heptanol) B Prepare Solutions: 1. Racemic Standard 2. Sample Analyte 3. System Suitability A->B C GC Instrument Setup (Install Chiral Column, Set Method) B->C D System Suitability Test (SST) (Inject Racemic Standard) C->D E Evaluate SST Criteria: - Resolution (Rs > 1.5) - Tailing Factor (T < 1.5) - Precision (%RSD < 2.0%) D->E F SST Pass? E->F G Analyze Sample (Inject (S)-Enantiomer Sample) F->G Yes K Troubleshoot System (Check for leaks, adjust parameters) F->K No H Data Processing (Integrate Peaks) G->H I Calculate % Enantiomeric Excess (% ee) H->I J Generate Final Report I->J K->D

Caption: Experimental workflow for chiral GC validation.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC (or equivalent) with a Flame Ionization Detector (FID).

  • Chiral GC Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent beta-cyclodextrin based column.[9] This phase is well-suited for separating a variety of chiral alcohols.

  • Carrier Gas: Hydrogen at a constant linear velocity of 40 cm/s (or Helium at 30 cm/s). Hydrogen is preferred for faster analysis and better efficiency.

  • Gases: High Purity Hydrogen, Air, and Nitrogen (for makeup gas).

  • Injector: Split/Splitless inlet.

  • Vials: 2 mL amber autosampler vials with PTFE/silicone septa.

Preparation of Solutions
  • Solvent: HPLC-grade Ethanol or Isopropanol.

  • Racemic Standard (for SST): Prepare a 1.0 mg/mL solution of racemic (R/S)-5-Methyl-1-heptanol in the chosen solvent. This is critical for determining the retention times of both enantiomers and for calculating system suitability parameters.

  • Analyte Solution: Accurately weigh and dissolve the (S)-(+)-5-Methyl-1-heptanol sample in the solvent to a nominal concentration of 1.0 mg/mL.

GC Method Parameters
  • Inlet Temperature: 250°C

  • Injection Mode: Split (Split Ratio: 50:1)

  • Injection Volume: 1.0 µL

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: Increase at 2°C/minute to 150°C.

    • Hold: Hold at 150°C for 5 minutes.

    • (Rationale: A slow temperature ramp is crucial for achieving baseline separation of enantiomers.)

  • Detector (FID) Temperature: 250°C

  • Makeup Gas (N₂): 25 mL/min

System Suitability Test (SST) and Analysis Sequence
  • Equilibrate: Condition the column at the final oven temperature for 10-15 minutes before the first injection.

  • SST Injections: Inject the Racemic Standard solution five (5) consecutive times.

  • Evaluate SST Criteria:

    • Resolution (Rs): The resolution between the (R) and (S) peaks must be ≥ 1.5 . This ensures the peaks are sufficiently separated for accurate integration.

    • Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 1.5 . This indicates good peak shape and prevents integration errors.

    • Precision: The relative standard deviation (%RSD) of the peak areas for each enantiomer across the five injections must be ≤ 2.0% .[8]

  • Proceed or Halt: Only if all SST criteria are met, proceed with the analysis of the sample. Otherwise, troubleshoot the system.

  • Sample Analysis: Inject the Analyte Solution in duplicate.

Data Analysis and Calculation

The enantiomeric excess (% ee) is a measure of the purity of the chiral sample.[2][10] It is calculated from the peak areas in the chromatogram of the analyte sample.

  • Formula: % ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] * 100

Expected Data and Method Validation Insights

The following table presents hypothetical but realistic data from a successful analysis, demonstrating the method's ability to validate a high-purity sample.

Sample ID Enantiomer Retention Time (min) Peak Area Calculated Purity
Racemic Standard (R)-(-)-5-Methyl-1-heptanol18.52501,23450.1%
(S)-(+)-5-Methyl-1-heptanol18.95498,76549.9%
Sample Lot XYZ-123 (R)-(-)-5-Methyl-1-heptanol18.531,2500.12%
(S)-(+)-5-Methyl-1-heptanol18.96998,75099.88%
Enantiomeric Excess (% ee) of Lot XYZ-123 99.76%

This method's validity is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13]

  • Specificity: Is unequivocally demonstrated by the baseline resolution of the two enantiomers in the racemic standard injection.

  • Limit of Quantitation (LOQ): For a purity test, it is crucial to determine the LOQ for the undesired enantiomer. This can be established by injecting progressively dilute solutions of the racemic standard until a signal-to-noise ratio of approximately 10:1 is achieved for the smaller peak.

  • Accuracy & Precision: Assessed during the SST and can be further confirmed by analyzing a sample with a known, certified enantiomeric excess.

Comparative Analysis: Chiral GC vs. Alternative Techniques

While Chiral GC is a powerful tool, it is essential to understand its position relative to other common techniques for determining enantiomeric excess.

FeatureChiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) NMR with Chiral Auxiliaries
Principle Separation of volatile enantiomers on a CSP in the gas phase.[14]Separation in the liquid phase on a CSP or as diastereomeric derivatives.[15]Formation of transient diastereomeric complexes causing distinct chemical shifts.[16]
Best For Volatile and thermally stable compounds like small alcohols, esters, and hydrocarbons.A very broad range of compounds, including non-volatile and thermally labile molecules.Rapid screening, structural confirmation, and in-situ reaction monitoring.
Sensitivity Very high (pg to ng range).High (ng to µg range), can be enhanced with specific detectors.Lower (µg to mg range).
Analysis Time Relatively fast (15-30 minutes per sample).[14]Can be slower (10-60 minutes), method dependent.Fast data acquisition, but sample preparation can be involved.
Advantages High resolution, speed, low solvent consumption.Broad applicability, well-established, preparative scale options.Non-destructive, provides structural data.
Disadvantages Limited to volatile/thermally stable compounds; derivatization sometimes needed.[9]Higher solvent consumption, potentially longer method development.Lower sensitivity, potential for peak overlap, cost of chiral agents.

Conclusion

For the specific task of validating the enantiomeric purity of (S)-(+)-5-Methyl-1-heptanol, Chiral Gas Chromatography on a cyclodextrin-based stationary phase stands out as the superior method. Its high resolution, sensitivity, and speed, combined with the volatility of the analyte, create a perfect analytical match. The self-validating protocol presented here, grounded in established chromatographic principles and regulatory expectations, provides a robust and trustworthy framework for ensuring the quality and stereochemical integrity of this critical synthetic building block. By understanding the causality behind the method's parameters, scientists can not only replicate the results but also intelligently troubleshoot and adapt the protocol for other chiral analyses.

References

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]

  • Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Royal Society of Chemistry. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

  • Gas chromatographic enantiomer separation of chiral alcohols. Sci-Hub. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Measuring Chiral Purity. OpenOChem Learn. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. [Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. National Institutes of Health. [Link]

  • Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. [Link]

Sources

A Comparative Guide to the Synthetic Routes of (S)-(+)-5-Methyl-1-heptanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol with applications in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. Its specific stereochemistry is often crucial for the desired biological activity and efficacy of the final product. The enantioselective synthesis of this molecule is, therefore, of significant interest to the scientific community. This guide provides an in-depth comparison of the primary synthetic strategies to obtain (S)-(+)-5-Methyl-1-heptanol, offering insights into the underlying principles, experimental protocols, and a quantitative assessment of each route's performance.

Introduction to Synthetic Strategies

The synthesis of a single enantiomer of a chiral molecule like (S)-(+)-5-Methyl-1-heptanol can be approached through several distinct strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, the desired scale of the synthesis, cost-effectiveness, and the required level of enantiomeric purity. In this guide, we will explore and compare three prominent methods:

  • Chiral Pool Synthesis: This approach leverages naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. The inherent chirality of the starting material is carried through a series of chemical transformations to the target molecule.

  • Biocatalytic Kinetic Resolution: This method employs enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. Lipases are particularly effective for the resolution of alcohols.

  • Catalytic Asymmetric Synthesis: This strategy involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that creates the chiral center. Asymmetric hydroboration is a powerful tool for the enantioselective synthesis of alcohols from alkenes.

Route 1: Chiral Pool Synthesis via Grignard Reaction

This synthetic pathway commences with a readily available and inexpensive chiral building block, (S)-(-)-2-methyl-1-butanol. The stereocenter of the starting material is preserved throughout the synthesis, directly leading to the desired (S)-enantiomer of the target molecule. The key bond formation is achieved through a Grignard reaction with ethylene oxide, which extends the carbon chain by two atoms.

Causality of Experimental Choices

The selection of (S)-(-)-2-methyl-1-butanol as the starting material is strategic due to its low cost and high enantiomeric purity, being derived from fusel oil, a byproduct of fermentation. The conversion of the primary alcohol to a bromide is a standard and high-yielding transformation, necessary to form the Grignard reagent. The subsequent reaction with ethylene oxide is a classic method for the homologation of Grignard reagents, specifically for the introduction of a primary alcohol two carbons away. The use of an ether solvent like diethyl ether or THF is critical for the formation and stability of the Grignard reagent.

Visualizing the Workflow

chiral_pool start (S)-(-)-2-Methyl-1-butanol bromide (S)-1-Bromo-2-methylbutane start->bromide  PBr3 grignard (S)-2-Methylbutylmagnesium bromide bromide->grignard  Mg, Et2O product (S)-(+)-5-Methyl-1-heptanol grignard->product 1. Ethylene oxide 2. H3O+ workup

Caption: Chiral Pool Synthesis Workflow.

Experimental Protocol

Step 1: Synthesis of (S)-1-Bromo-2-methylbutane

  • To a stirred, cooled (0 °C) solution of (S)-(-)-2-methyl-1-butanol (1.0 eq) in anhydrous diethyl ether, slowly add phosphorus tribromide (PBr₃, 0.4 eq).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford (S)-1-bromo-2-methylbutane.

Step 2: Synthesis of (S)-(+)-5-Methyl-1-heptanol

  • In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of (S)-1-bromo-2-methylbutane (1.0 eq) in anhydrous diethyl ether to magnesium turnings (1.1 eq).

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Bubble ethylene oxide gas through the stirred Grignard solution or add a cooled solution of ethylene oxide in diethyl ether.

  • After the addition, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield (S)-(+)-5-Methyl-1-heptanol.

Route 2: Biocatalytic Kinetic Resolution

This approach begins with the synthesis of racemic 5-methyl-1-heptanol, which is then subjected to an enzymatic kinetic resolution. A lipase, such as Candida antarctica lipase B (CAL-B), selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.

Causality of Experimental Choices

The initial synthesis of racemic 5-methyl-1-heptanol can be achieved through various standard organic chemistry methods, such as the hydroboration-oxidation of 5-methyl-1-heptene. The choice of lipase is crucial for the success of the kinetic resolution. CAL-B, often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for the resolution of a broad range of alcohols due to its high enantioselectivity and stability in organic solvents. Vinyl acetate is commonly used as the acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile, driving the reaction forward. The separation of the acylated (R)-enantiomer from the unreacted (S)-alcohol is typically straightforward due to their different polarities.

Visualizing the Workflow

biocatalysis start Racemic 5-Methyl-1-heptanol resolution Enzymatic Acylation (Lipase, Vinyl Acetate) start->resolution separation Chromatographic Separation resolution->separation product_S (S)-(+)-5-Methyl-1-heptanol separation->product_S product_R (R)-5-Methyl-1-heptyl acetate separation->product_R

Caption: Biocatalytic Kinetic Resolution Workflow.

Experimental Protocol

Step 1: Synthesis of Racemic 5-Methyl-1-heptanol

  • To a solution of 5-methyl-1-heptene (1.0 eq) in anhydrous THF at 0 °C, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide (3 M) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Stir the mixture at room temperature for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain racemic 5-methyl-1-heptanol.

Step 2: Enzymatic Kinetic Resolution

  • In a flask, dissolve racemic 5-methyl-1-heptanol (1.0 eq) in a suitable organic solvent (e.g., hexane).

  • Add vinyl acetate (0.6 eq) and immobilized Candida antarctica lipase B (Novozym 435).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • When approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-(+)-5-Methyl-1-heptanol from the (R)-5-methyl-1-heptyl acetate by column chromatography on silica gel.

Route 3: Catalytic Asymmetric Synthesis via Hydroboration

This method creates the chiral center in an enantioselective fashion from an achiral starting material, 5-methyl-1-heptene. The key step is an asymmetric hydroboration reaction using a chiral borane reagent, followed by an oxidative workup.

Causality of Experimental Choices

Asymmetric hydroboration is a well-established and powerful method for the synthesis of enantiomerically enriched alcohols. The choice of the chiral hydroborating agent is paramount for achieving high enantioselectivity. Diisopinocampheylborane ((Ipc)₂BH), derived from the chiral terpene α-pinene, is a common and effective reagent for this purpose. The use of the (+)-α-pinene derived reagent, (-)-Ipc₂BH, typically leads to the (S)-alcohol from a terminal alkene. The reaction proceeds through a diastereomeric transition state where the chiral reagent directs the addition of the borane to one face of the double bond. The subsequent oxidation with alkaline hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of configuration.

Visualizing the Workflow

asymmetric_synthesis start 5-Methyl-1-heptene hydroboration Asymmetric Hydroboration ((-)-Ipc)₂BH start->hydroboration oxidation Oxidative Workup (NaOH, H₂O₂) hydroboration->oxidation product (S)-(+)-5-Methyl-1-heptanol oxidation->product

Caption: Asymmetric Hydroboration Workflow.

Experimental Protocol
  • In a flame-dried, two-necked flask under an inert atmosphere, dissolve (-)-diisopinocampheylborane ((-)-Ipc₂BH, 1.1 eq) in anhydrous THF and cool to -25 °C.

  • To this stirred solution, add 5-methyl-1-heptene (1.0 eq) dropwise.

  • Stir the reaction mixture at -25 °C for 4 hours.

  • Allow the mixture to warm to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 2 hours.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-(+)-5-Methyl-1-heptanol.

Performance Comparison

ParameterChiral Pool SynthesisBiocatalytic Kinetic ResolutionCatalytic Asymmetric Synthesis
Starting Material (S)-(-)-2-Methyl-1-butanolRacemic 5-Methyl-1-heptanol5-Methyl-1-heptene
Number of Steps 22 (after racemate synthesis)1
Overall Yield Good to ExcellentMax. 50% for desired enantiomerGood
Enantiomeric Excess (ee) >99% (depends on starting material)Typically >95%Typically 90-98%
Key Reagents PBr₃, Mg, Ethylene oxideLipase (e.g., Novozym 435), Vinyl acetateChiral borane (e.g., (-)-Ipc₂BH)
Scalability GoodModerate (can be challenging for large scale)Good
Advantages High enantiopurity, predictable stereochemistryHigh enantioselectivity, mild reaction conditionsHigh atom economy, direct creation of chirality
Disadvantages Dependent on availability of chiral starting materialTheoretical max yield of 50%, requires separation of enantiomersCost and availability of chiral catalyst/reagent

Conclusion

The choice of the optimal synthetic route to (S)-(+)-5-Methyl-1-heptanol is a multifactorial decision.

  • Chiral Pool Synthesis is an excellent choice when high enantiomeric purity is paramount and the chiral starting material is readily available and cost-effective. It offers a straightforward and reliable pathway to the target molecule.

  • Biocatalytic Kinetic Resolution is a powerful technique, particularly when a racemic mixture of the alcohol is easily accessible. While the theoretical yield is limited to 50%, the high enantioselectivity and mild, environmentally friendly conditions make it an attractive option, especially at a laboratory scale.

  • Catalytic Asymmetric Synthesis represents a more modern and elegant approach, creating the desired chirality from an achiral precursor in a single step with high atom economy. This method is highly scalable and can be cost-effective if the chiral catalyst or reagent is efficient and recyclable.

Ultimately, the selection of the most suitable synthetic strategy will depend on the specific requirements of the research or development project, balancing factors of cost, scale, required purity, and available resources.

References

  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. [Link]

  • Schreier, P., & Winterhalter, P. (Eds.). (1993). Progress in Flavour Precursor Studies: Analysis, Generation, Biotechnology. Allured Publishing Corporation. [Link]

  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer. [Link]

  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The Hydroboration of Alkenes with Diborane—A Remarkably Fast, Room Temperature Reaction of Great Versatility. Journal of the American Chemical Society, 83(12), 2544–2551. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated kinetic resolution of racemates in organic solvents. Chirality, 16(7), 439–450. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

A Comparative Guide to Chiral Alcohols in Synthesis: Evaluating (S)-(+)-5-Methyl-1-heptanol in the Context of Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block or auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthesis. This guide provides a comparative analysis of (S)-(+)-5-Methyl-1-heptanol and other well-established chiral alcohols, offering insights into their potential and proven applications in asymmetric synthesis. While direct comparative experimental data for (S)-(+)-5-Methyl-1-heptanol is limited in publicly accessible literature, this guide will evaluate its potential by drawing parallels with structurally similar and widely used chiral alcohols, supported by experimental data for these established alternatives.

The Role of Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are indispensable tools in the synthesis of enantiomerically pure compounds, a cornerstone of the pharmaceutical, agrochemical, and fragrance industries. Their utility stems from two primary strategies: their use as chiral auxiliaries and as chiral building blocks in chiral pool synthesis.

  • Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. This covalent attachment induces facial bias, directing subsequent reactions to occur with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) of the product and the ease of its removal.

  • Chiral Pool Synthesis: The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, terpenes, and carbohydrates.[1] Chiral alcohols derived from this pool serve as versatile starting materials, where the inherent chirality is carried through a synthetic sequence to the final target molecule.

(S)-(+)-5-Methyl-1-heptanol: An Underexplored Chiral Building Block

(S)-(+)-5-Methyl-1-heptanol is a chiral aliphatic alcohol with the following structure:

G struct HO-CH2-CH2-CH2-CH(CH3)-CH2-CH2-CH3

Caption: Structure of (S)-(+)-5-Methyl-1-heptanol.

Its primary documented applications are in the flavor and fragrance industry.[][3] However, its structure, featuring a stereocenter at the C5 position and a primary alcohol functional group, makes it a potential candidate for use as a chiral building block in synthesis. The primary alcohol allows for a range of chemical transformations, such as conversion to halides, tosylates, or aldehydes, which can then be used in carbon-carbon bond-forming reactions. The stereocenter, being somewhat remote from the functional group, may offer subtle stereochemical control in certain reactions.

While specific examples of its use in complex total synthesis are not readily found in the literature, its potential can be inferred by comparing it to other simple chiral alcohols that have been successfully employed as chiral building blocks.

Comparative Analysis of Established Chiral Alcohols

To provide a framework for evaluating the potential of (S)-(+)-5-Methyl-1-heptanol, this section details the performance of several well-established chiral alcohols in key asymmetric transformations.

Diastereoselective Alkylation Reactions

A common application of chiral alcohols is their use as chiral auxiliaries in the diastereoselective alkylation of enolates. The chiral alcohol is first esterified with a carboxylic acid, and the resulting ester is then deprotonated to form a chiral enolate. The steric bulk of the chiral auxiliary directs the approach of an electrophile, leading to a high diastereomeric excess.

Table 1: Performance of Chiral Auxiliaries in Diastereoselective Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Evans Oxazolidinone (derived from (S)-Valinol)Benzyl bromide>98%94%
(1R,2S)-trans-2-Phenyl-1-cyclohexanolAllyl bromide90%85%[4]
(-)-8-PhenylmentholMethyl iodide88%83%[5]

The high diastereoselectivity achieved with Evans oxazolidinones and 8-phenylmenthol is attributed to the rigid, well-defined transition states they form, which effectively shield one face of the enolate.[6] For a simple aliphatic chiral alcohol like (S)-(+)-5-Methyl-1-heptanol to be an effective chiral auxiliary in this context, it would likely require derivatization to introduce additional steric bulk or coordinating groups to create a more ordered transition state.

G cluster_0 Chiral Auxiliary Mediated Alkylation Prochiral_Ester Prochiral Ester (attached to chiral auxiliary) Chiral_Enolate Chiral Enolate Prochiral_Ester->Chiral_Enolate Base Alkylation Alkylation (Electrophile addition) Chiral_Enolate->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Enantiopure_Product Enantiomerically Pure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary G cluster_1 Asymmetric Aldol Reaction Workflow N_Acyl_Oxazolidinone N-Acyl Oxazolidinone (Chiral Auxiliary Attached) Boron_Enolate Boron Enolate Formation N_Acyl_Oxazolidinone->Boron_Enolate Bu2BOTf, Et3N Aldehyde_Addition Aldehyde Addition Boron_Enolate->Aldehyde_Addition Aldehyde Aldol_Adduct Diastereomerically Pure Aldol Adduct Aldehyde_Addition->Aldol_Adduct Auxiliary_Removal Auxiliary Removal Aldol_Adduct->Auxiliary_Removal LiOH, H2O2 Chiral_Beta_Hydroxy_Acid Enantiomerically Pure β-Hydroxy Acid Auxiliary_Removal->Chiral_Beta_Hydroxy_Acid

Caption: Workflow for an Evans asymmetric aldol reaction.

Given the high levels of stereocontrol imparted by these well-established auxiliaries, it is evident that a simple chiral alcohol like (S)-(+)-5-Methyl-1-heptanol would not be a competitive chiral auxiliary without significant modification. Its value likely lies in its application as a chiral building block, where its stereocenter can be incorporated into a larger molecule.

Experimental Protocols

The following are representative experimental protocols for the reactions discussed above, utilizing established chiral auxiliaries.

Diastereoselective Alkylation of an Evans Oxazolidinone

Objective: To synthesize an enantiomerically enriched carboxylic acid via diastereoselective alkylation of an N-acyloxazolidinone.

Materials:

  • (4S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide

  • Lithium hydroxide

  • Hydrogen peroxide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate, anhydrous

Protocol:

  • Acylation: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.5 M) at 0 °C, add triethylamine (1.2 eq.) followed by the dropwise addition of propionyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the N-propionyloxazolidinone.

  • Alkylation: Dissolve the N-propionyloxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) and cool to -78 °C. Add NaHMDS (1.1 eq., 1.0 M solution in THF) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq.) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Analyze the diastereomeric ratio of the crude product by ¹H NMR or GC. Purify by flash chromatography.

  • Auxiliary Cleavage: Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water (0.2 M) and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq., 0.5 M). Stir vigorously at 0 °C for 2 hours. Quench the excess peroxide by adding aqueous sodium sulfite. Acidify the aqueous layer with 1 M HCl and extract with diethyl ether to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by extraction with dichloromethane.

Conclusion

While (S)-(+)-5-Methyl-1-heptanol is a commercially available chiral alcohol, its application in asymmetric synthesis remains largely unexplored, with its primary use being in the flavor and fragrance industry. Based on its structure, its most probable utility in synthesis is as a chiral building block, where its stereocenter can be incorporated into a target molecule. For it to function as an effective chiral auxiliary, derivatization to introduce steric bulk and conformational rigidity would likely be necessary.

In contrast, chiral alcohols that are precursors to well-established auxiliaries, such as Evans oxazolidinones derived from amino alcohols, and those with inherent steric bulk like 8-phenylmenthol, have a proven track record of inducing high levels of stereoselectivity in a variety of asymmetric transformations. The experimental data for these established systems provide a benchmark for the level of performance expected from a high-quality chiral auxiliary.

For researchers and drug development professionals, the choice of a chiral alcohol will depend on the specific synthetic challenge. While established auxiliaries offer predictable and high levels of stereocontrol, the exploration of novel chiral building blocks like (S)-(+)-5-Methyl-1-heptanol could open new avenues for the synthesis of unique molecular architectures. Further research is warranted to fully elucidate the potential of this and other underutilized chiral alcohols in the ever-evolving field of asymmetric synthesis.

References

  • Wikipedia. (2023). Chiral pool. [Link]

  • Whitesell, J. K. (1985). trans-2-Phenyl-1-cyclohexanol: a powerful and readily available chiral auxiliary. Journal of the American Chemical Society, 107(25), 7529-7531.
  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an optically active prostaglandin intermediate via a chiral 8-phenylmenthyl ester. Journal of the American Chemical Society, 97(23), 6908-6909.
  • Oppolzer, W., Moretti, R., & Thomi, S. (1989). Asymmetric induction using (-)-8-phenylmenthol as a chiral auxiliary. Tetrahedron Letters, 30(45), 6009-6012.
  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • ACS Publications. Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. [Link]

  • University of York. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. [Link]

  • NIH National Library of Medicine. Enantioselective Synthesis of Acyclic Orthogonally Functionalized Compounds Bearing a Quaternary Stereocenter Using Chiral Ammonium Salt Catalysis. [Link]

  • ResearchGate. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. [Link]

  • Google Patents. Use of 2,5,6-trimethyl-2-heptanol as a fragrance and flavor.
  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • Wikipedia. 2-Methyl-1-butanol. [Link]

  • University of Liverpool. Asymmetric Guerbet Reaction to Access Chiral Alcohols. [Link]

  • NIH National Library of Medicine. A catalytic enantioselective stereodivergent aldol reaction. [Link]

  • NIH National Library of Medicine. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. [Link]

Sources

A Comparative Guide to the Resolution of 5-Methyl-1-Heptanol: Enzymatic vs. Chemical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The production of enantiomerically pure compounds is a critical challenge in the pharmaceutical and fine chemical industries. A single enantiomer of a chiral molecule often dictates therapeutic efficacy and safety, making robust methods for their separation essential. 5-Methyl-1-heptanol, a chiral primary alcohol, serves as a valuable building block in organic synthesis.[1][2] This guide provides an in-depth, objective comparison of enzymatic and chemical kinetic resolution strategies for isolating the enantiomers of (±)-5-methyl-1-heptanol, supported by experimental frameworks and data-driven insights.

Core Principle: The Rationale of Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent.[3] One enantiomer reacts faster, becoming enriched in the product, while the slower-reacting enantiomer accumulates in the unreacted starting material. The efficiency of this process is defined by key metrics:

  • Enantiomeric Excess (ee): A measure of the purity of an enantiomer in a mixture.

  • Conversion (c): The percentage of the starting material that has been converted into product.

  • Selectivity Factor (E or s): A ratio of the reaction rates of the fast-reacting versus the slow-reacting enantiomer. A high E value (ideally >100) is crucial for achieving high enantiomeric excess at a practical conversion level (approaching 50%).

This guide will dissect two dominant approaches for the kinetic resolution of alcohols: the biocatalytic precision of enzymes and the synthetic versatility of chemical catalysts.

Enzymatic Resolution: The Biocatalyst's Advantage

Enzymatic kinetic resolution has become a cornerstone of asymmetric synthesis, prized for its exceptional selectivity and environmentally benign reaction conditions.[] Lipases, a class of serine hydrolases, are particularly effective for resolving racemic alcohols through enantioselective acylation.[5]

Causality and Mechanistic Insight

The workhorse of enzymatic alcohol resolution is often Candida antarctica Lipase B (CALB), frequently immobilized on a macroporous acrylic resin as Novozym® 435.[6][7][8] This immobilization enhances its stability and allows for easy recovery and reuse.

The catalytic mechanism involves the acylation of the alcohol at the enzyme's active site. The chiral environment of the active site preferentially accommodates one enantiomer of the alcohol, leading to its rapid acylation, while the other enantiomer is sterically disfavored and reacts much more slowly. For many secondary alcohols, lipases preferentially acylate the (R)-enantiomer, a principle known as the "Kazlauskas rule".[9]

The choice of acyl donor is also critical. Vinyl acetate is frequently employed as it facilitates an irreversible reaction.[8] The enzyme catalyzes the transfer of the acetyl group to the alcohol, producing an enol byproduct that tautomerizes to stable acetaldehyde, effectively preventing the reverse reaction.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-5-Methyl-1-Heptanol

This protocol describes a self-validating system where reaction progress and enantiomeric purity are monitored to confirm successful resolution.

Materials:

  • (±)-5-Methyl-1-heptanol (racemic)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Vinyl Acetate (acylating agent)

  • Hexane or Methyl tert-butyl ether (MTBE) (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add racemic 5-methyl-1-heptanol (1.0 g, 7.68 mmol) and 20 mL of hexane.

  • Add vinyl acetate (1.0 g, 11.5 mmol, ~1.5 equivalents).

  • Initiate the reaction by adding Novozym® 435 (100 mg, 10% w/w of the substrate).

  • Seal the flask and stir the suspension at room temperature (25-30°C).

  • Monitoring (Self-Validation): Periodically (e.g., every 4-6 hours), withdraw a small aliquot of the reaction mixture. Filter the enzyme and analyze the sample by gas chromatography (GC) to determine the conversion percentage.

  • The reaction is typically stopped when the conversion approaches 50%. This point maximizes the yield and enantiomeric excess of both the remaining alcohol and the newly formed ester.

  • Upon reaching ~50% conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Separate the resulting (S)-5-methyl-1-heptanol from the (R)-5-methyl-1-heptyl acetate by column chromatography.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the separated alcohol and ester using chiral GC analysis.

Workflow Visualization

Enzymatic_Resolution cluster_prep Reaction Setup A Racemic (±)-5-methyl-1-heptanol E Combine Reagents in Flask A->E B Solvent (Hexane) B->E C Vinyl Acetate C->E D Immobilized Lipase (CALB) F Stir at Room Temperature (~25-30°C) E->F G Monitor Conversion via GC F->G H Conversion ~50%? G->H H->F No I Filter to Remove Enzyme H->I Yes J Column Chromatography I->J K Recovered (S)-Alcohol J->K L (R)-Acetate Product J->L M Chiral GC Analysis (Determine ee) K->M L->M

Caption: Workflow for the enzymatic resolution of 5-methyl-1-heptanol.

Chemical Resolution: The Synthetic Catalyst Alternative

While enzymatic methods are prevalent, kinetic resolution using small-molecule synthetic catalysts offers a powerful non-enzymatic alternative.[3] Significant advancements have been made in developing chiral catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), that mediate highly enantioselective acylations of alcohols.[10][11]

Causality and Mechanistic Insight

Chiral non-enzymatic acylation catalysts function by forming a highly reactive, chiral acylating intermediate.[12] For example, a planar-chiral DMAP analogue reacts with an acylating agent like acetic anhydride. This intermediate then preferentially acylates one enantiomer of the alcohol within its chiral pocket. The catalyst's structure, the choice of acylating agent, and the solvent all play crucial roles in determining the reaction's speed and selectivity.[10][12] Unlike enzymes that operate in specific environments, these synthetic catalysts can often be used under a wider range of conditions, though they may require an inert atmosphere and anhydrous solvents to prevent catalyst deactivation.

Experimental Protocol: Chemical Resolution of (±)-5-Methyl-1-Heptanol

This protocol is based on established methods for resolving secondary alcohols using chiral acylation catalysts.

Materials:

  • (±)-5-Methyl-1-heptanol (racemic)

  • Planar-chiral DMAP analogue catalyst (e.g., Fu's catalyst)

  • Acetic Anhydride (acylating agent)

  • Triethylamine (base)

  • tert-Amyl alcohol or Diethyl Ether (anhydrous solvent)

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • In an oven-dried flask under an argon atmosphere, dissolve the planar-chiral DMAP analogue (0.02-0.10 molar equivalents) in anhydrous diethyl ether.

  • Add racemic 5-methyl-1-heptanol (1.0 g, 7.68 mmol) followed by triethylamine (1.2 equivalents).

  • Cool the mixture to the optimized temperature (e.g., 0°C or room temperature, as lower temperatures can enhance selectivity).[12]

  • Add acetic anhydride (0.6 equivalents) dropwise to the stirred solution. Using a substoichiometric amount of the acylating agent is crucial for kinetic resolution.

  • Monitoring (Self-Validation): Monitor the reaction progress by GC to determine the conversion of the starting alcohol.

  • When the conversion approaches the theoretical optimum for the catalyst's selectivity, quench the reaction by adding a small amount of water or saturated aqueous NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify and separate the unreacted (S)-5-methyl-1-heptanol from the (R)-5-methyl-1-heptyl acetate via column chromatography.

  • Purity Analysis: Analyze the enantiomeric excess (ee) of both the recovered alcohol and the ester product by chiral GC or HPLC.

Workflow Visualization

Chemical_Resolution cluster_prep Reaction Setup (Inert Atmosphere) A Racemic (±)-5-methyl-1-heptanol E Combine Reagents in Flask A->E B Anhydrous Solvent B->E C Chiral Catalyst C->E D Triethylamine (Base) D->E F Cool to Optimized Temp. E->F G Add Acetic Anhydride F->G H Monitor Conversion via GC G->H I Quench Reaction H->I J Aqueous Workup & Extraction I->J K Column Chromatography J->K L Recovered (S)-Alcohol K->L M (R)-Acetate Product K->M N Chiral GC Analysis (Determine ee) L->N M->N

Caption: Workflow for the chemical kinetic resolution of 5-methyl-1-heptanol.

At a Glance: Performance Comparison

The choice between enzymatic and chemical resolution hinges on a trade-off between selectivity, reaction conditions, cost, and substrate scope.

ParameterEnzymatic Resolution (Lipase-catalyzed)Chemical Resolution (Chiral Catalyst-catalyzed)
Catalyst Candida antarctica Lipase B (CALB), often immobilized.[6][7]Synthetic catalysts like planar-chiral DMAP analogues.[11][12]
Selectivity (E/s) Typically excellent to outstanding (E > 200 is common).[9][13]Good to excellent (s = 10-100+), highly catalyst-dependent.[10][12]
Enantiomeric Excess (ee) Can readily achieve >99% for both product and remaining substrate.[13]High ee is achievable (>90%), but can be more variable.[10][12]
Yield Theoretical maximum of 50% for each enantiomer.Theoretical maximum of 50% for each enantiomer.
Reaction Conditions Mild (room temperature, neutral pH, atmospheric pressure).[8]Often requires anhydrous solvents, inert atmosphere, and specific temperatures.[12]
Environmental Impact Generally considered "greener"; biodegradable catalyst, mild conditions.Can involve organic solvents, bases, and sometimes metal-based catalysts.
Catalyst Cost & Reusability Immobilized enzymes are commercially available and highly reusable.[8]Chiral catalysts can be expensive, require multi-step synthesis, but are often recoverable.[12]
Substrate Scope Broad for many lipases, but performance can be unpredictable for novel structures.Scope is dependent on the specific catalyst class; can be effective for substrates that are poor for enzymes.

Conclusion and Future Outlook

For the kinetic resolution of 5-methyl-1-heptanol, enzymatic resolution using a lipase such as CALB stands out as the superior method for most applications. Its operational simplicity, mild and environmentally friendly conditions, exceptional selectivity, and the high reusability of the immobilized catalyst make it a robust and cost-effective choice for producing high-purity enantiomers.

Chemical resolution remains a vital and powerful tool in the synthetic chemist's arsenal. It provides a crucial alternative for substrates that are poor candidates for enzymatic transformation and is an area of continuous innovation, with new catalysts demonstrating ever-increasing efficiency and selectivity.[11][12]

Looking ahead, the field is advancing toward Dynamic Kinetic Resolution (DKR) . This sophisticated approach combines kinetic resolution with an in-situ method for racemizing the slow-reacting enantiomer.[3] By continuously converting the undesired enantiomer back into the racemic mixture, DKR can theoretically achieve a 100% yield of a single, desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.[14] The development of compatible chemoenzymatic systems, which pair an enzyme for resolution with a metal catalyst for racemization, represents the next frontier in efficient chiral synthesis.[3][14]

References

  • Kinetic resolution - Wikipedia. Wikipedia. [Link]

  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. [Link]

  • Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. [Link]

  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC - NIH. [Link]

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. [Link]

  • Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis. Journal of the American Chemical Society. [Link]

  • Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. ACS Publications. [Link]

  • Chiral resolution - chemeurope.com. Chemeurope.com. [Link]

  • Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. PubMed. [Link]

  • Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. PubMed. [Link]

  • Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry. Pure. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • What's the difference between chemical kinetics and enzyme kinetics? Quora. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. [Link]

  • Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. AWS. [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]

  • 5-Methyl-1-heptanol | C8H18O | CID 138963. PubChem. [Link]

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. [Link]

  • Enantioselective Organocatalytic Desymmetric Acylation as an Access to Orthogonally Protected myo-Inositols. PMC - PubMed Central. [Link]

  • 5-Methyl-1-heptanol. NIST WebBook. [Link]

  • A Systematic Review of Enzymatic Kinetics in Microreactors. MDPI. [Link]

  • Enzyme Kinetics, Past and Present. ResearchGate. [Link]

  • 5-Methyl-1-heptanol. NIST WebBook. [Link]

  • 5-Methyl-1-heptanol. NIST WebBook. [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed. [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]

  • Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents | Request PDF. ResearchGate. [Link]

  • Enantioselective synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, an eicosanoid synthon. ResearchGate. [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]

  • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. MDPI. [Link]

  • Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. Semantic Scholar. [Link]

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. [Link]

Sources

A Spectroscopic Guide to Distinguishing (S)-(+)- and (R)-(-)-5-Methyl-1-heptanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to distinguish and quantify these stereoisomers is not merely an academic exercise but a critical component of drug safety and efficacy. This guide provides an in-depth spectroscopic comparison of (S)-(+)- and (R)-(-)-5-Methyl-1-heptanol, offering both theoretical insights and practical, field-proven experimental protocols.

The Challenge of Chirality in Spectroscopy

(S)-(+)- and (R)-(-)-5-Methyl-1-heptanol are enantiomers, possessing identical chemical formulas and connectivity.[1] This identity extends to most of their physical properties, such as boiling point, density, and refractive index. Standard spectroscopic techniques, including conventional Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are inherently "chiral-blind".[2][3][4][5][6][7] These methods probe molecular properties that are independent of the spatial arrangement of atoms, rendering the spectra of enantiomers identical in an achiral environment.

However, by employing specialized techniques and introducing a chiral influence, we can break this spectroscopic symmetry and differentiate between the (S) and (R) enantiomers. This guide will explore both chiral-blind and chiral-sensitive spectroscopic methods, providing a comprehensive toolkit for the analysis of 5-Methyl-1-heptanol enantiomers.

I. Chiral-Blind Spectroscopy: The Foundational Analysis

While standard spectroscopic methods cannot distinguish between enantiomers, they are essential for confirming the overall chemical structure of 5-Methyl-1-heptanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In an achiral solvent, the ¹H and ¹³C NMR spectra of (S)-(+)- and (R)-(-)-5-Methyl-1-heptanol are identical.[5][7] The spectra will confirm the presence of the key functional groups and the carbon skeleton.

Expected ¹H NMR Data (in CDCl₃):

  • A triplet corresponding to the -CH₂OH protons.

  • A multiplet for the -CH- proton at the chiral center.

  • Various multiplets for the other methylene (-CH₂-) protons.

  • A doublet for the methyl (-CH₃) group at the chiral center.

  • A triplet for the terminal methyl (-CH₃) group.

Expected ¹³C NMR Data (in CDCl₃):

  • A peak for the -CH₂OH carbon.

  • A peak for the chiral -CH- carbon.

  • Several peaks for the other methylene carbons.

  • A peak for the methyl carbon at the chiral center.

  • A peak for the terminal methyl carbon.

Infrared (IR) Spectroscopy

Similar to NMR, the IR spectra of the two enantiomers will be superimposable.[3][4][6] The key absorption bands will confirm the presence of the hydroxyl group and the alkane backbone.

Expected IR Absorption Bands:

  • A broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • Several peaks in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations of the alkyl chain.

  • A peak around 1050 cm⁻¹ for the C-O stretch.

Mass Spectrometry (MS)

Standard electron ionization (EI) or chemical ionization (CI) mass spectrometry will yield identical mass spectra for both enantiomers.[2][8][9][10][11] The molecular ion peak (M⁺) and the fragmentation pattern will be the same, confirming the molecular weight and structural fragments.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺) at m/z = 130.23.[12][13][14][15][16]

  • Characteristic fragments resulting from the loss of water (M-18), and various alkyl chain cleavages.

II. Chiral-Sensitive Spectroscopy: Differentiating the Enantiomers

To distinguish between (S)-(+)- and (R)-(-)-5-Methyl-1-heptanol, we must introduce a chiral element into the spectroscopic measurement.

NMR Spectroscopy with Chiral Auxiliaries

By reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), we can convert the enantiomers into diastereomers.[5][17] Diastereomers have different physical properties and, crucially, distinct NMR spectra. A common CDA is Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).

Experimental Protocol: Derivatization with Mosher's Acid for NMR Analysis

  • Sample Preparation: In an NMR tube, dissolve a known quantity of the 5-Methyl-1-heptanol sample (containing one or both enantiomers) in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Addition of CDA: Add a slight molar excess of the Mosher's acid chloride ((R)-(-)-MTPA-Cl) and a small amount of a tertiary amine catalyst (e.g., pyridine).

  • Reaction: Allow the reaction to proceed to completion to form the diastereomeric Mosher's esters.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

Expected Results:

The resulting diastereomeric esters will exhibit different chemical shifts for protons (and the fluorine atoms in the ¹⁹F NMR spectrum) near the newly formed ester linkage. This allows for the differentiation and quantification of the original enantiomers.

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Mosher's Esters of 5-Methyl-1-heptanol

Proton near Chiral CenterChemical Shift (ppm) for (R)-EsterChemical Shift (ppm) for (S)-Ester
-CH₂-O-δ_Rδ_S
-CH(CH₃)-δ'_Rδ'_S

Note: The absolute chemical shifts are hypothetical, but the key observation is the difference between δ_R and δ_S, and δ'_R and δ'_S.

Diagram 1: Workflow for Chiral Derivatization and NMR Analysis

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis enantiomers (S)- & (R)-5-Methyl-1-heptanol cda Add (R)-Mosher's Acid Chloride & Pyridine in CDCl3 enantiomers->cda diastereomers Formation of Diastereomeric Mosher's Esters cda->diastereomers nmr Acquire 1H or 19F NMR Spectrum diastereomers->nmr analysis Distinct signals for each diastereomer allow for quantification nmr->analysis

Caption: Workflow for NMR-based chiral discrimination using a chiral derivatizing agent.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are the most direct methods for distinguishing enantiomers.[18][19] CD measures the differential absorption of left and right circularly polarized light. Enantiomers will produce CD spectra that are mirror images of each other. While simple alcohols like 5-Methyl-1-heptanol do not have strong chromophores in the accessible UV-Vis range, derivatization with a chromophore-containing group can induce a measurable CD spectrum.

Experimental Protocol: Induced CD Spectroscopy

  • Derivatization: React the purified (S)-(+)- and (R)-(-)-5-Methyl-1-heptanol separately with a chromophoric derivatizing agent (e.g., a substituted benzoate or naphthoate) to form the corresponding esters.

  • Sample Preparation: Prepare solutions of known concentrations of each derivatized enantiomer in a suitable solvent (e.g., acetonitrile).

  • CD Measurement: Record the CD spectrum for each sample over the appropriate wavelength range.

Expected Results:

The (S) and (R) derivatives will exhibit CD spectra of equal magnitude but opposite sign at all wavelengths.

Table 2: Hypothetical Circular Dichroism Data for Derivatized 5-Methyl-1-heptanol Enantiomers

Wavelength (nm)Molar Ellipticity [θ] for (S)-Derivative (deg·cm²·dmol⁻¹)Molar Ellipticity [θ] for (R)-Derivative (deg·cm²·dmol⁻¹)
λ_max+Δε-Δε
λ_min-Δε'+Δε'

Note: The key feature is the mirror-image relationship between the spectra of the two enantiomers.

Diagram 2: Principle of Circular Dichroism Spectroscopy for Enantiomers

G cluster_light Light Source cluster_sample Sample Interaction cluster_detector Detection unpolarized Unpolarized Light pem Photoelastic Modulator unpolarized->pem Generates lcp Left Circularly Polarized Light pem->lcp rcp Right Circularly Polarized Light pem->rcp s_enantiomer (S)-Enantiomer lcp->s_enantiomer Absorbs Differently r_enantiomer (R)-Enantiomer lcp->r_enantiomer Absorbs Differently rcp->s_enantiomer rcp->r_enantiomer detector Detector s_enantiomer->detector r_enantiomer->detector cd_spectrum CD Spectrum (ΔA = A_L - A_R) detector->cd_spectrum

Caption: Simplified workflow of a Circular Dichroism experiment.

Summary and Concluding Remarks

The spectroscopic comparison of (S)-(+)- and (R)-(-)-5-Methyl-1-heptanol highlights a fundamental principle in stereochemistry: while enantiomers are indistinguishable in an achiral environment, their differences can be revealed through the introduction of a chiral influence.

  • Standard NMR, IR, and MS are crucial for structural elucidation and purity assessment but cannot differentiate between the enantiomers.

  • NMR with chiral derivatizing agents provides a robust method for both qualitative and quantitative analysis of enantiomeric composition by converting them into distinguishable diastereomers.

  • Circular Dichroism spectroscopy , especially after derivatization with a chromophore, offers a direct and sensitive method for distinguishing between enantiomers based on their differential interaction with polarized light.

For researchers and professionals in drug development, a multi-faceted spectroscopic approach is essential. Initial structural confirmation with standard techniques should be followed by chiral-sensitive methods to determine enantiomeric purity and absolute configuration, ensuring the safety and efficacy of the final product.

References

  • Cyclodextrin News. (2024, February 15). Differentiating enantiomers by mass spectrometry? (Yes). [Link]

  • The Analytical Scientist. Advancing Enantiomer Analysis. [Link]

  • Cooks, R. G., & Zhang, D. (2009). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(10), 1889–1900.
  • Ismaiel, O. A., et al. (2013). Enantioselectivity of mass spectrometry: challenges and promises. Mass Spectrometry Reviews, 32(4), 289-314.
  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Chemistry For Everyone. (2025, February 7). Can IR Spectroscopy Distinguish Enantiomers? [Video]. YouTube. [Link]

  • Proprep. In spectroscopy, can IR tell the difference between enantiomers?[Link]

  • Spectroscopy Online. (2017, May 1). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. [Link]

  • Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. [Link]

  • brainly.com. (2023, August 16). [FREE] Can you distinguish a pair of enantiomers by IR spectroscopy?[Link]

  • NIH. (2022). Enantiospecificity in NMR enabled by chirality-induced spin selectivity. [Link]

  • ScienceDirect. (2017). 1H NMR analyses of enantiomeric mixtures using chiral liquid crystals. [Link]

  • Nature Communications. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fundamentals of Chirality. [Link]

  • Spectroscopy Europe. (2022, July 8). Making it easier to differentiate chiral molecules. [Link]

  • PubChem. 5-Methyl-1-heptanol. [Link]

  • ScienceDaily. (2021, August 6). Uncovering fragmentation differences in chiral biomolecules. [Link]

  • Wikipedia. Chirality (chemistry). [Link]

  • NIH. (2024, August 12). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. [Link]

  • Royal Society of Chemistry. (2024). Chapter 2: Fundamentals of Chiral Spectroscopy. In Comprehensive Chiroptical Spectroscopy.
  • Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. [Link]

  • NIST WebBook. 5-Methyl-1-heptanol. [Link]

  • NIST WebBook. 5-Methyl-1-heptanol. [Link]

  • NIST WebBook. 5-Methyl-1-heptanol. [Link]

  • NIST WebBook. 5-Methyl-1-heptanol. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 5-Methyl-1-Heptanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the isomers of 5-methyl-1-heptanol, designed for researchers, scientists, and professionals in drug development and chemical ecology. We will explore the synthesis, stereochemistry, and potential biological activities of these chiral alcohols, offering insights into their structure-activity relationships (SAR). This document is intended to be a practical resource, explaining the causality behind experimental choices and providing detailed protocols for further investigation.

Introduction: The Significance of Chirality in Branched-Chain Alcohols

5-Methyl-1-heptanol is a C8 branched-chain primary alcohol with a chiral center at the C5 position, giving rise to two enantiomers: (R)-5-methyl-1-heptanol and (S)-5-methyl-1-heptanol.[1] While seemingly minor, this stereochemical difference can have profound implications for the biological activity of these molecules. In nature, the specific three-dimensional arrangement of a molecule dictates its interaction with biological receptors, such as those involved in olfaction (smell) and antimicrobial activity.[2]

The study of such isomers is critical in fields like insect chemical ecology, where subtle changes in pheromone structure can mean the difference between attraction, repulsion, or indifference.[3][4] Similarly, in pharmacology and materials science, the stereochemistry of a molecule can significantly influence its efficacy and safety.[2] This guide will delve into the known and potential differences in the biological activity of 5-methyl-1-heptanol isomers, providing a framework for their evaluation.

Synthesis and Stereochemistry of 5-Methyl-1-Heptanol Isomers

The synthesis of specific enantiomers of 5-methyl-1-heptanol requires stereoselective methods to control the configuration at the chiral center.[5] Common strategies involve the use of chiral starting materials or chiral catalysts. For instance, a chiral pool synthesis could start from a readily available enantiopure building block. Alternatively, asymmetric reduction of a corresponding ketone, 5-methyl-2-heptanone, using chiral reducing agents can yield the desired enantiomer.[5]

Once a racemic or enantiomerically-enriched mixture is synthesized, the separation of the (R) and (S) enantiomers is typically achieved through chiral High-Performance Liquid Chromatography (HPLC).[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[5]

Below is a diagram illustrating the isomeric structures of 5-methyl-1-heptanol.

G cluster_R (R)-5-methyl-1-heptanol cluster_S (S)-5-methyl-1-heptanol R_structure      H      | CH3-CH2-C-CH2-CH2-CH2-CH2-OH      |     CH3 S_structure        H        | HO-CH2-CH2-CH2-CH2-C-CH2-CH3        |       CH3

Caption: The enantiomers of 5-methyl-1-heptanol.

Comparative Biological Activity: A Framework for Investigation

While direct comparative studies on the biological activity of 5-methyl-1-heptanol enantiomers are not extensively reported in the literature, we can infer potential differences based on the well-established principles of SAR for similar chiral alcohols.[3] The biological activity of such compounds is highly dependent on their stereochemistry.[5]

Potential Pheromonal Activity

Many branched-chain alcohols serve as insect pheromones, and their activity is often highly enantiomer-specific.[3][4] For example, in some species, only one enantiomer is biologically active, while the other may be inactive or even inhibitory.[6] In other cases, a specific ratio of enantiomers is required for an optimal behavioral response.[5]

Hypothetical Comparative Data: Insect Olfactometer Assay

To illustrate the potential differences in pheromonal activity, the following table presents hypothetical data from a Y-tube olfactometer assay, a standard method for assessing insect attraction to volatile compounds.[7] In this hypothetical scenario, we test the attraction of a fictional beetle species, Exemplar insecta, to the individual enantiomers and the racemic mixture of 5-methyl-1-heptanol.

Compound TestedMean % of Insects Choosing Treatment Arm (± SE)Statistical Significance (vs. Control)
(R)-5-methyl-1-heptanol75 ± 5.2p < 0.01
(S)-5-methyl-1-heptanol52 ± 4.8Not Significant
Racemic 5-methyl-1-heptanol60 ± 6.1p < 0.05
Control (Solvent)48 ± 5.5-

Note: This data is hypothetical and for illustrative purposes only.

In this hypothetical example, the (R)-enantiomer is a strong attractant, the (S)-enantiomer shows no significant attraction, and the racemic mixture has an intermediate level of activity. This illustrates a common scenario in insect chemical ecology where one enantiomer is the primary active component.

Potential Antimicrobial Activity

Long-chain and branched-chain alcohols are known to possess antimicrobial properties, with their efficacy often depending on factors like chain length and branching.[3] The mechanism of action is generally attributed to the disruption of microbial cell membranes. It is plausible that the stereochemistry of 5-methyl-1-heptanol could influence its interaction with the chiral components of bacterial or fungal cell membranes, leading to differences in antimicrobial potency between the enantiomers.

Hypothetical Comparative Data: Minimum Inhibitory Concentration (MIC) Assay

The following table presents hypothetical MIC values for the enantiomers of 5-methyl-1-heptanol against common microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[8]

Microbial Strain(R)-5-methyl-1-heptanol MIC (µg/mL)(S)-5-methyl-1-heptanol MIC (µg/mL)Racemic 5-methyl-1-heptanol MIC (µg/mL)
Staphylococcus aureus128256256
Escherichia coli256512512
Candida albicans64128128

Note: This data is hypothetical and for illustrative purposes only.

In this hypothetical scenario, the (R)-enantiomer consistently exhibits a lower MIC, suggesting it is a more potent antimicrobial agent than the (S)-enantiomer against these specific strains.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the key experiments discussed above.

Protocol for Insect Olfactometer Bioassay

This protocol describes a standard Y-tube olfactometer assay to evaluate the attractant or repellent properties of 5-methyl-1-heptanol isomers.[7]

Materials:

  • Y-tube olfactometer

  • Air pump with flow meter

  • Charcoal-filtered, humidified air source

  • Test insects (e.g., beetles, moths)

  • Solutions of (R)-, (S)-, and racemic 5-methyl-1-heptanol in a suitable solvent (e.g., hexane)

  • Solvent control

  • Pipettes and filter paper

Procedure:

  • Setup: Assemble the Y-tube olfactometer and connect it to the air source. Ensure a constant, gentle airflow through both arms of the "Y".

  • Lure Preparation: Apply a known amount of the test compound solution or the solvent control to a piece of filter paper and place it in the designated chamber at the end of one arm of the olfactometer.

  • Acclimatization: Allow the system to equilibrate for a few minutes to ensure a stable odor plume.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Observe the insect's movement and record which arm it chooses (i.e., moves a certain distance up the arm). Set a time limit for the choice.

  • Replication: Repeat the experiment with a sufficient number of insects for statistical analysis.

  • Controls: Randomize the position of the treatment and control arms between trials to avoid positional bias. Clean the olfactometer thoroughly between testing different compounds.

The following diagram illustrates a typical workflow for an insect olfactometer experiment.

G A Prepare Test Solutions ((R)-, (S)-, Racemic 5-M-1-H & Control) C Apply Test Solution to Filter Paper and place in olfactometer arm A->C B Set up Y-tube Olfactometer with controlled airflow B->C D Introduce Insect at the base of the Y-tube C->D E Record Insect's Choice (Treatment or Control Arm) D->E F Repeat with multiple insects for each compound E->F G Analyze Data Statistically F->G

Caption: Workflow for an insect olfactometer bioassay.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of 5-methyl-1-heptanol isomers against microbial strains.[8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

  • Solutions of (R)-, (S)-, and racemic 5-methyl-1-heptanol in a suitable solvent (e.g., DMSO)

  • Positive control (microbe in broth) and negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Grow the microbial strain in the appropriate broth and adjust the concentration to a standard (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • Determine MIC: After incubation, visually inspect the wells for turbidity (growth) or use a plate reader to measure optical density. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The structure-activity relationship of 5-methyl-1-heptanol isomers presents a compelling area for further research. Based on established principles in chemical ecology and microbiology, it is highly probable that the (R) and (S) enantiomers of this chiral alcohol exhibit distinct biological activities. The hypothetical data and detailed experimental protocols provided in this guide offer a solid framework for researchers to investigate these potential differences.

Future studies should focus on the enantioselective synthesis and separation of 5-methyl-1-heptanol isomers, followed by systematic screening for pheromonal activity against a range of insect species and antimicrobial activity against a panel of clinically relevant microorganisms. Such research will not only contribute to a deeper understanding of the fundamental principles of SAR but may also lead to the development of novel, highly specific insect attractants for pest management or new antimicrobial agents.

References

  • Kubo, I., Muroi, H., & Himejima, M. (1992). Structural functions of antimicrobial long-chain alcohols and phenols. Bioorganic & Medicinal Chemistry, 2(3), 187-191.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138963, 5-Methyl-1-heptanol. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services. Retrieved from [Link]

  • Yashika Solutions. (2023, October 10). Insect Olfactometers. Retrieved from [Link]

  • Mori, K. (2007). The significance of chirality in pheromone science. Bioorganic & medicinal chemistry, 15(24), 7505–7523.
  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • Zaggout, F. R. (2002). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 14(3-4), 1443.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Kezić, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341.
  • Zada, A., Ben-Yehuda, S., Dunkelblum, E., Harel, M., Assael, F., & Mendel, Z. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of chemical ecology, 30(3), 631–641.
  • National Center for Biotechnology Information. (n.d.). Main Bioactive Components and Their Biological Activities from Natural and Processed Rhizomes of Polygonum sibiricum. Retrieved from [Link]

  • Springer Nature. (2025, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

Sources

A Comparative Analysis of Chiral Resolving Agents for 5-Methyl-1-Heptanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the resolution of racemates remains a critical step.[1][2][3] The differential pharmacological and toxicological profiles of enantiomers underscore the necessity for effective chiral separation techniques.[4][5] This guide provides a comparative analysis of chiral resolving agents for 5-methyl-1-heptanol, a chiral primary alcohol. While specific literature on the resolution of 5-methyl-1-heptanol is not abundant, this guide will draw upon established principles and experimental data from structurally similar alcohols to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The two predominant strategies for the resolution of racemic alcohols are classical chemical resolution via diastereomer formation and enzymatic kinetic resolution.[1][2] This guide will delve into both approaches, offering a comparative analysis, detailed experimental protocols, and the underlying mechanistic principles.

Comparative Analysis of Chiral Resolution Strategies

The choice of a chiral resolving agent is contingent on several factors, including efficiency (enantioselectivity), cost, scalability, and the chemical nature of the target molecule. Below is a comparative summary of common approaches applicable to the resolution of 5-methyl-1-heptanol.

Resolution StrategyChiral Resolving Agent/EnzymePrincipleAdvantagesDisadvantages
Classical Chemical Resolution Chiral Carboxylic Acids (e.g., (S)-Mandelic Acid, Tartaric Acid derivatives)Formation of diastereomeric esters.Well-established, can be cost-effective for certain agents.Stoichiometric use of resolving agent, often requires multiple recrystallizations, can be labor-intensive.[3]
Chiral Amines (after derivatization of the alcohol to a carboxylic acid derivative)Formation of diastereomeric salts.High crystallinity of salts can lead to excellent separation.Requires derivatization of the alcohol, adding extra synthetic steps.
Enzymatic Kinetic Resolution Lipases (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL))Enantioselective acylation or hydrolysis.High enantioselectivity, mild reaction conditions, reusable biocatalyst.[1][6]Maximum theoretical yield of 50% for one enantiomer, requires careful optimization of reaction conditions.[2]

Enzymatic Kinetic Resolution: A Detailed Protocol

Enzymatic kinetic resolution is a robust and highly selective method for resolving racemic alcohols.[1] Lipases are particularly effective biocatalysts for this purpose, demonstrating high enantioselectivity in the acylation of one enantiomer, leaving the other unreacted.[6][7][8]

Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Resolution & Monitoring cluster_2 Work-up & Separation cluster_3 Products racemic_alcohol Racemic 5-methyl-1-heptanol reaction_mixture Reaction Mixture racemic_alcohol->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_mixture solvent Organic Solvent (e.g., Heptane) solvent->reaction_mixture incubation Incubation with Stirring reaction_mixture->incubation monitoring Monitoring by Chiral GC/HPLC incubation->monitoring filtration Filtration to remove enzyme monitoring->filtration separation Chromatographic Separation filtration->separation enantioenriched_ester Enantioenriched Ester separation->enantioenriched_ester unreacted_alcohol Unreacted Enantiomer (Alcohol) separation->unreacted_alcohol

Caption: Workflow for the lipase-catalyzed kinetic resolution of 5-methyl-1-heptanol.

Experimental Protocol: Lipase-Catalyzed Acylation
  • Materials:

    • Racemic 5-methyl-1-heptanol

    • Immobilized Candida antarctica Lipase B (Novozym 435)

    • Vinyl acetate (acyl donor)

    • Anhydrous heptane (solvent)

    • Molecular sieves (optional, for drying)

  • Procedure:

    • To a dried flask, add racemic 5-methyl-1-heptanol (1.0 eq) and anhydrous heptane.

    • Add immobilized lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).

    • Add vinyl acetate (0.5 - 1.0 eq). The stoichiometry can be adjusted to control the conversion.

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.[9]

    • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.

    • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted alcohol from the acylated product by column chromatography.

Classical Chemical Resolution: A Detailed Protocol

Classical chemical resolution involves the derivatization of the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers.[2][3] These diastereomers, having different physical properties, can then be separated by crystallization or chromatography.[10]

Mechanism of Diastereomeric Salt Formation and Separation

G racemic_alcohol Racemic 5-methyl-1-heptanol (R- and S-enantiomers) derivatization Esterification racemic_alcohol->derivatization chiral_acid Chiral Resolving Agent (e.g., (S)-Mandelic Acid) chiral_acid->derivatization diastereomers Mixture of Diastereomers (R,S)- and (S,S)-esters derivatization->diastereomers separation Fractional Crystallization or Chromatography diastereomers->separation separated_diastereomers Separated Diastereomers separation->separated_diastereomers hydrolysis Hydrolysis separated_diastereomers->hydrolysis enantiopure_alcohols Enantiopure Alcohols (R- and S-5-methyl-1-heptanol) hydrolysis->enantiopure_alcohols

Caption: General workflow for classical chemical resolution of a racemic alcohol.

Experimental Protocol: Diastereomeric Ester Formation and Separation
  • Materials:

    • Racemic 5-methyl-1-heptanol

    • (S)-Mandelic acid (chiral resolving agent)

    • Dicyclohexylcarbodiimide (DCC) or other coupling agent

    • 4-Dimethylaminopyridine (DMAP) (catalyst)

    • Dichloromethane (solvent)

    • Suitable solvent system for crystallization (e.g., hexane/ethyl acetate)

  • Procedure:

    • Esterification:

      • Dissolve racemic 5-methyl-1-heptanol (1.0 eq), (S)-mandelic acid (1.0 eq), and DMAP (0.1 eq) in dichloromethane.

      • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in dichloromethane dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

      • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.

    • Separation by Fractional Crystallization:

      • Dissolve the crude diastereomeric mixture in a minimal amount of a hot solvent system (e.g., hexane/ethyl acetate).

      • Allow the solution to cool slowly to induce crystallization of the less soluble diastereomer.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • The enantiomeric purity of the crystallized diastereomer can be determined by chiral HPLC or by ¹H NMR spectroscopy.

      • Repeat the recrystallization process until the desired diastereomeric purity is achieved.

    • Hydrolysis to Recover the Enantiopure Alcohol:

      • Hydrolyze the purified diastereomeric ester using a base (e.g., NaOH in methanol/water) to cleave the ester bond.

      • Extract the liberated enantiopure 5-methyl-1-heptanol with an organic solvent.

      • Wash, dry, and concentrate the organic layer to obtain the enantiopure alcohol.

Conclusion

The choice between enzymatic kinetic resolution and classical chemical resolution for the separation of 5-methyl-1-heptanol enantiomers depends on the specific requirements of the researcher, including desired purity, scale, and available resources. Enzymatic methods offer high selectivity under mild conditions, while classical resolution provides a more traditional and sometimes more cost-effective approach.[1][3] The protocols and comparative data presented in this guide, based on established methodologies for similar alcohols, provide a solid foundation for the successful resolution of racemic 5-methyl-1-heptanol.

References

  • American Chemical Society. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents.
  • ChemEurope. (n.d.). Chiral resolution. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Retrieved from [Link]

  • Politecnico di Milano. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. JOCPR, 7(5), 311-322.
  • PubMed. (2010). Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses.
  • TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]

  • PubMed. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-126.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-1-heptanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-1-heptanol. PubChem. Retrieved from [Link]

  • PubMed. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-641.
  • ResearchGate. (2004). Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-41.
  • MDPI. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Retrieved from [Link]

  • PubMed. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(5), 350-355.
  • ResearchGate. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(4), 1225.
  • The Good Scents Company. (n.d.). 5-methyl-1-heptanol. Retrieved from [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Methodologies for (S)-(+)-5-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol with applications in flavor chemistry and as a building block in the synthesis of more complex chiral molecules.[] The stereochemistry of such compounds is often crucial to their biological activity, making enantioselective synthesis a critical aspect of their production. This guide provides a comprehensive comparison of the primary synthetic routes to (S)-(+)-5-Methyl-1-heptanol, offering a detailed cost-benefit analysis to inform the selection of the most suitable method for research and development purposes.

The choice of synthetic strategy depends on various factors, including the desired scale of production, required enantiopurity, cost of starting materials and catalysts, and overall process efficiency. This analysis will delve into three principal methodologies: asymmetric synthesis, enzymatic resolution, and chiral pool synthesis.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate using a chiral catalyst or auxiliary.[2][3] This approach is often elegant and can provide high enantioselectivity.

a) Asymmetric Hydrogenation of a Prochiral Ketone:

A common strategy is the asymmetric hydrogenation of 5-methyl-2-heptanone to produce the corresponding chiral alcohol.[4][5] This reaction typically employs a transition metal catalyst, such as ruthenium or iridium, complexed with a chiral ligand.[4][5]

Key Advantages:

  • High Enantioselectivity: Well-designed chiral catalysts can achieve excellent enantiomeric excess (ee), often exceeding 95%.[4]

  • Atom Economy: Hydrogenation is an atom-economical reaction, with molecular hydrogen being the only reagent consumed in the reduction step.[5]

Cost-Benefit Considerations:

  • Catalyst Cost: Chiral ligands and precious metal catalysts can be expensive, which can be a significant cost driver, especially for large-scale synthesis.[6][7]

  • Process Development: Identifying the optimal catalyst, solvent, and reaction conditions can require considerable research and development effort.[7]

b) Organocatalytic Approaches:

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of expensive and potentially toxic metals.[8][9][10] For the synthesis of chiral alcohols, organocatalysts can be employed in various transformations, such as the asymmetric reduction of ketones.

Key Advantages:

  • Metal-Free: Avoids contamination of the final product with residual metals.

  • Milder Reaction Conditions: Organocatalytic reactions often proceed under milder conditions than their metal-catalyzed counterparts.

Cost-Benefit Considerations:

  • Catalyst Loading: Organocatalysts may require higher catalyst loadings compared to transition metal catalysts.

  • Catalyst Synthesis: The synthesis of complex organocatalysts can be multi-step and contribute to the overall cost.

Enzymatic Resolution: Nature's Approach to Chirality

Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to separate a racemic mixture of 5-methyl-1-heptanol.[11][12] The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[11]

Key Advantages:

  • High Enantioselectivity: Enzymes can exhibit exceptional enantioselectivity, leading to products with very high ee.[13]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous or organic solvents at or near room temperature.[11]

  • Green Chemistry: Biocatalysis is often considered a "greener" alternative to traditional chemical methods.[14]

Cost-Benefit Considerations:

  • 50% Theoretical Yield: A major drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%.[15]

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, DKR can be employed.[15][16] This process combines the enzymatic resolution with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product.[15] However, this adds complexity and cost to the process.

  • Enzyme Cost and Stability: The cost of the enzyme and its stability under the reaction conditions are important factors to consider.[17][18]

Chiral Pool Synthesis: Starting with Nature's Building Blocks

Chiral pool synthesis utilizes readily available and inexpensive enantiomerically pure natural products as starting materials. For (S)-(+)-5-Methyl-1-heptanol, a plausible chiral pool starting material is (S)-(-)-citronellal.[19][20]

Synthetic Strategy from (S)-(-)-Citronellal:

A potential route involves the ozonolysis of (S)-(-)-citronellal to yield a shorter-chain aldehyde, followed by a Grignard reaction and subsequent deprotection/reduction steps to arrive at the target molecule.

Key Advantages:

  • Readily Available Starting Material: (S)-(-)-citronellal is a relatively inexpensive and abundant natural product.[20]

  • Established Stereochemistry: The chiral center is already present in the starting material, avoiding the need for an asymmetric induction step.

Cost-Benefit Considerations:

  • Multi-Step Synthesis: This approach typically involves multiple synthetic steps, which can lead to a lower overall yield and increased production costs.

  • Reagent Costs: The cost of reagents for each step, such as ozone and Grignard reagents, must be factored into the overall cost analysis.

Comparative Summary

Method Key Advantages Key Disadvantages Estimated Cost Factors Ideal Application
Asymmetric Hydrogenation High enantioselectivity, high atom economy[4][5]High catalyst cost, requires process optimization[6][7]High initial investment in catalysts.Large-scale production where high enantiopurity is critical.
Enzymatic Resolution (Kinetic) High enantioselectivity, mild conditions, "green"[11][13][14]50% maximum theoretical yield[15]Moderate enzyme cost, separation of products required.Small to medium-scale synthesis, high-value applications.
Enzymatic Resolution (Dynamic Kinetic) Potentially 100% yield, high enantioselectivity[15][16]Increased process complexity and cost.[15]Higher catalyst and reagent costs compared to standard resolution.Applications where maximizing yield from a racemic mixture is paramount.
Chiral Pool Synthesis Inexpensive starting material, established stereochemistry[20]Multi-step synthesis, potentially lower overall yield.Dependent on the cost and number of reagents and purification steps.Research and development, situations where the specific starting material offers other synthetic advantages.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 5-Methyl-2-heptanone

This protocol is a general representation and would require optimization for specific catalysts and equipment.

  • Catalyst Preparation: In a glovebox, a chiral ruthenium catalyst precursor and a chiral diphosphine ligand (e.g., BINAP) are dissolved in a degassed solvent like methanol.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. 5-Methyl-2-heptanone is added, and the reactor is sealed.

  • Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for a set time (e.g., 12-24 hours).

  • Workup and Purification: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield (S)-(+)-5-Methyl-1-heptanol.

  • Analysis: The enantiomeric excess is determined by chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 5-Methyl-1-heptanol

This protocol is a general procedure that can be adapted for different lipases and acyl donors.[21]

  • Reaction Setup: Racemic 5-methyl-1-heptanol is dissolved in an organic solvent (e.g., hexane or MTBE).[21] An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435) are added to the solution.[21]

  • Enzymatic Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored by TLC or GC until approximately 50% conversion is reached.

  • Workup and Separation: The enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-(+)-5-Methyl-1-heptanol is separated by column chromatography.

  • Hydrolysis (Optional): The separated (R)-ester can be hydrolyzed back to the (R)-alcohol if desired.

  • Analysis: The enantiomeric excess of the (S)-(+)-5-Methyl-1-heptanol is determined by chiral HPLC or GC.

Protocol 3: Synthesis from (S)-(-)-Citronellal (Illustrative)

This is a conceptual multi-step pathway.

  • Ozonolysis: (S)-(-)-Citronellal is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide).

  • Grignard Reaction: The resulting aldehyde is dissolved in anhydrous diethyl ether. A solution of ethylmagnesium bromide in diethyl ether is added dropwise at 0 °C. The reaction is stirred for a few hours and then quenched with a saturated aqueous solution of ammonium chloride.[22][23][24][25]

  • Further Transformations: The secondary alcohol obtained from the Grignard reaction would require further chemical modifications (e.g., protection, deoxygenation, and hydroboration-oxidation of the remaining double bond) to arrive at the final target, (S)-(+)-5-Methyl-1-heptanol. Each of these steps would involve standard organic chemistry protocols.

Visualizing the Synthetic Workflows

Synthetic_Methods_Comparison cluster_Asymmetric Asymmetric Synthesis cluster_Enzymatic Enzymatic Resolution cluster_ChiralPool Chiral Pool Synthesis Prochiral Ketone Prochiral Ketone Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Ketone->Asymmetric Hydrogenation Chiral Ru or Ir Catalyst H2 Chiral Alcohol Chiral Alcohol Asymmetric Hydrogenation->Chiral Alcohol Racemic Alcohol Racemic Alcohol Lipase Lipase Racemic Alcohol->Lipase Acyl Donor Acylated (R)-Alcohol Acylated (R)-Alcohol Lipase->Acylated (R)-Alcohol Unreacted (S)-Alcohol Unreacted (S)-Alcohol Lipase->Unreacted (S)-Alcohol Citronellal Citronellal Multi-step Synthesis Multi-step Synthesis Citronellal->Multi-step Synthesis Ozonolysis Grignard, etc. Target Alcohol Target Alcohol Multi-step Synthesis->Target Alcohol

Caption: A comparison of the three main synthetic workflows.

Conclusion

The optimal synthetic route to (S)-(+)-5-Methyl-1-heptanol is highly dependent on the specific requirements of the project.

  • For large-scale industrial production where high enantiopurity and atom economy are paramount, asymmetric hydrogenation , despite the initial catalyst investment, is likely the most cost-effective approach in the long run.

  • For small to medium-scale synthesis , particularly in academic or early-stage drug discovery settings, enzymatic kinetic resolution offers a practical and environmentally benign option, especially if the 50% yield limitation is acceptable. If maximizing the yield from a racemic starting material is crucial, exploring a dynamic kinetic resolution process would be warranted.

  • Chiral pool synthesis from (S)-(-)-citronellal presents a viable alternative, particularly if the multi-step nature and potential for lower overall yield are not prohibitive. This route may be attractive for researchers already working with natural product feedstocks.

A thorough evaluation of the costs of starting materials, catalysts, reagents, and the operational costs associated with each method is essential for making an informed decision. Furthermore, the scalability and robustness of the chosen method should be carefully considered for any potential future manufacturing processes.

References

A comprehensive list of references will be provided upon request.

Sources

A Comparative Guide to the Efficacy of (S)-(+)-5-Methyl-1-heptanol as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of an appropriate chiral building block is a critical decision that dictates the efficiency, stereochemical purity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of (S)-(+)-5-Methyl-1-heptanol as a chiral synthon, evaluating its performance against other prominent chiral building blocks in the synthesis of complex, stereochemically defined molecules, particularly insect pheromones with methyl-branched architectures.

Introduction to (S)-(+)-5-Methyl-1-heptanol: A Versatile Chiral Building Block

(S)-(+)-5-Methyl-1-heptanol is a chiral primary alcohol that has garnered attention as a valuable synthon in asymmetric synthesis.[1][2] Its utility stems from the presence of a stereocenter at the C5 position, which can be incorporated into a target molecule to impart the desired chirality. The primary alcohol functionality allows for a range of chemical transformations, including oxidation, tosylation, and conversion to alkyl halides, making it a versatile starting material for the construction of more complex carbon skeletons.[1] This chiral synthon is particularly relevant in the synthesis of natural products, such as insect pheromones, where specific stereoisomers are often responsible for biological activity.[3]

Comparative Analysis: (S)-(+)-5-Methyl-1-heptanol vs. Alternative Chiral Synthons

The efficacy of a chiral synthon is best assessed by comparing its performance in the synthesis of a common target molecule or structurally related class of compounds against established alternatives. In the realm of methyl-branched pheromone synthesis, several other chiral building blocks, often derived from the "chiral pool," are frequently employed. These include (S)-citronellol, Roche ester (methyl (S)-(+)-3-hydroxy-2-methylpropionate), and chiral epoxides like (S)-propylene oxide.

This guide will focus on the synthesis of long-chain, methyl-branched alcohols and their derivatives, which are common structural motifs in insect pheromones. We will examine the synthetic pathways starting from (S)-(+)-5-Methyl-1-heptanol and its alternatives, comparing key metrics such as overall yield and enantiomeric excess (e.e.).

Case Study: Synthesis of a Chiral Methyl-Branched Pheromone Precursor

To provide a data-driven comparison, we will analyze the synthesis of a key intermediate, a chiral methyl-branched alkyl bromide, which can be further elaborated into a variety of insect pheromones through coupling reactions.

1. (S)-(+)-5-Methyl-1-heptanol as the Chiral Precursor

The synthetic utility of (S)-(+)-5-Methyl-1-heptanol lies in its direct conversion to a chiral Grignard reagent or an alkyl halide. A common strategy involves the tosylation of the primary alcohol followed by displacement with a halide or direct conversion to a bromide. This chiral electrophile can then be used in coupling reactions.

Experimental Protocol: Conversion of (S)-(+)-5-Methyl-1-heptanol to (S)-1-bromo-5-methylheptane

  • Step 1: Tosylation of (S)-(+)-5-Methyl-1-heptanol. To a solution of (S)-(+)-5-Methyl-1-heptanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 4 hours and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tosylate.

  • Step 2: Displacement with Bromide. The crude tosylate is dissolved in acetone, and lithium bromide (1.5 eq.) is added. The mixture is heated at reflux until the tosylate is consumed (monitored by TLC). The solvent is removed in vacuo, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude bromide is purified by column chromatography.

2. (S)-Citronellol as a Chiral Precursor

(S)-Citronellol is a readily available and widely used chiral building block derived from the chiral pool.[4] Its terminal double bond can be oxidatively cleaved to generate a shorter-chain chiral aldehyde, which can then be further transformed.

Case Study in Action: Synthesis of (R)-10-Methyl-2-tridecanone (Southern Corn Rootworm Pheromone) from (S)-Citronellol

A reported synthesis of the southern corn rootworm pheromone showcases the utility of (S)-citronellol.[1][2] Although the final product has the opposite stereochemistry at the methyl-bearing carbon, this is addressed through the synthetic sequence. The key steps involve the protection of the alcohol, ozonolysis of the double bond to yield a chiral aldehyde, and subsequent chain elongation.

StepReactionReagentsYield
1Protection of (S)-CitronellolTBDMSCl, Imidazole95%
2OzonolysisO₃, then PPh₃85%
3Wittig ReactionHeptyltriphenylphosphonium bromide, n-BuLi88%
4DeprotectionTBAF92%
5Oxidation to AldehydePCC80%
6Wittig Reaction(1-Triphenylphosphoranylidene)-2-propanone75%
7HydrogenationH₂, Pd/C98%

Overall Yield (from (S)-Citronellol): ~41%

3. Roche Ester as a Chiral Precursor

The Roche ester, methyl (S)-(+)-3-hydroxy-2-methylpropionate, is a versatile C4 chiral building block with two distinct functional groups that can be selectively manipulated.[5][6]

Synthetic Strategy from Roche Ester

A typical approach involves protecting the primary alcohol, reducing the ester to an alcohol, and then converting this new primary alcohol into a leaving group for coupling reactions. This multi-step conversion adds to the overall length of the synthesis.

Caption: Synthetic pathway from Roche Ester to a chiral alkyl halide.

While effective, this pathway requires several steps to convert the Roche ester into a suitable fragment for coupling, which can impact the overall yield.

4. Chiral Epoxides (e.g., (S)-Propylene Oxide) as Chiral Precursors

Chiral epoxides are potent electrophiles that can be opened by organometallic reagents to create a new stereocenter with high regioselectivity and stereospecificity.

Synthetic Strategy from (S)-Propylene Oxide

The ring-opening of (S)-propylene oxide with an organocuprate reagent, derived from a long-chain Grignard reagent, can directly install the desired carbon skeleton.

Caption: Workflow for synthesizing a chiral alcohol from (S)-propylene oxide.

This method is often highly efficient and convergent, providing rapid access to the desired chiral alcohol.

Performance Comparison Summary

Chiral SynthonKey AdvantagesKey DisadvantagesTypical Overall Yield
(S)-(+)-5-Methyl-1-heptanol Direct precursor to C8 chiral building block; fewer steps to key intermediates.Less common in the chiral pool; may be more expensive.High (pathway dependent)
(S)-Citronellol Readily available and inexpensive; well-established chemistry.Requires oxidative cleavage, which adds steps and can reduce yield.Moderate (~40-50%)
Roche Ester Versatile C4 building block with orthogonal functional groups.Requires multiple transformations to generate a suitable coupling fragment.Lower (pathway dependent)
(S)-Propylene Oxide Enables highly convergent and stereospecific syntheses via ring-opening.Requires preparation of specific organometallic reagents.High (often >70%)

Conclusion

(S)-(+)-5-Methyl-1-heptanol presents a compelling option as a chiral synthon for the synthesis of methyl-branched molecules, offering a more direct route to C8 chiral building blocks compared to degradation of larger natural products like citronellol or elaboration of smaller fragments like the Roche ester. Its primary advantage lies in the potential for shorter, more efficient synthetic sequences.

However, the choice of the optimal chiral synthon is highly dependent on the specific target molecule, the desired synthetic strategy, and economic considerations. While (S)-citronellol benefits from its low cost and abundance, and chiral epoxides allow for highly convergent routes, (S)-(+)-5-Methyl-1-heptanol provides a valuable alternative when a mid-sized, pre-functionalized chiral fragment is desired. The experimental data and synthetic strategies outlined in this guide provide a framework for researchers to make an informed decision based on the unique demands of their synthetic objectives.

References

  • Mori, K. (2005). Organic Synthesis in Pheromone Science. Pure and Applied Chemistry, 77(7), 1175-1194. [Link]

  • Subramanian, T., Webb, M., Bhagavathy, G., Rozek, A., Paraselli, B. R., & Chauhan, K. R. (2016). Synthesis of Southern Corn Rootworm Pheromone from S-Citronellol and Its Field Evaluation. Journal of Agricultural Chemistry and Environment, 5, 223-230. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • Wikipedia. (n.d.). Roche ester. [Link]

  • Hjalmarsson, M., Högberg, H. E., & Undheim, K. (1985). Synthesis of (R)- and (S)-10-Methyl-1-dodecyl Acetate, Sex Pheromone Components of the Smaller Tea Tortrix Moth (Adoxophyes Sp.), from Chiral Synthons Prepared via Asymmetric Synthesis. Acta Chemica Scandinavica, 39b, 793-796. [Link]

  • Shenvi, R. A., O'Malley, D. P., & Baran, P. S. (2009). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 42(4), 530–541. [Link]

  • InCatT. (n.d.). Roche Ester. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-(+)-5-Methyl-1-heptanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of chemical waste management is a critical responsibility for every researcher and laboratory professional. The safe and compliant disposal of chemical reagents is not merely a procedural task but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, in-depth protocol for the proper disposal of (S)-(+)-5-Methyl-1-heptanol, moving beyond generic guidelines to offer practical, actionable steps rooted in scientific principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this specific chemical waste stream confidently and responsibly.

Understanding the Chemical Profile of (S)-(+)-5-Methyl-1-heptanol

(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol used in various synthetic and research applications. A thorough understanding of its chemical and physical properties is fundamental to managing its disposal safely.

PropertyValueSource
Molecular Formula C₈H₁₈OTCI Chemicals[1]
Molecular Weight 130.23 g/mol TCI Chemicals[1]
Appearance Colorless to almost colorless clear liquidTCI Chemicals[1]
Boiling Point 84 °C / 10 mmHgTCI Chemicals[1]
Flash Point 71 °C (160 °F)TCI Chemicals[1]
Specific Gravity 0.83TCI Chemicals[1]

The flash point of 71°C (160°F) classifies (S)-(+)-5-Methyl-1-heptanol as a combustible liquid.[1][2] According to the U.S. Department of Transportation (DOT), combustible liquids are those with a flash point above 60°C (140°F) but below 93°C (200°F). While this classification may exempt it from certain transportation regulations in non-bulk packaging, it is imperative for laboratory purposes to treat all chemical waste with a high degree of caution.[3] Therefore, this guide will proceed with the recommendation to manage (S)-(+)-5-Methyl-1-heptanol as a hazardous waste.

Regulatory Framework: EPA Hazardous Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] For a chemical to be classified as hazardous waste, it must be a "solid waste" and either be specifically "listed" or exhibit at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4]

(S)-(+)-5-Methyl-1-heptanol is not a specifically listed hazardous waste.[4] Its classification, therefore, depends on its characteristics. With a flash point of 71°C (160°F), it does not meet the EPA's definition of an ignitable hazardous waste (D001), which applies to liquids with a flash point below 60°C (140°F).[4] However, laboratory waste streams are often complex mixtures. If (S)-(+)-5-Methyl-1-heptanol is mixed with other solvents that lower the flashpoint of the mixture to below 60°C, the resulting waste would be classified as D001.

Furthermore, if this alcohol is used as a solvent for its solubilizing properties, the waste stream could potentially be classified as an F-listed hazardous waste (spent solvent waste). For instance, if it is part of a solvent mixture containing 10% or more of certain listed non-halogenated solvents, it could fall under the F003 or F005 waste codes.

Given these complexities, the most prudent and compliant approach is to manage all waste containing (S)-(+)-5-Methyl-1-heptanol as hazardous waste. This ensures the highest level of safety and protects the laboratory from potential regulatory non-compliance.

Decision-Making Workflow for Disposal

The following diagram illustrates the key decision points in the proper management and disposal of (S)-(+)-5-Methyl-1-heptanol waste.

DisposalWorkflow Disposal Decision Workflow for (S)-(+)-5-Methyl-1-heptanol start Waste Generation (S)-(+)-5-Methyl-1-heptanol containing waste is generated assess_waste Assess Waste Stream Is the waste pure (S)-(+)-5-Methyl-1-heptanol or a mixture? start->assess_waste pure_waste Pure (S)-(+)-5-Methyl-1-heptanol assess_waste->pure_waste Pure mixed_waste Mixed Waste assess_waste->mixed_waste Mixture check_compatibility Check Chemical Compatibility Can it be combined with other alcohol waste streams? pure_waste->check_compatibility mixed_waste->check_compatibility compatible Yes, Compatible check_compatibility->compatible Compatible not_compatible No, Incompatible check_compatibility->not_compatible Incompatible collect_combined Combine with compatible alcohol waste in a labeled hazardous waste container. compatible->collect_combined collect_separate Collect in a dedicated, labeled hazardous waste container. not_compatible->collect_separate storage Store in Designated Satellite Accumulation Area (SAA) - Keep container closed. - Provide secondary containment. - Away from ignition sources. collect_separate->storage collect_combined->storage log_waste Maintain a Waste Log - Record contents and quantities. - Date of first accumulation. storage->log_waste disposal_request Request Waste Pickup - Contact licensed hazardous waste contractor. - Provide accurate waste description. log_waste->disposal_request end Proper Disposal Complete disposal_request->end

Caption: Decision workflow for the safe disposal of (S)-(+)-5-Methyl-1-heptanol waste.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the collection, storage, and disposal of (S)-(+)-5-Methyl-1-heptanol waste in a laboratory setting.

1. Waste Collection and Segregation:

  • Container Selection: Use a chemically resistant container, preferably high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.[5] Ensure the container is clean and dry before use.

  • Waste Segregation:

    • If the waste stream consists solely of (S)-(+)-5-Methyl-1-heptanol, it can be collected in a dedicated container.

    • If you intend to combine it with other alcohol waste, ensure chemical compatibility to prevent adverse reactions. Do not mix with strong oxidizing agents, acids, or other incompatible materials.[6]

    • Never mix halogenated and non-halogenated solvent waste streams.

  • Labeling: Immediately label the waste container with a hazardous waste tag.[7][8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-(+)-5-Methyl-1-heptanol" and any other components of the mixture with their approximate percentages.

    • The date on which waste was first added to the container (the "accumulation start date").[9]

    • The relevant hazard pictograms (e.g., flammable).

  • Filling the Container: Do not fill the container to more than 90% of its capacity to allow for vapor expansion. Keep the container closed at all times except when adding waste.[10]

2. On-site Storage (Satellite Accumulation Area - SAA):

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[5]

  • Safety Precautions:

    • The SAA should be in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[7]

    • Provide secondary containment (e.g., a larger, chemically resistant tub or tray) to capture any potential leaks or spills.

    • Do not store incompatible waste types in the same secondary containment.

3. Arranging for Disposal:

  • Licensed Waste Contractor: All hazardous waste must be disposed of through a licensed hazardous waste management company.[10] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Waste Pickup Request: Once the waste container is nearly full or has been in accumulation for the maximum allowable time (per your institution's policy, typically 90-180 days), submit a waste pickup request to your EHS department or the designated contractor.

  • Documentation: Ensure all paperwork provided by the waste contractor is completed accurately, detailing the contents of the waste container. This documentation is part of the "cradle-to-grave" tracking of the hazardous waste.[1]

4. Emergency Procedures:

  • Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[4] Collect the contaminated material in a sealed container and dispose of it as hazardous waste. Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[6]

    • Inhalation: Move to fresh air.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Illustrative Experimental Protocol Generating (S)-(+)-5-Methyl-1-heptanol Waste

To provide context, the following is a sample synthetic procedure where (S)-(+)-5-Methyl-1-heptanol might be used as a starting material, and its unreacted excess and subsequent work-up solutions would constitute a waste stream.

Objective: Synthesis of (S)-5-methylheptyl acetate via esterification.

Materials:

  • (S)-(+)-5-Methyl-1-heptanol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(+)-5-Methyl-1-heptanol (1.0 eq) in pyridine (2.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding it to a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Waste Generation:

  • Aqueous Waste: The combined aqueous layers from the work-up will contain pyridine, sodium bicarbonate, and traces of other organic compounds. This should be collected as a hazardous aqueous waste stream.

  • Solid Waste: The anhydrous magnesium sulfate used for drying, once filtered, will be contaminated with the organic product and solvents. This should be collected as solid hazardous waste.

  • Organic Waste: Any unreacted (S)-(+)-5-Methyl-1-heptanol and the diethyl ether solvent from the rotary evaporator will be collected in a designated non-halogenated solvent waste container.

By adhering to the principles and procedures outlined in this guide, you can ensure the safe, compliant, and environmentally responsible disposal of (S)-(+)-5-Methyl-1-heptanol, thereby upholding the highest standards of laboratory practice.

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Material Safety Data Sheet: Heptanol. (n.d.).
  • Hazardous Waste Experts. (2022). How are flammable liquids categorized? Retrieved from [Link]

  • Lion Technology. (2020). 3 Combustible Liquid Shipping Examples. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from a general EPA source on hazardous waste codes.
  • U.S. Department of Transportation. (2024). How to Comply with Federal Hazardous Materials Regulations. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from a specific EPA document listing F-codes.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRAInfo: Waste Code.
  • Defense Centers for Public Health. Ignitable Waste Exclusion Clarification.
  • U.S. Army Public Health Center. (n.d.). Ignitable Waste Exclusion Clarification.
  • U.S. Department of Transportation. 49 CFR § 173.150 - Exceptions for Class 3 (flammable and combustible liquids). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025). ALCOHOLS COMBINED 1405. Retrieved from [Link]

  • Occupational Safety and Health Administration. Solvents. Retrieved from [Link]

  • Lion Technology Inc. (2020, July 20). 3 Combustible Liquid Shipping Examples. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-(+)-5-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chiral compounds like (S)-(+)-5-Methyl-1-heptanol demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in the physicochemical properties of the substance and field-proven safety principles. Our objective is to build a self-validating system of safety around your workflow, ensuring that every operational step inherently verifies a state of preparedness and protection.

Hazard Assessment: Understanding the Compound

A thorough understanding of a chemical's hazard profile is the bedrock of any safety protocol. While a specific, comprehensive safety data sheet for the (S)-(+)- enantiomer is not widely available, we can construct a reliable hazard profile by analyzing data from its close structural analogs and supplier classifications. (S)-(+)-5-Methyl-1-heptanol is classified as a combustible liquid.[1] Data from similar C7 and C8 alcohols indicate risks of skin, eye, and respiratory irritation, as well as potential harm from ingestion, inhalation, or skin contact.[2][3]

Property / HazardAssessmentSource Rationale
Physical State Colorless to Almost Colorless LiquidTCI Chemicals
GHS Classification Combustible Liquid (Category 3 or 4)Based on a flash point of ~71.1°C (160°F) and supplier data (H227).[1][4] This means vapors can ignite when exposed to an ignition source.
Skin Irritation (Category 2)Analog data suggests it can cause skin irritation.[2][3] Prolonged contact may defat the skin.[5]
Serious Eye Irritation (Category 2A)A common hazard for alcohols of this class, causing significant irritation upon contact.[2][3][6]
Acute Toxicity (Category 4)May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
Respiratory Irritation Vapors may irritate the respiratory system.[2][3]

Core Directive: Your Personal Protective Ensemble

The selection of Personal Protective Equipment (PPE) is not a matter of preference but a direct response to the identified hazards. The goal is to establish impermeable barriers between you and the chemical.

Eye and Face Protection: The Non-Negotiable Barrier

Direct ocular exposure to alcohols like 5-methyl-1-heptanol can cause serious irritation.[2][6] Therefore, standard safety glasses are insufficient.

  • Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards. These provide a seal around the eyes, protecting against splashes, mists, and vapors.

  • Best Practice: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, supplement goggles with a full-face shield.[7]

  • Causality: The vapor pressure of the compound, while not extremely high, is sufficient to generate vapors that can irritate the eyes.[4] Goggles provide the necessary protection against both direct splashes and vapor exposure.

Hand and Body Protection: Preventing Dermal Absorption

This compound is presumed to be a skin irritant and potentially harmful upon skin contact.[2][3]

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or pinholes before use.

  • Lab Coat: A flame-resistant (FR) lab coat is essential, providing protection against splashes and minimizing the risk associated with the compound's combustibility. Ensure the coat is fully buttoned.

  • Causality: The primary function of gloves and a lab coat is to prevent dermal absorption and skin irritation.[2][5] The choice of an FR lab coat is a critical control measure directly linked to the material's classification as a combustible liquid.[1]

Respiratory Protection: Maintaining Air Quality

The primary engineering control for handling this chemical is a certified chemical fume hood.[2][8]

  • Standard Operations: All handling of (S)-(+)-5-Methyl-1-heptanol must be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[2][8]

  • Non-Standard Situations: In the rare event of a large spill or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] A full respiratory protection program that meets OSHA's 29 CFR 1910.134 standards must be in place before respirator use is warranted.[9]

  • Causality: The vapors of most organic alcohols are heavier than air and can accumulate in poorly ventilated spaces, posing both an inhalation and fire hazard.[6][10] A fume hood directly addresses this by continuously exhausting vapors away from the user.

Operational Plan: From Benchtop to Disposal

A robust safety plan integrates PPE with procedural controls. The following steps provide a self-validating workflow for handling (S)-(+)-5-Methyl-1-heptanol.

Step 1: Pre-Handling Verification
  • Confirm Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Before bringing the chemical into the work area, physically locate and confirm the accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: foam, dry chemical, or CO2).[9]

  • Assemble Materials: Have all necessary equipment, including spill cleanup materials (absorbent pads, sand, or vermiculite), within the fume hood to minimize movement and the need to exit the controlled space.[2]

  • Don PPE: Put on your lab coat, chemical splash goggles, and gloves as the final step before handling the chemical container.[8]

Step 2: Safe Handling and Transfer
  • Work Within the Hood: Perform all transfers and manipulations of the chemical deep within the fume hood sash.

  • Grounding and Bonding: For transfers between metal containers, especially for quantities exceeding 1 liter, use grounding and bonding straps to dissipate static electricity, a potential ignition source.[7][8][9]

  • Keep Containers Closed: Always keep the primary container tightly sealed when not in use to prevent the unnecessary release of vapors.[2][7]

  • Avoid Ignition Sources: Ensure no open flames, hot plates, or spark-producing equipment are in the immediate vicinity.[10][11]

Step 3: Spill Management and Emergency Response
  • Small Spills (<100 mL):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[2]

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[3][9]

    • Ventilate the area and wash the spill site after pickup is complete.[2]

  • Large Spills (>100 mL):

    • Evacuate the immediate area and alert your supervisor or safety officer.

    • If safe to do so, remove ignition sources.

    • Prevent the spill from entering drains or sewers.[2][6]

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek medical attention.[2]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2][3]

Disposal Plan: Responsible Waste Management

Chemical waste disposal is a critical final step in the laboratory workflow.

  • Segregation: Collect all waste containing (S)-(+)-5-Methyl-1-heptanol in a dedicated, properly labeled hazardous waste container.[12] The container must be made of a compatible material and have a secure, tight-fitting lid.[12]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "(S)-(+)-5-Methyl-1-heptanol."

  • Incompatibles: Do not mix this alcohol waste with strong oxidizing agents or strong acids, as this can cause a dangerous reaction.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from ignition sources.[12]

  • Pickup: Arrange for disposal through your institution's environmental health and safety office.[13][14] Never pour chemical waste down the drain.[12]

Visualization: PPE Decision Workflow

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE based on the experimental scale and conditions.

PPE_Workflow PPE Selection Workflow for (S)-(+)-5-Methyl-1-heptanol cluster_prep Preparation Phase cluster_ppe Core PPE & Engineering Controls cluster_scale Scale-Dependent Adjustments start Start: Plan Experiment haz_assess Hazard Assessment: - Review SDS/Analog Data - Identify as Combustible Liquid - Note Skin/Eye Irritation start->haz_assess Consult Safety Info fume_hood Work in Chemical Fume Hood? haz_assess->fume_hood ppe_base Mandatory Base PPE: - Chemical Splash Goggles - FR Lab Coat - Nitrile Gloves fume_hood->ppe_base Yes no_hood STOP WORK Consult EHS fume_hood->no_hood No quantity Handling >100 mL or Splash Risk? ppe_base->quantity face_shield Add Full-Face Shield quantity->face_shield Yes disposal Proceed to Handling & Disposal Protocols quantity->disposal No face_shield->disposal

Caption: Decision workflow for selecting appropriate PPE when handling (S)-(+)-5-Methyl-1-heptanol.

References

  • Health and Safety Executive. (2015). Safe use and handling of flammable liquids. HSG140 (Second edition). Retrieved from [Link]

  • Weeklysafety.com. Safe Practices: Handling Flammable Liquids in the Workplace. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl-1-heptanol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Heptanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138963, 5-Methyl-1-heptanol. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Methyl-3-heptanol.
  • BenchChem. (2025). Personal protective equipment for handling 2-Isopropyl-5-methyl-1-heptanol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-3-heptanol, 99+%. Retrieved from [Link]

  • Organic Chemistry practical course materials. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • All Waste Matters. (n.d.). Ethanol Disposal In Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.